molecular formula C10H18O3 B1266693 Allyl (3-methylbutoxy)acetate CAS No. 67634-00-8

Allyl (3-methylbutoxy)acetate

Cat. No.: B1266693
CAS No.: 67634-00-8
M. Wt: 186.25 g/mol
InChI Key: XCWPXUNHSPOFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methylbutoxy)acetic acid, 2-propenyl ester is a clear colorless liquid. (NTP, 1992)

Properties

IUPAC Name

prop-2-enyl 2-(3-methylbutoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-6-13-10(11)8-12-7-5-9(2)3/h4,9H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWPXUNHSPOFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Record name (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20628
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025580
Record name Allyl 2-(isopentyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

(3-methylbutoxy)acetic acid, 2-propenyl ester is a clear colorless liquid. (NTP, 1992), Liquid
Record name (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20628
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Flash Point

154 °F (NTP, 1992)
Record name (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20628
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20628
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.941 at 68 °F (NTP, 1992) - Less dense than water; will float
Record name (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20628
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

67634-00-8
Record name (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20628
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allyl 2-(isopentyloxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67634-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl amyl glycolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067634008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl 2-(isopentyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl (3-methylbutoxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL AMYL GLYCOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMX89K493E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Allyl (3-methylbutoxy)acetate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Allyl (3-methylbutoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as allyl amyl glycolate, is a synthetic fragrance ingredient valued for its strong, fruity, and green aroma with a characteristic pineapple nuance.[1][2][3][4] It is utilized in a variety of consumer products, including perfumes, detergents, and air fresheners, to impart fresh and fruity notes.[5][6] This document provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and safety data for an audience of researchers and drug development professionals.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions.[5][7] It is characterized by its insolubility in water and its combustible nature.[1][3][7] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Identifiers
CAS Number67634-00-8[1][2][5][8]
EINECS Number266-803-5[2][5]
IUPAC Nameprop-2-enyl 2-(3-methylbutoxy)acetate[7][8]
SynonymsAllyl amyl glycolate, Allyl 2-(isopentyloxy)acetate[2][7][9]
Molecular Information
Molecular FormulaC10H18O3[1][5][7]
Molecular Weight186.25 g/mol [1][5][7]
Physical Properties
AppearanceColorless liquid[1][5][7]
OdorStrong, fruity, galbanum-like with pineapple notes[1][2][3]
Boiling Point206-226 °C[1][3][9]
Density0.937 g/mL at 25 °C[1][3][9]
Refractive Index1.4317 at 20 °C[1][3][9]
Vapor Pressure0.037 mmHg at 25 °C[5]
Flash Point94 °C (205 °F)[3][5]
Water SolubilityInsoluble (< 1 mg/mL)[1][2][7]
Log P (Octanol/Water)2.72[5]

Synthesis Protocols

The synthesis of this compound is typically achieved through a multi-step process. The most commonly cited method involves a two-stage reaction.[1][2][3][5]

Two-Stage Synthesis from Chloroacetic Acid

Experimental Protocol:

  • Stage 1: Formation of Sodium Amylglycolate: Chloroacetic acid is esterified with isoamyl alcohol (3-methyl-1-butanol) in the presence of sodium hydroxide and a phase-transfer catalyst.[1][2][3] This reaction yields the intermediate, sodium amylglycolate.

  • Stage 2: Reaction with Allyl Alcohol: The resulting sodium amylglycolate is then treated with allyl alcohol to produce the final product, this compound.[1][2][3]

Synthesis via Isopentyloxy Acetic Acid

An alternative patented method involves the initial formation of isopentyloxy acetic acid.[10]

Experimental Protocol:

  • Dehydration: Isoamyl alcohol and sodium hydroxide are subjected to reflux dehydration in the presence of a solvent.[10]

  • Acid Formation: The dehydrated product is then reacted with chloroacetic acid to yield isopentyloxy acetic acid.[10]

  • Esterification: The isopentyloxy acetic acid undergoes an esterification reaction with allyl alcohol in the presence of an acid catalyst to form this compound.[10]

Other Synthetic Routes

Other reported methods for synthesizing this compound include:

  • Acid-Catalyzed Direct Esterification: Direct reaction of (3-methylbutoxy)acetic acid with allyl alcohol using an acid catalyst like sulfuric acid.[11]

  • Transesterification: Reaction of an alkyl (3-methylbutyl)glycolate with allyl acetate, often catalyzed by a metal alkoxide.[11]

  • Alkylation of Glycolic Acid Metal Salts: Nucleophilic substitution reaction between a sodium or potassium salt of glycolic acid and an allyl halide.[11]

Synthesis_Pathway cluster_0 Two-Stage Synthesis Chloroacetic Acid Chloroacetic Acid Sodium Amylglycolate Sodium Amylglycolate Chloroacetic Acid->Sodium Amylglycolate + NaOH + Phase-transfer catalyst Isoamyl Alcohol Isoamyl Alcohol Isoamyl Alcohol->Sodium Amylglycolate This compound This compound Sodium Amylglycolate->this compound Allyl Alcohol Allyl Alcohol Allyl Alcohol->this compound

Diagram of the two-stage synthesis pathway.

Reactivity and Stability

This compound is a combustible substance.[1][3] It is generally stable under normal storage conditions. However, it may react exothermically with strong oxidizing acids, potentially leading to ignition of the reaction products.[1][3][7] It also generates heat when mixed with caustic solutions. Contact with alkali metals, hydrides, and other reducing agents may produce flammable hydrogen gas.[1][3][7] To maintain its integrity, storage in a cool, dry, and dark location in a tightly sealed container is recommended, away from incompatible materials and ignition sources.[2]

Toxicological and Safety Data

The safety of this compound has been evaluated, and it is classified for several acute hazards. A summary of key toxicological data is provided in Table 2.

Table 2: Toxicological Profile of this compound
EndpointResultClassificationSource(s)
Acute Toxicity
Oral (rat)LD50 >2000 mg/kg bwHarmful if swallowed (Category 4)[6][8][12]
Inhalation (rat)LC50 = 0.43 mg/L (4h)Fatal if inhaled (Category 2)[1][6][8]
DermalMay be harmful in contact with skinNot classified[8]
Local Effects
Skin IrritationCauses skin irritationCategory 2[12]
Eye IrritationNot an eye irritantNot classified[6]
Skin SensitizationNot a skin sensitizerNot classified[6]
Genotoxicity
In vitro mutagenicityNegative in bacterial reverse mutation assaysNot classified as mutagenic[6][13]
Aquatic Toxicity
Acute & ChronicVery toxic to aquatic lifeAquatic Acute 1, Aquatic Chronic 1[8]

Handling and Safety Precautions:

Due to its hazard profile, specific precautions are necessary when handling this chemical.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[12][14] In case of inadequate ventilation, respiratory protection is required.[8][14]

  • Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][14] Avoid breathing mist, gas, or vapors.[14]

  • First Aid:

    • If Swallowed: Call a poison center or doctor. Rinse mouth.[12][14]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[8][14]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]

  • Environmental Precautions: Avoid release to the environment as it is very toxic to aquatic life with long-lasting effects.[8][14]

Experimental_Workflow Start Start Handling Handling Start->Handling PPE Wear appropriate PPE (Gloves, Goggles, Respirator) Handling->PPE Ventilation Ensure adequate ventilation Handling->Ventilation Procedure Perform experimental protocol PPE->Procedure Ventilation->Procedure Spill Spill or Exposure? Procedure->Spill FirstAid Follow First-Aid Measures (Inhalation, Skin, Swallowing) Spill->FirstAid Yes Disposal Dispose of waste according to regulations Spill->Disposal No Cleanup Contain and clean up spill FirstAid->Cleanup Cleanup->Disposal End End Disposal->End

General laboratory workflow for handling the chemical.

Applications

The primary application of this compound is as a fragrance ingredient.[6] Its unique scent profile makes it a versatile component in various products:

  • Perfumery: It is used to create fruity, green, fougère, marine, and fresh floral notes in fine fragrances.[5]

  • Consumer Goods: It is widely incorporated into detergents, soaps, air fresheners, scented oils, and other household products.[1][5][6]

Conclusion

This compound is a commercially important fragrance chemical with well-defined properties. While it offers desirable aromatic qualities, its synthesis and handling require careful adherence to safety protocols due to its acute toxicity upon inhalation and its environmental hazards. The information presented in this guide provides a technical foundation for researchers and professionals working with this compound.

References

An In-depth Technical Guide to Allyl (3-methylbutoxy)acetate (CAS Number 67634-00-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl (3-methylbutoxy)acetate, also known as allyl amyl glycolate, is a synthetic ester recognized for its potent fruity and green olfactory profile, with nuances of pineapple.[1] Primarily utilized as a fragrance ingredient in a variety of consumer products, its synthesis and toxicological profile are of interest to chemists and toxicologists. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, toxicological data, and metabolic pathway.

Chemical and Physical Properties

This compound is a colorless liquid.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₃[3]
Molecular Weight 186.25 g/mol [3]
CAS Number 67634-00-8[3]
EINECS Number 266-803-5[3]
Appearance Colorless liquid[2][3]
Boiling Point 206-226 °C[2]
Density 0.937 g/mL at 25 °C[2]
Refractive Index 1.428 - 1.433 at 20°C[3]
Flash Point 94 °C (201.2 °F)[3]
Vapor Pressure 0.037 mmHg at 25°C[3]
Solubility Insoluble in water[2]
Log P 2.72[3]

Synthesis

The synthesis of this compound is typically achieved through a two-step process.[2][3] The general workflow for this synthesis is outlined in the diagram below.

G General Synthesis Workflow for this compound chloroacetic_acid Chloroacetic Acid intermediate Sodium Amylglycolate Intermediate chloroacetic_acid->intermediate isoamyl_alcohol Isoamyl Alcohol isoamyl_alcohol->intermediate sodium_hydroxide Sodium Hydroxide sodium_hydroxide->intermediate phase_transfer_catalyst Phase Transfer Catalyst phase_transfer_catalyst->intermediate final_product This compound intermediate->final_product allyl_alcohol Allyl Alcohol allyl_alcohol->final_product

Caption: A diagram illustrating the two-step synthesis of this compound.

Experimental Protocol

A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, likely due to its primary application in the industrial fragrance sector. However, the general procedure involves:

  • Step 1: Formation of the Amylglycolate Intermediate: Chloroacetic acid is reacted with isoamyl alcohol in the presence of sodium hydroxide and a phase-transfer catalyst.[2] This reaction forms the sodium salt of amylglycolic acid.

  • Step 2: Esterification: The resulting sodium amylglycolate intermediate is then treated with allyl alcohol to yield the final product, this compound.[2]

Purification of the final product is likely achieved through distillation under reduced pressure.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound are not widely available in the public domain. An FTIR spectrum is available on PubChem, which would be expected to show characteristic peaks for the ester carbonyl group (C=O) around 1740-1760 cm⁻¹, C-O stretching, and peaks corresponding to the allyl group's C=C and =C-H bonds.

Toxicology and Metabolism

The toxicological profile of this compound has been evaluated, with the primary concern being acute toxicity upon inhalation and ingestion.[1][4] A summary of key toxicological data is presented in Table 2.

MetricValueSpeciesRouteReference(s)
LD₅₀ (Oral) 500 mg/kg bwRatOral[4]
LC₅₀ (Inhalation) 0.43 mg/L (4-hour exposure)RatInhalation[2][4]
NOAEL (28-day study) 100 mg/kg bw/dayRatOral[2][4]
Mutagenicity Not mutagenic in mammalian cells in vitroChinese Hamster Ovary CellsIn vitro[5]
Skin Sensitization Predicted to be not a skin sensitizer (QSAR)[4]

The toxicity of allyl esters is often associated with their in vivo hydrolysis to allyl alcohol, which is subsequently metabolized to the reactive and toxic aldehyde, acrolein.[4] This metabolic pathway is believed to be a key mechanism of its toxicity.

G Proposed Metabolic Pathway of this compound parent This compound hydrolysis Hydrolysis (in vivo) parent->hydrolysis allyl_alcohol Allyl Alcohol hydrolysis->allyl_alcohol oxidation Metabolism (e.g., by alcohol dehydrogenase) allyl_alcohol->oxidation acrolein Acrolein (Reactive Aldehyde) oxidation->acrolein toxicity Cellular Toxicity acrolein->toxicity

Caption: The proposed metabolic pathway leading to cellular toxicity.

Applications

The primary application of this compound is as a fragrance ingredient in a wide array of consumer products.[3] It is valued for its strong, fruity-green aroma with a pineapple modification.[2] It is used to impart fresh and fruity notes to perfumes, detergents, and other scented products.

Safety Information

This compound is classified as harmful if swallowed and fatal if inhaled.[1] It is also very toxic to aquatic life with long-lasting effects.[1] It is combustible but not readily ignited.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area, are recommended when handling this compound.

References

physical properties of Allyl (3-methylbutoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Allyl (3-methylbutoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as allyl amyl glycolate, is a synthetic fragrance ingredient valued for its strong, fruity, and green aroma with a distinct pineapple character.[1][2] Its chemical formula is C10H18O3.[3] This colorless liquid is utilized extensively in the fragrance industry, particularly in compositions for detergents, fabric care, personal care products, and fine fragrances to impart a modern, sparkling fruity facet.[1][2][4] Understanding its physical properties is crucial for formulation, manufacturing, quality control, and safety assessment in its various applications. This document provides a comprehensive overview of the key physical characteristics of this compound, details on standard experimental methodologies for their determination, and a logical diagram of its synthesis pathway.

Physical and Chemical Properties

The quantitative physical and chemical data for this compound are summarized in the table below. These values have been compiled from various chemical safety data sheets and databases.

PropertyValueReference(s)
CAS Number 67634-00-8[1][3][5]
EINECS Number 266-803-5[1][3][5]
Molecular Formula C10H18O3[1][3]
Molecular Weight 186.25 g/mol [1][3][6]
Appearance Colorless to very pale yellow, clear liquid[1][2][3][7][8]
Odor Strong, fruity, green, with pineapple and galbanum notes[2][3][5][8]
Boiling Point 201 - 226 °C at 760 mmHg (101.325 kPa)[1][2][9][10][11][12]
Density 0.935 - 0.955 g/cm³ at 20-25 °C[1][2][3][10][12]
Refractive Index 1.428 - 1.435 at 20 °C[1][2][3][5][12]
Flash Point 88 - 94 °C (> 200 °F)[1][2][3][13]
Vapor Pressure 0.037 - 0.040 mmHg (19.7 Pa) at 25 °C[1][2]
Water Solubility Insoluble; estimated at 510.7 mg/L at 25 °C[2][6][10][11]
log P (n-octanol/water) 1.96 - 2.72[1][2]

Experimental Protocols

The determination of the physical properties listed above follows standardized experimental protocols to ensure accuracy, reproducibility, and comparability of data. Below are detailed methodologies for key experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Principle : This protocol uses methods like the ebulliometer, dynamic method, or distillation method to determine the boiling temperature.[9][14] For a given substance, the boiling point is measured at a controlled pressure.

  • Apparatus : A specialized boiling point apparatus (e.g., ebulliometer) equipped with a thermometer, a heating source, and a pressure measurement device.

  • Methodology :

    • The liquid sample is placed in the apparatus.

    • The pressure is adjusted to the desired level (typically standard atmospheric pressure, 101.325 kPa).

    • The sample is heated gradually.

    • The temperature is recorded when the liquid boils and a stable temperature is maintained (equilibrium between the liquid and vapor phases).[15]

    • Corrections for pressure differences from standard pressure are applied if necessary. The test is applicable to liquids that do not undergo chemical decomposition below their boiling point.[14][16]

Density of Liquids (ASTM D4052)

Density is the mass of a substance per unit volume.

  • Principle : This method utilizes a digital density meter with an oscillating U-tube.[1][2][3] The oscillation frequency of the U-tube changes based on the mass (and therefore density) of the liquid introduced.

  • Apparatus : A digital density meter with a thermostatically controlled oscillating U-tube, and a syringe for sample injection.

  • Methodology :

    • The instrument is calibrated using two reference standards of known density, typically dry air and pure water.

    • The temperature of the measuring cell is set to the desired value (e.g., 20 °C or 25 °C) and allowed to stabilize.

    • A small volume (approx. 0.7-1.0 mL) of the sample is injected into the clean, dry U-tube, ensuring no air bubbles are present.[3][13]

    • The instrument measures the oscillation period of the U-tube filled with the sample and calculates the density based on the calibration data.

    • The result is typically reported in g/cm³ or kg/m ³.[1][2]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance.

  • Principle : An Abbe refractometer measures the critical angle of refraction of a thin layer of the sample liquid placed between two prisms.

  • Apparatus : An Abbe refractometer with a light source (typically a sodium lamp, 589 nm), circulating water bath for temperature control, and a dropper.

  • Methodology :

    • The refractometer is calibrated using a standard of known refractive index, such as distilled water.

    • The temperature of the prisms is regulated to a standard temperature, usually 20 °C, using the circulating water bath.

    • A few drops of the liquid sample are placed on the surface of the lower prism, and the prisms are closed and locked.

    • The light source is switched on, and the user looks through the eyepiece, adjusting the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.[17]

    • The refractive index value is read directly from the instrument's scale.

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced.

  • Principle : The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically directed into the cup to test for a flash.

  • Apparatus : A Pensky-Martens closed-cup tester, which includes a test cup with a lid, a stirrer, a heating source, an ignition source (gas flame or electric igniter), and a thermometer.

  • Methodology :

    • The sample is placed into the test cup to a specified level.

    • The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.

    • At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.

n-Octanol/Water Partition Coefficient (log P) (OECD Guideline 107 - Shake Flask Method)

The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of two immiscible solvents, in this case, n-octanol and water.

  • Principle : The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured to calculate the partition coefficient.[11][18]

  • Apparatus : Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument (e.g., GC or HPLC) for concentration measurement.

  • Methodology :

    • n-Octanol and water are pre-saturated with each other.

    • A known amount of the test substance is dissolved in a mixture of the pre-saturated n-octanol and water in a centrifuge tube.

    • The tube is sealed and agitated in a mechanical shaker at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved.[8][12]

    • The mixture is then centrifuged to ensure complete separation of the two phases.[12]

    • The concentration of the substance in both the n-octanol and water phases is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically reported as its base-10 logarithm (log P).

Logical Relationship Diagram

Synthesis of this compound

This compound is typically synthesized via a two-step process. The first step involves an esterification reaction between chloroacetic acid and isoamyl alcohol (3-methyl-1-butanol).[1][4][10][11] The resulting intermediate is then treated with an allyl source to yield the final product.

Synthesis_Pathway cluster_reactants Initial Reactants cluster_step1 Step 1: Esterification cluster_reactant2 Second Reactant cluster_product Final Product R1 Chloroacetic Acid I1 Intermediate (Isoamyl Chloroacetate) R1->I1  Reaction R2 Isoamyl Alcohol (3-Methyl-1-butanol) R2->I1  Reaction P This compound I1->P NaOH NaOH (Catalyst) NaOH->I1 R3 Allyl Alcohol R3->P

Caption: Two-step synthesis pathway of this compound.

References

An In-depth Technical Guide on Allyl (3-methylbutoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of Allyl (3-methylbutoxy)acetate, a compound of interest in various chemical and industrial applications.

Molecular Structure and Identity

This compound, also known as allyl amyl glycolate, is an ester with the IUPAC name prop-2-enyl 2-(3-methylbutoxy)acetate.[1] Its chemical identity is well-established with the CAS Number 67634-00-8 and EINECS number 266-803-5.[2][3] This compound is recognized for its potent fruity and green aroma, often with a pineapple-like profile, leading to its use in the fragrance and flavor industries.[4] It appears as a clear, colorless liquid.[5]

The molecular structure consists of an allyl group attached to an acetate unit, which is further substituted with a 3-methylbutoxy group. The canonical SMILES representation of the molecule is CC(C)CCOCC(=O)OCC=C.[1][6]

Quantitative Molecular Data

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C10H18O3[1][2][3][4][6][7][8][9]
Molecular Weight 186.25 g/mol [1][2][4][7]
Density 0.937 g/mL at 25 °C[5][7]
Boiling Point 206-226 °C[5][7]
Flash Point 94 °C (201.2 °F)[2]
Refractive Index 1.428 - 1.433 at 20°C[2][3]

Molecular Visualization

To facilitate a deeper understanding of the compound's structure, a 2D diagram generated using the Graphviz DOT language is provided below. This visualization clearly illustrates the connectivity of the atoms within the this compound molecule.

2D Structure of this compound

Experimental Protocols and Signaling Pathways

Should further research emerge detailing its biological interactions or novel applications, this guide will be updated to include relevant experimental methodologies and pathway diagrams. At present, the core technical data is centered on its chemical and physical properties.

References

Spectroscopic and Synthetic Profile of Allyl (3-methylbutoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for Allyl (3-methylbutoxy)acetate (CAS No. 67634-00-8). Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the molecular structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.90ddt1H-CH=CH₂
~5.30dq1H-CH=CH H (trans)
~5.25dq1H-CH=CHH (cis)
~4.60dt2H-O-CH ₂-CH=CH₂
~4.10s2H-O-CH ₂-C=O
~3.50t2H-CH ₂-O-CH₂-
~1.70m1H-CH(CH₃)₂
~1.55q2H-CH₂-CH(CH₃)₂
~0.90d6H-CH(CH ₃)₂
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~170.0C=O
~132.0-C H=CH₂
~118.5-CH=C H₂
~68.0-O-C H₂-C=O
~66.0-O-C H₂-CH=CH₂
~65.5-C H₂-O-CH₂-
~38.0-C H₂-CH(CH₃)₂
~25.0-C H(CH₃)₂
~22.5-CH(C H₃)₂
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch
~2960-2870StrongC-H stretch (alkane)
~1750StrongC=O stretch (ester)
~1645MediumC=C stretch (alkene)
~1120StrongC-O stretch (ether and ester)
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
m/zProposed Fragment Ion
186[M]⁺ (Molecular Ion)
145[M - C₃H₅]⁺
115[M - C₅H₁₁O]⁺
85[C₅H₉O]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺
41[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process.[1] The following protocol is a representative procedure based on established chemical transformations.

Synthesis of Sodium (3-methylbutoxy)acetate

Materials:

  • Chloroacetic acid

  • 3-Methyl-1-butanol (isoamyl alcohol)

  • Sodium hydroxide

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve chloroacetic acid in toluene.

  • Add 3-Methyl-1-butanol to the solution.

  • Slowly add a concentrated aqueous solution of sodium hydroxide to the mixture while stirring vigorously.

  • Add a catalytic amount of a phase-transfer catalyst.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and separate the aqueous and organic layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude sodium (3-methylbutoxy)acetate.

Synthesis of this compound

Materials:

  • Sodium (3-methylbutoxy)acetate (from the previous step)

  • Allyl bromide (or allyl chloride)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude sodium (3-methylbutoxy)acetate in DMF in a round-bottom flask equipped with a stirrer and a reflux condenser.

  • Slowly add allyl bromide to the solution at room temperature.

  • Heat the reaction mixture and maintain at a moderate temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer and wash it sequentially with water and brine to remove DMF and any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the spectroscopic analysis of this compound.

Synthesis_of_Allyl_3_methylbutoxy_acetate cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Esterification chloroacetic_acid Chloroacetic Acid intermediate Sodium (3-methylbutoxy)acetate chloroacetic_acid->intermediate + NaOH, PTC isoamyl_alcohol 3-Methyl-1-butanol isoamyl_alcohol->intermediate product This compound intermediate->product + Allyl Halide allyl_alcohol Allyl Alcohol Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesized Compound nmr NMR (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure_elucidation Structural Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

References

Allyl (3-methylbutoxy)acetate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of allyl (3-methylbutoxy)acetate, a common fragrance ingredient, in various organic solvents. This document is intended to be a valuable resource for professionals in research and development who require detailed information on the physicochemical properties of this compound.

Core Compound Information

This compound, also known as allyl amyl glycolate, is a colorless liquid with a characteristic fruity-green odor.[1][2] It is widely used in the fragrance industry.[1] Understanding its solubility is crucial for formulation, quality control, and various applications in chemical synthesis and product development.

Solubility Profile

This compound exhibits high solubility in a range of common organic solvents. While specific quantitative data is limited in publicly available literature, it is consistently reported as being miscible with many organic solvents. Miscibility implies that the solute and solvent can be mixed in all proportions without phase separation. In contrast, its solubility in water is low.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventChemical FormulaSolubilityTemperature (°C)Notes
WaterH₂O~510.7 mg/L25Estimated value.[3] Insoluble for practical purposes.[2]
EthanolC₂H₅OHMiscibleNot SpecifiedConsidered fully soluble in all proportions.[4]
AcetoneC₃H₆OMiscibleNot SpecifiedConsidered fully soluble in all proportions.[4]
Diethyl Ether(C₂H₅)₂OMiscibleNot SpecifiedConsidered fully soluble in all proportions.[4]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSolubleNot Specified

Physicochemical Properties Influencing Solubility

The solubility characteristics of this compound can be inferred from its key physicochemical properties.

PropertyValueReference
Molecular FormulaC₁₀H₁₈O₃[1]
Molecular Weight186.25 g/mol [1]
Density~0.937 g/mL[2]
Boiling Point206-226 °C[2]
logP (Octanol-Water Partition Coefficient)2.72[1]

The relatively high logP value of 2.72 indicates a preference for non-polar environments, which is consistent with its observed high solubility in organic solvents and low solubility in water.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of incremental addition until complete dissolution is observed.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (e.g., ethanol, acetone, hexane)

  • Calibrated glassware (burette, graduated cylinders, volumetric flasks)

  • Test tubes or vials

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate with temperature control

  • Analytical balance

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Maintain a constant temperature for the experiment using a water bath or other temperature-controlled device.

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 1.00 g) and place it into a test tube or vial.

  • Solvent Addition:

    • Using a burette, add a small, measured volume of the organic solvent to the test tube containing the solute.

    • Stir the mixture vigorously using a magnetic stirrer.

  • Observation:

    • Observe the mixture for complete dissolution. If the solution is clear and a single phase is present, the solute is considered dissolved.

    • If the solute is not fully dissolved, continue to add small, precise increments of the solvent, recording the total volume added after each addition.

  • Endpoint Determination:

    • The endpoint is reached when the last portion of the solute has just dissolved, and the solution becomes completely clear.

    • Record the total volume of solvent required to dissolve the initial mass of the solute.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

    • Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) x 100

  • Repeatability:

    • Repeat the experiment at least two more times to ensure the results are consistent and reproducible.

Visualizations

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The following diagram illustrates the reaction pathway.

Synthesis_Pathway chloroacetic_acid Chloroacetic Acid intermediate Sodium Isoamyloxyacetate chloroacetic_acid->intermediate Esterification isoamyl_alcohol Isoamyl Alcohol isoamyl_alcohol->intermediate final_product This compound intermediate->final_product Williamson Ether Synthesis-like reaction allyl_alcohol Allyl Alcohol allyl_alcohol->final_product naoh NaOH (Phase Transfer Catalyst) naoh->intermediate

Caption: Synthesis pathway of this compound.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility is depicted in the diagram below.

Solubility_Workflow start Start weigh_solute Weigh Solute start->weigh_solute add_solvent Add Solvent Increment weigh_solute->add_solvent stir Stir Mixture add_solvent->stir observe Observe for Dissolution stir->observe dissolved Completely Dissolved? observe->dissolved dissolved->add_solvent No record_volume Record Total Volume dissolved->record_volume Yes calculate Calculate Solubility record_volume->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

Toxicological Profile of Allyl (3-methylbutoxy)acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or toxicological advice.

Executive Summary

Allyl (3-methylbutoxy)acetate, a fragrance ingredient with a fruity, green odor, presents a multifaceted toxicological profile. This guide provides a comprehensive overview of its known toxicological endpoints, drawing from available experimental data and read-across approaches from structurally similar allyl esters. The primary mechanism of systemic toxicity is understood to be hydrolysis to allyl alcohol and subsequent metabolism to the highly reactive aldehyde, acrolein. This metabolite is implicated in a range of cellular effects, including interactions with critical signaling pathways. While data suggests a low potential for skin sensitization and no genotoxic concern in vitro, acute toxicity via oral and inhalation routes is notable. Data on long-term effects such as carcinogenicity and reproductive toxicity for this compound are limited, necessitating a cautious approach to risk assessment based on data from related compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to predicting its toxicological behavior.

PropertyValueReference
CAS Number 67634-00-8N/A
Molecular Formula C₁₀H₁₈O₃N/A
Molecular Weight 186.25 g/mol N/A
Appearance Colorless liquid[1]
Boiling Point 216 °C[1]
Flash Point 94 °C[1]
Density 0.94 g/mL[1]
Vapor Pressure 0.037 mmHg @ 25°C[1]
Log P (Octanol/Water Partition Coefficient) 2.72[1]
Water Solubility InsolubleN/A

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption: Due to its moderate lipophilicity (Log P of 2.72) and relatively low molecular weight, this compound is expected to be absorbed following oral, dermal, and inhalation exposure.

Distribution: Following absorption, the compound is likely to be distributed systemically.

Metabolism: The primary metabolic pathway for allyl esters involves rapid hydrolysis by carboxylesterases, which are abundant in the liver and other tissues, to yield allyl alcohol and (3-methylbutoxy)acetic acid. Allyl alcohol is then further metabolized by alcohol dehydrogenase to acrolein, a highly reactive and toxic α,β-unsaturated aldehyde. Acrolein can be detoxified by conjugation with glutathione (GSH) or further oxidized to acrylic acid.

Excretion: The metabolites are anticipated to be primarily excreted in the urine.

G A This compound C Allyl Alcohol A->C Hydrolysis D (3-methylbutoxy)acetic acid A->D Hydrolysis B Carboxylesterases F Acrolein C->F Oxidation K Excretion (Urine) D->K E Alcohol Dehydrogenase H Acrylic Acid F->H Oxidation J GSH Adducts F->J Conjugation G Aldehyde Dehydrogenase H->K I Glutathione-S-Transferase J->K

Figure 1. Proposed metabolic pathway of this compound.

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and is considered fatal if inhaled, according to safety data sheet classifications.

EndpointSpeciesRouteValueClassificationReference
LD₅₀ RatOral500 mg/kg bwHarmful if swallowed[2]
LC₅₀ RatInhalation0.43 mg/L (4 hours)Fatal if inhaled[2]
LD₅₀ RabbitDermal>2000 mg/kg bwNot classified[2]

Clinical signs observed in rats following acute inhalation exposure included nasal discharge, ataxia, tremors, salivation, dyspnea, hypoactivity, and piloerection.[2]

Irritation and Sensitization

Skin Irritation

Available data suggests that this compound is not a strong skin irritant.[2]

Eye Irritation

Quantitative Structure-Activity Relationship (QSAR) modeling predicts that this compound is not an eye irritant.[2]

Skin Sensitization

QSAR modeling predicted that this compound was not a skin sensitizer.[2] Read-across data from other allyl esters also suggests a low potential for skin sensitization under current use levels.[3]

Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study in Wistar rats was conducted according to OECD Guideline 407.

Study DurationSpeciesRouteDosesNOAELObservationsReference
28 daysWistar RatOral0, 25, 50, 100 mg/kg bw/day100 mg/kg bw/dayNo mortalities, clinical signs of toxicity, or significant changes in body weight, hematology, or biochemistry were observed.[1]

The primary target organ for the toxicity of allyl esters, in general, is the liver, which is consistent with the metabolism to the hepatotoxicant acrolein.[2] However, in the 28-day study with this compound, no adverse effects were observed up to the highest dose tested.[1]

Genotoxicity

A battery of in vitro genotoxicity studies has been conducted on this compound.

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test) S. typhimurium & E. coliWith and without S9Inconsistent results; one study showed mutagenicity, while two others were negative.[3]
Mammalian Cell Gene Mutation Assay (HPRT) Chinese Hamster Ovary (CHO) cellsWith and without S9Non-mutagenic[3]
In Vitro Micronucleus Test Human peripheral blood lymphocytesWith and without S9Non-clastogenic[3]

While one Ames test showed a mutagenic response, subsequent, more comprehensive in vitro mammalian cell assays (HPRT and micronucleus) were negative.[3] Based on the weight of evidence from these studies, this compound is not considered to pose a significant genotoxic concern.[3]

Carcinogenicity

No long-term carcinogenicity bioassays on this compound have been identified. A safety data sheet states that it "shall not be classified as carcinogenic".[4] However, this is not based on direct experimental evidence for this specific substance.

Data on structurally related allyl compounds are available. For instance, allyl isovalerate was shown to be a carcinogen in male rats and female mice in a National Toxicology Program (NTP) bioassay. The mechanism is thought to be related to its metabolism to allyl alcohol and acrolein. Given the structural similarity and shared metabolic pathway, a carcinogenic potential for this compound cannot be entirely ruled out without further investigation.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound are not available. Information is derived from read-across to other allyl esters. A combined repeated dose/reproduction and developmental toxicity screening test (OECD TG 422) on a related compound, allyl phenoxyacetate, did not show adverse effects on reproductive organs or parameters.[2] Another read-across analog, allyl heptanoate, provided a calculated Margin of Exposure (MOE) > 100 for the reproductive toxicity endpoint, suggesting no immediate concern at current exposure levels.[3] However, the absence of direct data for this compound represents a significant data gap.

Mechanism of Toxicity and Signaling Pathways

The toxicity of this compound is intrinsically linked to its metabolism to acrolein. Acrolein is a highly reactive electrophile that can adduct to cellular macromolecules, including DNA and proteins, leading to cellular dysfunction and toxicity. Acrolein has been shown to modulate several critical signaling pathways:

  • p53 Signaling Pathway: Acrolein can activate the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis. This activation can trigger cell cycle arrest or programmed cell death in response to cellular stress and damage.

  • NF-κB Signaling Pathway: Acrolein has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in inflammation, immunity, and cell survival. Inhibition of NF-κB can lead to immunosuppression and may contribute to apoptosis.

  • MAPK Signaling Pathway: Acrolein can activate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38. These pathways are involved in a wide range of cellular processes, such as proliferation, differentiation, inflammation, and apoptosis. The sustained or aberrant activation of these pathways can contribute to cellular damage.

G cluster_0 Cellular Exposure cluster_1 Metabolism cluster_2 Signaling Pathway Perturbation cluster_3 Cellular Outcomes This compound This compound Acrolein Acrolein This compound->Acrolein p53 Activation p53 Activation Acrolein->p53 Activation NF-κB Inhibition NF-κB Inhibition Acrolein->NF-κB Inhibition MAPK Activation MAPK Activation Acrolein->MAPK Activation Apoptosis Apoptosis p53 Activation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest NF-κB Inhibition->Apoptosis Inflammation Inflammation NF-κB Inhibition->Inflammation Modulation MAPK Activation->Apoptosis MAPK Activation->Inflammation G start Start sighting Sighting Study (Single Animals) start->sighting select_dose Select Starting Dose sighting->select_dose main_study Main Study (Group of Animals) select_dose->main_study dose Single Oral Gavage main_study->dose observe Observe for 14 Days (Mortality, Clinical Signs) dose->observe necropsy Gross Necropsy observe->necropsy end End necropsy->end G cluster_0 In-Life Phase cluster_1 Terminal Phase start Start dosing Daily Dosing for 28 Days start->dosing observation Daily Clinical Observation dosing->observation measurements Weekly Body Weight & Food/Water Intake dosing->measurements analysis Hematology & Clinical Biochemistry observation->analysis measurements->analysis necropsy Gross Necropsy & Histopathology analysis->necropsy end End necropsy->end G start Start prepare Prepare Bacterial Tester Strains start->prepare mix Mix Test Substance, Bacteria, & S9 Mix prepare->mix plate Plate on Minimal Agar mix->plate incubate Incubate 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Related Increase count->analyze end End analyze->end

References

Metabolic Pathway of Allyl (3-methylbutoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Allyl (3-methylbutoxy)acetate, also known as allyl isoamyloxyacetate, is an ester of allyl alcohol and (3-methylbutoxy)acetic acid. It belongs to a group of chemicals used in food flavoring and as fragrance components. Understanding the metabolic pathway of such compounds is crucial for assessing their safety and potential for toxicity. The metabolism of xenobiotics, including fragrance ingredients, primarily occurs in the liver and involves a series of enzymatic reactions designed to render the compounds more water-soluble for excretion. For allyl esters, the metabolic pathway is of particular interest due to the potential formation of reactive and toxic intermediates.

Predicted Metabolic Pathway

The metabolic pathway of this compound is predicted to proceed in two main stages:

Stage 1: Hydrolysis

The initial step in the metabolism of this compound is the hydrolysis of the ester bond. This reaction is catalyzed by non-specific esterases, which are abundant in the liver, plasma, and other tissues. The hydrolysis of the parent compound yields two primary metabolites: allyl alcohol and (3-methylbutoxy)acetic acid. Ester hydrolysis is a common metabolic reaction for many xenobiotics containing ester functional groups.

Stage 2: Oxidation of Allyl Alcohol

Following its formation, allyl alcohol undergoes further metabolism, primarily in the liver. This stage is of significant toxicological concern due to the formation of acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde. The oxidation of allyl alcohol to acrolein is catalyzed by alcohol dehydrogenase (ADH) with the concomitant reduction of NAD+ to NADH.

Acrolein is a known toxicant that can cause cellular damage through various mechanisms, including depletion of glutathione (GSH), binding to cellular macromolecules, and induction of oxidative stress. Due to its high reactivity, acrolein is a key factor in the hepatotoxicity associated with allyl alcohol.

Detoxification of Acrolein

Acrolein can be detoxified through further oxidation to acrylic acid, a reaction catalyzed by aldehyde dehydrogenase (ALDH). This step is crucial for mitigating the toxicity of acrolein. Acrylic acid is a less toxic metabolite that can be more readily excreted.

The other initial metabolite, (3-methylbutoxy)acetic acid, is expected to be excreted, potentially after conjugation.

The following diagram illustrates the predicted metabolic pathway of this compound.

Metabolic_Pathway Predicted Metabolic Pathway of this compound cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Oxidation & Detoxification A This compound B Allyl Alcohol A->B Esterases C (3-methylbutoxy)acetic acid A->C Esterases D Acrolein (Reactive/Toxic Metabolite) B->D Alcohol Dehydrogenase (ADH) NAD+ -> NADH E Acrylic Acid (Detoxified Metabolite) D->E Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH Experimental_Workflow In Vitro Metabolism Experimental Workflow prep Prepare Incubation Mixture (Microsomes, Buffer, NADPH System) pre_incubate Pre-incubate at 37°C prep->pre_incubate add_substrate Add this compound pre_incubate->add_substrate incubate Incubate at 37°C (Time course sampling) add_substrate->incubate quench Quench Reaction (Cold Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze data_analysis Data Analysis (Metabolic Stability & Metabolite ID) analyze->data_analysis

Allyl (3-methylbutoxy)acetate: A Technical Guide on its Synthesis, Analysis, and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Allyl (3-methylbutoxy)acetate, a synthetic fragrance ingredient. Contrary to inquiries about its natural occurrence, extensive database searches indicate that this compound is not known to be found in nature[1][2][3]. Therefore, this document will focus on its synthesis, analytical methodologies for its characterization, and a summary of its safety assessment.

Physico-Chemical Properties

This compound is a colorless liquid with a characteristic strong, fruity, and green odor, often with a pineapple nuance[3][4][5][6]. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 67634-00-8[1]
Molecular Formula C10H18O3[1]
Molecular Weight 186.25 g/mol [1]
Boiling Point 206-226 °C[4][6]
Density 0.937 - 0.955 g/mL at 25 °C[4][5][6]
Refractive Index 1.428 - 1.435 at 20°C[1][5]
Flash Point 93 - 94 °C[1][5]
Solubility Insoluble in water[4]
Purity (typical) >98.0% (GC)[7]

Synthesis of this compound

This compound is produced synthetically through a two-step process. The synthesis involves an initial esterification followed by a subsequent reaction to introduce the allyl group[1][3][4][6].

Synthetic Protocol

Step 1: Synthesis of Sodium (3-methylbutoxy)acetate

The first step is an esterification reaction between chloroacetic acid and isoamyl alcohol (3-methyl-1-butanol) in the presence of sodium hydroxide and a phase transfer catalyst. The sodium hydroxide acts as a base to deprotonate the alcohol and facilitate the reaction with chloroacetic acid, forming the sodium salt of (3-methylbutoxy)acetic acid.

Step 2: Synthesis of this compound

The intermediate product, sodium (3-methylbutoxy)acetate, is then treated with an allyl halide, such as allyl chloride or allyl bromide. This results in a nucleophilic substitution reaction where the carboxylate attacks the allyl halide, displacing the halide and forming the final product, this compound.

Synthesis_of_Allyl_3_methylbutoxy_acetate cluster_step1 Step 1: Formation of Sodium (3-methylbutoxy)acetate cluster_step2 Step 2: Formation of this compound Chloroacetic_Acid Chloroacetic Acid Reaction1 Esterification Chloroacetic_Acid->Reaction1 Isoamyl_Alcohol Isoamyl Alcohol (3-Methyl-1-butanol) Isoamyl_Alcohol->Reaction1 NaOH Sodium Hydroxide NaOH->Reaction1 Catalyst Phase Transfer Catalyst Catalyst->Reaction1 Intermediate Sodium (3-methylbutoxy)acetate Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Reaction1->Intermediate Allyl_Halide Allyl Halide Allyl_Halide->Reaction2 Final_Product This compound Reaction2->Final_Product

Diagram 1: Synthetic pathway of this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound. This method is crucial for quality control during its synthesis and for its detection in various matrices.

Experimental Protocol for GC-MS Analysis

The following protocol is a general guideline for the analysis of this compound. Optimization of parameters may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • For the pure synthesized product, dilute an accurately weighed sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration within the calibrated range of the instrument.

  • For analysis in a complex matrix (e.g., fragrance mixtures), a solvent extraction or headspace solid-phase microextraction (SPME) may be necessary to isolate the analyte.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should show characteristic fragment ions.

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in the sample is then determined by interpolation from the calibration curve. An internal standard can be used to improve accuracy and precision.

GCMS_Workflow Sample_Prep Sample Preparation (Dilution/Extraction) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition (Retention Time & Mass Spectrum) Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Identification Identification (Library Match, Standard Comparison) Data_Analysis->Identification Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

Diagram 2: Experimental workflow for GC-MS analysis.

Safety and Toxicological Information

A safety assessment of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM). The assessment considered various endpoints, including genotoxicity. While some in vitro tests showed mixed results for mutagenicity, a weight of evidence approach, including data from read-across analogs, concluded that it does not present a concern for genotoxic potential under the current conditions of use[8]. It is important to consult the full safety assessment for detailed toxicological data and exposure limits[9].

References

synonyms for Allyl (3-methylbutoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Allyl (3-methylbutoxy)acetate

This technical guide provides a comprehensive overview of this compound, a significant compound in the fragrance and chemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, physicochemical properties, synthesis, and safety.

Synonyms

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these synonyms is provided below to aid in identification and literature searches.

  • prop-2-enyl 2-(3-methylbutoxy)acetate[1][2][3][4][5]

  • Allyl amyl glycolate[2][3][4][5][6][7][8]

  • Allyl 2-(isopentyloxy)acetate[2][7][9]

  • Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester[2][6][9]

  • (3-Methylbutoxy)acetic acid, 2-propenyl ester[2]

  • Isoamyloxyacetic acid, allyl ester[2][6][7]

  • Glycolic acid 2-pentyloxy allyl ester[2]

  • Allyl isoamyl glycolate[3][4][5][6][10]

  • prop-2-en-1-yl (3-methylbutoxy)acetate[3][4][5]

  • Allyl (isopentyloxy)acetate[2]

  • Allyl isoamyl oxyacetate[3][4][5][6]

  • isoamyl allylglycolate[2][7]

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound, facilitating easy comparison and reference.

PropertyValueSource(s)
CAS Number 67634-00-8[1][2][7][8][10][11][12][13]
EINECS Number 266-803-5[2][7][10][11]
Molecular Formula C10H18O3[2][7][9][10][11][12][13]
Molecular Weight 186.25 g/mol [2][7][8][10][11][12][13]
Appearance Colorless liquid[7][9][10][11][12]
Boiling Point 206-226 °C[7][10][12]
Density 0.937 g/mL at 25 °C[7][10][12]
Refractive Index 1.4317 at 20 °C[7][10][12]
Flash Point 94 °C (201.2 °F)[11]
Vapor Pressure 0.037 mmHg at 25°C[11]
Log P 2.72[11]
Acute Toxicity (inhalation) LC50: 0.43 mg/L (4h, rat)[12]
No-Observed-Adverse-Effect Level (NOAEL) 100 mg/kg bw/day[12]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process.[7][11][12] The following protocol outlines the methodology based on descriptions found in the literature.

Step 1: Synthesis of Sodium Amylglycolate

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, combine chloroacetic acid and isoamyl alcohol.

  • Addition of Base: Slowly add a solution of sodium hydroxide. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Phase-Transfer Catalyst: Introduce a suitable phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

  • Reaction Monitoring: Monitor the progress of the esterification reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, neutralize the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate, sodium amylglycolate.

Step 2: Synthesis of this compound

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the sodium amylglycolate intermediate from Step 1 in a suitable solvent.

  • Addition of Allyl Alcohol: Add allyl alcohol to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature until the reaction is complete, as monitored by TLC or GC.

  • Purification: After completion, cool the reaction mixture and perform a suitable work-up, which may include washing with water and brine, drying over an anhydrous salt, and filtration.

  • Final Product: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_0 Step 1: Synthesis of Sodium Amylglycolate cluster_1 Step 2: Synthesis of this compound A Chloroacetic Acid E Sodium Amylglycolate (Intermediate) A->E Esterification B Isoamyl Alcohol B->E Esterification C Sodium Hydroxide C->E Esterification D Phase-Transfer Catalyst D->E Esterification G This compound (Final Product) E->G Reaction F Allyl Alcohol F->G

Caption: Two-step synthesis of this compound.

Logical Relationships

G Logical Relationships of this compound cluster_0 Identifiers cluster_1 Properties cluster_2 Applications A This compound B CAS: 67634-00-8 A->B is identified by C Synonyms (e.g., Allyl Amyl Glycolate) A->C is identified by D Molecular Formula: C10H18O3 A->D has properties E Physical State: Liquid A->E has properties F Odor: Fruity, Green A->F has properties G Fragrance Compositions A->G is used in H Perfumery A->H is used in I Detergents A->I is used in

Caption: Key attributes and uses of this compound.

Applications

This compound is primarily utilized as a fragrance ingredient in a variety of consumer products.[14] Its strong, fruity, and green aroma with a pineapple-like modification makes it a valuable component in:

  • Perfumery: It is used to impart fresh and fruity notes to fine fragrances.[11][14]

  • Detergents and Cleaners: The compound is incorporated into household products such as detergents, air fresheners, and surface cleaners to provide a pleasant scent.[7][11][12][14]

  • Cosmetics: It can be found in various cosmetic products as a fragrance component.[14]

Safety Information

  • Acute Toxicity: The substance is harmful if swallowed and fatal if inhaled.[1]

  • Environmental Hazards: It is very toxic to aquatic life with long-lasting effects.[1]

  • Reactivity: this compound may react exothermically with strong oxidizing acids.[7][12] It can also generate heat with caustic solutions and may produce flammable hydrogen with alkali metals, hydrides, and other reducing agents.[2][7][12]

  • Combustibility: The material is combustible but will not ignite readily.[1][7]

References

Allyl (3-methylbutoxy)acetate: A Comprehensive Safety and Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety data sheet (SDS) information for Allyl (3-methylbutoxy)acetate (CAS No. 67634-00-8). The following sections summarize its physicochemical properties, toxicological profile, and essential safety protocols, presenting a comprehensive resource for laboratory and development settings.

Core Safety and Chemical Data

This compound is a colorless liquid with a characteristic strong, fruity odor, often with a pineapple-like nuance.[1][2] It is primarily used in fragrance compositions for products such as detergents.[1][2]

Physicochemical Information

The following table outlines the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₃[3][4]
Molecular Weight 186.25 g/mol [3][5]
Appearance Colorless liquid[3][6]
Boiling Point 206-226 °C[1][2]
Density 0.937 - 0.94 g/mL at 25 °C[1][3]
Flash Point 94 °C (201.2 °F)[3]
Vapor Pressure 0.037 mmHg at 25 °C[3]
Refractive Index 1.428 - 1.433 at 20 °C[3]
Solubility Insoluble in water[2][7]
Toxicological Data

This compound presents several health hazards, primarily through inhalation and ingestion. It is classified as harmful if swallowed and fatal if inhaled.[4][8] The substance is also very toxic to aquatic life with long-lasting effects.[4][8]

Hazard EndpointClassification & ValueSource(s)
Acute Oral Toxicity Category 4: Harmful if swallowed. LD50: 500 mg/kg bw (rat)[8][9][10]
Acute Inhalation Toxicity Category 2: Fatal if inhaled. LC50: 0.43 mg/L (4-hour exposure, rat)[8][10]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[9]
Serious Eye Damage/Irritation Not classified as an eye irritant.[8]
Skin Sensitization Not classified as a skin sensitizer.[8]
Germ Cell Mutagenicity Not classified as mutagenic.[8]
Carcinogenicity Not classified as carcinogenic.[8]
Reproductive Toxicity Not classified as a reproductive toxicant.[8]
Aquatic Toxicity (Acute) Category 1: Very toxic to aquatic life.[8]
Aquatic Toxicity (Chronic) Category 1: Very toxic to aquatic life with long lasting effects.[8]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the safety data sheets are not publicly available. The provided data is typically a summary of results from studies conducted to meet regulatory requirements, such as those for REACH registration.[8] For detailed methodologies, direct reference to the cited studies, where available, is recommended.

Safety and Handling

Proper handling and storage of this compound are crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) and Engineering Controls

A risk-based approach should be taken to determine the necessary personal protective equipment. The following diagram illustrates the hierarchy of controls, from most to least effective, for managing exposure to this compound.

PPE_Hierarchy cluster_controls Hierarchy of Controls cluster_effectiveness Elimination Elimination Substitution Substitution Elimination->Substitution Most_Effective Most Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Respirator, Goggles) Administrative->PPE Least_Effective Least Effective

Caption: Hierarchy of controls for managing chemical exposure.

First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following workflow outlines the recommended steps.

First_Aid_Workflow cluster_routes Routes of Exposure cluster_actions Immediate Actions Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Move_Fresh_Air Remove to fresh air. Keep comfortable for breathing. Inhalation->Move_Fresh_Air Wash_Skin Wash with plenty of soap and water. Remove contaminated clothing. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention IMMEDIATELY call a POISON CENTER or doctor. Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention If skin irritation occurs Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid workflow for this compound exposure.

Handling and Storage Recommendations:

  • Ventilation: Use only in well-ventilated areas, employing local and general ventilation.[8]

  • Hygiene: Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in work areas.[8][9]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[4][8] Keep away from food, drink, and animal feedingstuffs.[8]

  • Incompatible Materials: Avoid contact with strong acids, alkalis, or oxidizing agents.[9] The substance may react exothermically with strong oxidizing acids and generate heat with caustic solutions.[1][5] It may also generate flammable hydrogen with alkali metals, hydrides, and other reducing agents.[1][5]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[4][6] Avoid release to the environment and collect any spillage.[4][8] Contaminated materials should be disposed of at an approved waste disposal plant.[11]

References

Allyl Amyl Glycolate: A Technical Guide to its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Allyl amyl glycolate is a synthetic fragrance and flavor compound valued for its powerful fruity-green aroma, reminiscent of pineapple and galbanum. This technical guide provides an in-depth overview of the history, synthesis, and physicochemical properties of allyl amyl glycolate. Detailed experimental protocols for its synthesis are provided, along with a comprehensive summary of its quantitative data. This document is intended for researchers, scientists, and professionals in the fields of chemistry and fragrance development.

Discovery and History

Allyl amyl glycolate, also known as allyl (3-methylbutoxy)acetate, emerged as a commercially significant aroma chemical in the 1960s and 1970s.[1] Its development was part of a broader exploration into sulfur-containing esters to create novel green and fruity top notes in fragrances.[1] While some sources suggest a patent may have been filed as early as 1936, comprehensive public documentation from that period is limited. The compound gained popularity for its use in creating "tropical" and "juicy" accords in perfumes and flavorings.[1]

Its primary application lies in the fragrance and flavor industry, where it is used to impart pineapple, apple, and other tropical notes to a wide range of products, including fine fragrances, cosmetics, soaps, detergents, and food products such as beverages, candies, and chewing gum.[1][2] It is recognized as Generally Recognized As Safe (GRAS) for use in food by the Flavor and Extract Manufacturers Association (FEMA), with the designation 2062.[1]

Physicochemical Properties

Allyl amyl glycolate is a clear, colorless to pale yellow liquid with a characteristic strong, fruity, and green odor.[3][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Allyl Amyl Glycolate

PropertyValueReference
Molecular Formula C₁₀H₁₈O₃[3]
Molecular Weight 186.25 g/mol [3]
CAS Number 67634-00-8[3]
Appearance Clear, colorless to pale yellow liquid[3][4]
Boiling Point 201.00 to 226.00 °C @ 760.00 mm Hg[4][5]
Density 0.935 to 0.944 g/cm³ @ 20/25 °C[5][6]
Refractive Index 1.4280 to 1.4330 @ 20.00 °C[5][6]
Flash Point > 93.33 °C (> 200.00 °F)[5]
Vapor Pressure 0.040000 mmHg @ 25.00 °C (estimated)[5]
Solubility Insoluble in water; soluble in alcohols and organic solvents[3]
logP (o/w) 2.720[5]

Synthesis of Allyl Amyl Glycolate

The synthesis of allyl amyl glycolate is typically a two-step process. The first step involves the preparation of the intermediate, amyl glycolate (also known as isopentyloxyacetic acid). The second step is the esterification of this intermediate with allyl alcohol. Several variations of this synthesis have been reported, primarily differing in the choice of reagents for the preparation of amyl glycolate.

Synthesis Workflow

The general workflow for the synthesis of allyl amyl glycolate is depicted in the following diagram:

SynthesisWorkflow cluster_step1 Step 1: Preparation of Amyl Glycolate cluster_step2 Step 2: Esterification A Isoamyl Alcohol E Formation of Isoamyl Sodium Alkoxide A->E + B Reagent (e.g., Sodium Hydroxide, Sodium Ethylate) B->E + C Chloroacetic Acid F Sodium Amyl Glycolate C->F D Amyl Glycolate (Isopentyloxyacetic Acid) J Esterification Reaction D->J + E->F + Chloroacetic Acid F->D Acidification G Allyl Alcohol G->J + H Acid Catalyst H->J I Allyl Amyl Glycolate J->I

A generalized workflow for the synthesis of Allyl Amyl Glycolate.
Experimental Protocols

The following are detailed experimental protocols based on published literature and patents.

This protocol is adapted from a Chinese patent (CN101891617A).[2]

  • Preparation of Isoamyl Sodium Alkoxide:

    • In a suitable reactor, add isoamyl alcohol, a solvent (e.g., toluene), and powdered sodium hydroxide.

    • The mixture is heated to reflux to remove water.

    • After the dehydration is complete, the reaction mixture is cooled.

  • Formation of Sodium Amyl Glycolate:

    • To the cooled mixture of isoamyl sodium alkoxide, add chloroacetic acid.

    • The reaction is allowed to proceed to form sodium amyl glycolate.

  • Isolation of Amyl Glycolate:

    • Excess solvent and unreacted isoamyl alcohol are removed by distillation.

    • The residue is cooled, and hydrochloric acid is added to acidify the mixture.

    • The organic layer, containing amyl glycolate, is separated.

    • The crude amyl glycolate is purified by distillation. The reported yield is over 93%.

This protocol is adapted from a Chinese patent (CN101723832A).[7]

  • Alcohol Exchange Reaction:

    • Isoamyl alcohol and sodium ethylate are reacted to form sodium isoamyl alkoxide through an alcohol exchange reaction.

  • Formation of Amyl Glycolate:

    • The resulting sodium isoamyl alkoxide is then reacted with chloroacetic acid to yield isopentyloxyacetic acid (amyl glycolate) after the removal of sodium chloride.

This protocol is a general procedure for the esterification step.[2][7]

  • Reaction Setup:

    • In a reactor equipped with a stirrer and a condenser, charge the prepared amyl glycolate and allyl alcohol. An excess of allyl alcohol is typically used.

    • An acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is added to the mixture.

  • Esterification:

    • The reaction mixture is heated to a temperature between 50-100 °C.

    • The reaction is monitored until completion, which can take several hours.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled.

    • The excess allyl alcohol and any solvent are removed by distillation.

    • The crude product is washed with a basic solution (e.g., sodium bicarbonate) and then with water until neutral.

    • The final product, allyl amyl glycolate, is purified by vacuum distillation.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any information on specific biological activities or interactions with signaling pathways for allyl amyl glycolate in the context of drug development. Its development and primary use are firmly in the fragrance and flavor industries. As such, it is not typically studied for pharmacological effects.

Safety and Toxicology

Allyl amyl glycolate is considered to have low toxicity when used within established olfactory standards.[1] It is a combustible liquid and may cause skin irritation.[8] Safety data sheets recommend wearing protective gloves and eye protection when handling the concentrated substance.[9] The International Fragrance Association (IFRA) has not restricted its use, but it is recommended to keep concentrations low to minimize the risk of sensitization.[1] It is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]

Table 2: Toxicological and Safety Information

ParameterInformationReference
GHS Classification Not classified as hazardous[1]
IFRA Status Not restricted (as of 51st Amendment)[1]
FEMA GRAS 2062[1]
Primary Hazards Combustible liquid, potential for skin irritation[8]
Handling Precautions Avoid breathing vapors, wear protective gloves and eye protection[9]

Conclusion

Allyl amyl glycolate is a well-established synthetic aroma chemical with a rich history in the fragrance and flavor industry. Its synthesis, primarily a two-step process involving the formation of an amyl glycolate intermediate followed by esterification, is well-documented. The compound's value lies in its potent fruity-green olfactory profile. While it has a good safety profile for its intended applications, there is no evidence to suggest it has been investigated for pharmaceutical use or has any known effects on biological signaling pathways relevant to drug development. This guide provides a comprehensive technical overview for professionals in the chemical and fragrance sciences.

References

The Environmental Fate and Biodegradability of Ester Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ester compounds are a cornerstone of the chemical industry, with widespread applications in pharmaceuticals, polymers, solvents, and plasticizers. Their environmental fate is of paramount importance in assessing their overall lifecycle and potential ecological impact. This technical guide provides an in-depth exploration of the primary degradation pathways of ester compounds, focusing on abiotic hydrolysis and microbial biodegradation. It summarizes quantitative data on degradation rates, details standardized experimental protocols for assessing biodegradability, and elucidates the structure-activity relationships that govern their environmental persistence.

Introduction

Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. The central feature of an ester is the ester linkage (R-COO-R'), which is susceptible to cleavage by both chemical and biological processes. Understanding the kinetics and mechanisms of these degradation pathways is crucial for designing environmentally benign chemicals and for conducting robust environmental risk assessments.

Primary Degradation Pathways

The environmental degradation of ester compounds is primarily governed by two main processes: abiotic hydrolysis and microbial biodegradation. The relative contribution of each pathway is dependent on the chemical structure of the ester and the specific environmental conditions.

Abiotic Degradation

Abiotic degradation of esters occurs independently of biological activity, with hydrolysis and photolysis being the most significant mechanisms.

Hydrolysis is a chemical reaction in which a water molecule cleaves the ester bond, yielding a carboxylic acid and an alcohol. This reaction can be catalyzed by either acids or bases.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction favored in the presence of dilute acids. The equilibrium can be shifted towards hydrolysis by using an excess of water.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that occurs in the presence of a strong alkali, such as sodium hydroxide, to produce the salt of the carboxylic acid and an alcohol.[1]

The rate of hydrolysis is influenced by pH, temperature, and the chemical structure of the ester. Generally, hydrolysis rates are lowest at neutral pH and increase under acidic or alkaline conditions.

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from sunlight. Esters that can absorb light at wavelengths present in sunlight (>290 nm) may undergo direct photolysis. Indirect photolysis can also occur, where other substances in the environment absorb light and produce reactive species (like hydroxyl radicals) that then degrade the ester. Photolysis is a significant abiotic degradation pathway for some esters, such as certain phthalates, particularly in atmospheric and aquatic environments.[2][3] The efficiency of photolysis is dependent on factors like light intensity, the presence of photosensitizers, and the chemical structure of the ester.

Microbial Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms, and it is the primary mechanism for the environmental removal of most ester compounds.[4][5] Bacteria and fungi produce a wide array of enzymes, known as esterases, that catalyze the hydrolysis of ester bonds.

The Role of Microbial Esterases

Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that cleave ester linkages.[6][7] They are ubiquitous in nature and exhibit a wide range of substrate specificities.[6][8] The catalytic mechanism of many esterases involves a catalytic triad of amino acids (typically serine, histidine, and aspartate or glutamate) in the active site.

Classification of Microbial Esterases: Microbial esterases are classified into several families based on their amino acid sequence and substrate specificity.[7][9][10] This classification helps in understanding their evolutionary relationships and predicting their function. The substrate specificity of an esterase is a key determinant of which esters a particular microorganism can degrade. Some esterases have broad substrate specificity, allowing them to hydrolyze a wide variety of esters, while others are highly specific for certain structures.[8][10]

Biodegradation Pathways

The microbial degradation of esters typically proceeds in a stepwise manner.

  • Initial Hydrolysis: The first step is the enzymatic hydrolysis of the ester bond by an extracellular or intracellular esterase to produce a carboxylic acid and an alcohol.

  • Metabolism of Hydrolysis Products: The resulting carboxylic acid and alcohol are then typically readily metabolized by the microorganisms through central metabolic pathways, such as beta-oxidation for fatty acids, and ultimately converted to carbon dioxide, water, and biomass.

The overall rate of biodegradation can be limited by the initial hydrolysis step, which is influenced by the accessibility of the ester bond to the microbial enzymes.

Factors Influencing the Biodegradability of Ester Compounds

The rate and extent of ester biodegradation are influenced by a combination of factors related to the chemical's structure and the prevailing environmental conditions.

Chemical Structure (Structure-Activity Relationships)
  • Chain Length: In general, esters with shorter alkyl chains are more rapidly biodegraded. For some classes of esters, there is an optimal chain length for maximum biodegradability.

  • Branching: Branching in the alkyl or acyl chain can hinder enzymatic attack, leading to slower biodegradation rates.

  • Aromaticity: The presence of aromatic rings, as in phthalate esters, can decrease the rate of biodegradation compared to aliphatic esters. The position of substituents on the aromatic ring also plays a role.

  • Unsaturation: The presence of double or triple bonds in the alkyl or acyl chains can influence biodegradability, in some cases increasing the rate of degradation.

  • Molecular Weight: High molecular weight esters, such as polyesters, generally biodegrade more slowly than their smaller counterparts.

Environmental Factors
  • Temperature: Biodegradation rates generally increase with temperature up to an optimal point for the specific microbial community.

  • pH: The optimal pH for esterase activity and microbial growth is typically near neutral (pH 7). Extreme pH values can inhibit biodegradation.

  • Oxygen Availability: Aerobic biodegradation is generally faster and more complete than anaerobic degradation.

  • Nutrient Availability: The presence of essential nutrients (e.g., nitrogen, phosphorus) is necessary to support microbial growth and enzymatic activity.

  • Bioavailability: The extent to which a compound is available to microorganisms for degradation is crucial. For poorly soluble esters, their bioavailability can be the rate-limiting step in their biodegradation.

Quantitative Data on Ester Degradation

The following tables summarize publicly available data on the hydrolysis and biodegradation of various ester compounds. It is important to note that these values can vary significantly depending on the specific experimental conditions.

Table 1: Abiotic Hydrolysis Rate Constants of Selected Ester Compounds
Ester CompoundCAS NumberTemperature (°C)pHRate Constant (k)Half-life (t½)Reference
Ethyl Acetate141-78-630Alkaline0.237 L mol⁻¹ s⁻¹-[11]
Methyl Acrylate96-33-3257406 M⁻¹ hr⁻¹ (Base)1.9 years[12]
Ethyl Benzoate93-89-0257105 M⁻¹ hr⁻¹ (Base)7.5 years[12]
Diethyl Phthalate (DEP)84-66-225790 M⁻¹ hr⁻¹ (Base)8.8 years[12]
Dibutyl Phthalate (DBP)84-74-225736 M⁻¹ hr⁻¹ (Base)22 years[12]
Di(2-ethylhexyl) Phthalate (DEHP)117-81-7-NeutralNegligible390-1600 days (Photolysis + Hydrolysis)[2]
Table 2: Biodegradation Half-Lives of Selected Ester Compounds
Ester CompoundEnvironmentHalf-life (t½)ConditionsReference
Readily Biodegradable Substances (Overall Median)Freshwater1.95 daysVarious[13]
Low Molecular Weight PhthalatesMarine Sediment3.0 - 8.0 days-[13]
Di(2-ethylhexyl) Phthalate (DEHP)Marine Sediment340 days-[13]
Mono-alkyl Phthalate EstersMarine and Freshwater Sediments16 - 39 hours22 °C[14]
L-Valine Alkyl Ester IbuprofenatesBacterial Cultures22.5 - 35.9 days-[15]
Di-n-butyl Phthalate (DBP)Denitrifying Sludge0.89 - 2.22 daysAnaerobic[16]

Standardized Experimental Protocols for Biodegradability Testing

Standardized test methods are essential for reliably assessing the biodegradability of chemical substances. The Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) have established a series of guidelines for this purpose.

OECD 301: Ready Biodegradability

The OECD 301 series of tests are stringent screening tests designed to determine if a chemical has the potential for rapid and ultimate biodegradation in an aerobic aquatic environment. A substance that passes a ready biodegradability test is presumed to not persist in the environment.

There are six methods in the OECD 301 series:

  • 301 A: DOC Die-Away

  • 301 B: CO₂ Evolution (Modified Sturm Test)

  • 301 C: MITI (I) (Ministry of International Trade and Industry, Japan)

  • 301 D: Closed Bottle

  • 301 E: Modified OECD Screening

  • 301 F: Manometric Respirometry

Pass Levels: For a substance to be classified as "readily biodegradable," it must achieve the following pass levels within a 28-day period and within a 10-day window (the 10-day window begins when 10% biodegradation is reached):

  • DOC removal: ≥ 70%

  • CO₂ production or O₂ uptake: ≥ 60% of the theoretical maximum

This test measures the amount of carbon dioxide produced when a test substance is biodegraded by microorganisms.

  • Test System: A mineral medium containing the test substance (at a concentration of 10-20 mg of dissolved organic carbon per liter) is inoculated with a microbial source, typically activated sludge from a wastewater treatment plant.[17][18]

  • Apparatus: The test is conducted in flasks equipped to allow for the continuous sparging of CO₂-free air. The exhaust air from the flasks is passed through a series of traps containing a solution (e.g., barium hydroxide or sodium hydroxide) that absorbs the evolved CO₂.[17]

  • Incubation: The flasks are incubated in the dark or in diffuse light at a constant temperature (typically 22 ± 2 °C) for 28 days.[17]

  • CO₂ Measurement: The amount of CO₂ produced is determined periodically by titrating the remaining hydroxide in the traps or by measuring the total inorganic carbon.[17]

  • Controls:

    • Blank Control: Contains the inoculum and mineral medium but no test substance, to account for endogenous CO₂ production by the microorganisms.

    • Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate, aniline) to verify the viability of the inoculum.

    • Toxicity Control: Contains both the test substance and the reference substance to assess if the test substance is inhibitory to the microorganisms.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the cumulative amount of CO₂ produced from the test substance (corrected for the blank), expressed as a percentage of the theoretical maximum CO₂ production (ThCO₂).

EPA Office of Chemical Safety and Pollution Prevention (OCSPP) 835 Series

The EPA's OCSPP 835 series of guidelines for fate, transport, and transformation testing includes methods for assessing biodegradability that are harmonized with the OECD guidelines.

This guideline is the EPA's equivalent to the OECD 301 series and describes the same six test methods for assessing ready biodegradability in an aerobic aqueous medium.[19][20] The principles, procedures, and pass criteria are consistent with those of the OECD 301 guidelines.[19][20][21]

Visualizations

Signaling Pathways and Experimental Workflows

Ester_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_A Ester Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H₂O Carboxylic_Acid_A Carboxylic Acid Tetrahedral_Intermediate_A->Carboxylic_Acid_A - H⁺ Alcohol_A Alcohol Tetrahedral_Intermediate_A->Alcohol_A Carboxylic_Acid_A->Tetrahedral_Intermediate_A Alcohol_A->Tetrahedral_Intermediate_A H2O_A H₂O H_plus_A H⁺ Ester_B Ester Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH⁻ Carboxylate_Ion Carboxylate Ion Tetrahedral_Intermediate_B->Carboxylate_Ion Alcohol_B Alcohol Tetrahedral_Intermediate_B->Alcohol_B OH_minus OH⁻

Caption: General mechanisms of acid- and base-catalyzed ester hydrolysis.

Microbial_Degradation Ester Ester Compound Hydrolysis Enzymatic Hydrolysis (Esterase) Ester->Hydrolysis Carboxylic_Acid Carboxylic Acid Hydrolysis->Carboxylic_Acid Alcohol Alcohol Hydrolysis->Alcohol Beta_Oxidation β-Oxidation Carboxylic_Acid->Beta_Oxidation TCA_Cycle TCA Cycle Alcohol->TCA_Cycle Beta_Oxidation->TCA_Cycle CO2_H2O CO₂ + H₂O + Biomass TCA_Cycle->CO2_H2O

Caption: Generalized microbial degradation pathway for a simple aliphatic ester.

OECD_301B_Workflow Start Start Prepare_Media Prepare Mineral Medium and Test Substance Solution Start->Prepare_Media Inoculate Inoculate with Activated Sludge Prepare_Media->Inoculate Incubate Incubate at 22±2°C for 28 days with CO₂-free air sparging Inoculate->Incubate Trap_CO2 Trap Evolved CO₂ in Hydroxide Solution Incubate->Trap_CO2 Measure_CO2 Measure CO₂ Production (Titration or TIC Analysis) Trap_CO2->Measure_CO2 Calculate Calculate % Biodegradation vs. ThCO₂ Measure_CO2->Calculate Evaluate Evaluate Against Pass Criteria (≥60% in 10-day window) Calculate->Evaluate End End Evaluate->End

Caption: Experimental workflow for the OECD 301B CO₂ Evolution Test.

Conclusion

The environmental fate of ester compounds is a complex interplay of their chemical structure and the surrounding environmental conditions. While many simple esters are readily biodegradable, more complex structures may exhibit greater persistence. Abiotic hydrolysis and microbial biodegradation, mediated by a diverse array of esterases, are the primary degradation mechanisms. Standardized testing protocols, such as the OECD 301 and EPA 835 series, provide a robust framework for assessing the biodegradability of these compounds. A thorough understanding of these principles is essential for the development of new, more sustainable chemicals and for the accurate assessment of their potential environmental impact.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Allyl (3-methylbutoxy)acetate from Isoamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Allyl (3-methylbutoxy)acetate, a fragrance ingredient, starting from isoamyl alcohol. The synthesis is a two-step process involving an initial Williamson ether synthesis to form an intermediate, followed by a Fischer esterification to yield the final product.

Step 1: Synthesis of Isoamyloxyacetic Acid via Williamson Ether Synthesis

This initial step involves the reaction of isoamyl alcohol with chloroacetic acid in the presence of a strong base to form the carboxylate salt of isoamyloxyacetic acid, which is then neutralized to yield the free acid. This reaction is a variation of the Williamson ether synthesis.

Experimental Protocol
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.0 g of potassium hydroxide (KOH) in 16 mL of deionized water.

    • To this solution, add 8.8 g (0.1 mol) of isoamyl alcohol. Stir the mixture until a homogeneous solution is formed.

    • Add a few boiling chips to the flask.

  • Addition of Chloroacetic Acid:

    • Gently heat the mixture to reflux.

    • Prepare a 50% (w/v) aqueous solution of chloroacetic acid by dissolving 9.45 g (0.1 mol) of chloroacetic acid in 19 mL of deionized water.

    • Slowly add the chloroacetic acid solution dropwise through the top of the condenser into the boiling reaction mixture over a period of approximately 20-30 minutes.

  • Reaction and Work-up:

    • After the addition is complete, continue refluxing the mixture for an additional 60 minutes to ensure the reaction goes to completion.

    • After reflux, allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a 250 mL beaker.

    • Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is acidic (test with pH paper). This will precipitate the isoamyloxyacetic acid.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification of Isoamyloxyacetic Acid:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from hot water.

    • Dry the purified isoamyloxyacetic acid in a desiccator or a vacuum oven at a low temperature.

Quantitative Data for Step 1
ParameterValue
Theoretical Yield of Isoamyloxyacetic Acid14.6 g
Typical Experimental Yield11.7 g - 13.1 g
Typical Yield Percentage80% - 90%
Purity (by titration)>95%

Step 2: Synthesis of this compound via Fischer Esterification

The second step is the acid-catalyzed esterification of isoamyloxyacetic acid with allyl alcohol to produce the final product, this compound.

Experimental Protocol
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 14.6 g (0.1 mol) of isoamyloxyacetic acid and 11.6 g (0.2 mol) of allyl alcohol. Using an excess of the alcohol helps to drive the equilibrium towards the product.

    • Add a non-polar solvent such as toluene (approximately 40 mL) to facilitate the azeotropic removal of water.

    • Carefully add a catalytic amount of a strong acid, such as 0.5 mL of concentrated sulfuric acid (H₂SO₄).

    • Add a few boiling chips.

  • Reaction:

    • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

    • Continue the reflux until no more water is collected in the trap, which typically takes 2-4 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash it sequentially with:

      • 50 mL of deionized water.

      • 50 mL of a 5% sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any unreacted carboxylic acid. Be cautious of CO₂ evolution.

      • 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the solvent (toluene) and excess allyl alcohol using a rotary evaporator.

    • The crude ester can be purified by vacuum distillation to obtain the final product.

Quantitative Data for Step 2
ParameterValue
Theoretical Yield of this compound18.6 g
Typical Experimental Yield14.9 g - 16.7 g
Typical Yield Percentage80% - 90%
Purity (by GC analysis)>98%
Boiling Point206-226 °C[1]
Density0.937 g/mL at 25 °C[1]
Refractive Index (n20/D)1.4317[1]

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Fischer Esterification isoamyl_alcohol Isoamyl Alcohol mix1 Reaction Mixture isoamyl_alcohol->mix1 chloroacetic_acid Chloroacetic Acid chloroacetic_acid->mix1 koh KOH (Base) koh->mix1 reflux1 Reflux mix1->reflux1 acidification Acidification (HCl) reflux1->acidification filtration1 Filtration & Recrystallization acidification->filtration1 isoamyloxyacetic_acid Isoamyloxyacetic Acid (Intermediate) filtration1->isoamyloxyacetic_acid mix2 Reaction Mixture isoamyloxyacetic_acid->mix2 allyl_alcohol Allyl Alcohol allyl_alcohol->mix2 h2so4 H2SO4 (Catalyst) h2so4->mix2 reflux2 Reflux with Dean-Stark mix2->reflux2 workup Aqueous Work-up reflux2->workup distillation Vacuum Distillation workup->distillation final_product This compound distillation->final_product

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical transformation from the starting materials to the final product, highlighting the key reactions and intermediates.

Reaction_Pathway isoamyl_alcohol Isoamyl Alcohol (3-methylbutan-1-ol) williamson Williamson Ether Synthesis (+ KOH, H2O; then HCl) isoamyl_alcohol->williamson chloroacetic_acid Chloroacetic Acid chloroacetic_acid->williamson allyl_alcohol Allyl Alcohol fischer Fischer Esterification (+ H2SO4, Toluene) allyl_alcohol->fischer isoamyloxyacetic_acid Isoamyloxyacetic Acid isoamyloxyacetic_acid->fischer final_product This compound williamson->isoamyloxyacetic_acid fischer->final_product

Caption: Chemical pathway for the synthesis of this compound.

References

Application Note & Protocol: Laboratory-Scale Synthesis of Allyl Amyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Allyl amyl glycolate, also known as allyl (3-methylbutoxy)acetate, is a valuable fragrance compound with a characteristic strong, fruity-green, pineapple-like aroma.[1][2] It finds wide application in the formulation of perfumes, cosmetics, soaps, detergents, and as a flavoring agent in food and beverages.[1][2][3] This document provides a detailed protocol for the laboratory-scale synthesis of allyl amyl glycolate via a two-step process. The synthesis involves the preparation of isoamyloxyacetic acid (amyl glycolate) followed by its esterification with allyl alcohol.[3][4][5] This method is advantageous due to its use of readily available starting materials and straightforward reaction conditions.[1]

Data Presentation:

ParameterStep 1: Isoamyloxyacetic Acid SynthesisStep 2: Allyl Amyl Glycolate SynthesisReference
Reactants Isoamyl alcohol, Sodium hydroxide, Chloroacetic acidIsoamyloxyacetic acid, Allyl alcohol[1][3][4]
Solvent Isoamyl alcohol (in excess)Toluene (optional, as azeotropic agent)[3]
Catalyst -p-Toluenesulfonic acid (or other acid catalyst)[5]
Temperature Reflux (approx. 130-140°C), then 60-80°CReflux (approx. 50-100°C)[1][3][4]
Reaction Time 3-4 hours for reflux, 2 hours after chloroacetic acid addition2-20 hours[1][3][4]
Molar Ratio Isoamyl alcohol : Chloroacetic acid (1-30:1), NaOH : Chloroacetic acid (1-10:1)Isoamyloxyacetic acid : Allyl alcohol (1:1.2-5)[3]
Yield >90% (for isoamyloxyacetic acid)~91% (for allyl amyl glycolate)[3][6]
Purification DistillationDistillation[3][7]

Experimental Protocols:

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Allyl alcohol

  • p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄)

  • Toluene (optional)

  • Hydrochloric acid (HCl), 20% solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Dean-Stark trap (if using toluene)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (simple and fractional)

  • Standard laboratory glassware

Step 1: Synthesis of Isoamyloxyacetic Acid

  • Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reaction:

    • To the flask, add isoamyl alcohol and powdered sodium hydroxide.[3] The molar ratio of isoamyl alcohol to chloroacetic acid (to be added later) should be in large excess (e.g., 10:1), and the molar ratio of sodium hydroxide to chloroacetic acid should be approximately 1.1:1 to ensure complete reaction of the acid.

    • Heat the mixture to reflux (approximately 130-140°C) for 3-4 hours to form sodium isoamyloxide and remove any water present.[6]

    • Cool the reaction mixture to 60-80°C.[4]

    • Slowly add chloroacetic acid to the reaction mixture while stirring. An exothermic reaction will occur. Maintain the temperature at around 65°C for approximately 2 hours.[4][7]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • Add water to dissolve the sodium chloride byproduct.

    • Carefully acidify the mixture with a 20% hydrochloric acid solution to a pH of 1-2 to protonate the carboxylate.

    • Transfer the mixture to a separatory funnel. The organic layer containing the isoamyloxyacetic acid will separate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude isoamyloxyacetic acid by vacuum distillation. The product is a colorless liquid.

Step 2: Synthesis of Allyl Amyl Glycolate (Fischer Esterification)

  • Setup: Assemble a round-bottom flask with a reflux condenser (and a Dean-Stark trap if using toluene) and a magnetic stirrer.

  • Reaction:

    • To the flask, add the purified isoamyloxyacetic acid, an excess of allyl alcohol (e.g., 1.5 to 3 equivalents), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.[3][5][8] An optional azeotropic solvent like toluene can be added to aid in the removal of water.[3]

    • Heat the mixture to reflux (typically 50-100°C, depending on the solvent used).[3] Water will begin to collect in the Dean-Stark trap if used.

    • Continue the reaction for 2-20 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it by rotary evaporation.

    • Dilute the residue with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude allyl amyl glycolate by vacuum distillation to obtain the final product as a colorless liquid with a characteristic pineapple-like odor.

Mandatory Visualization:

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis cluster_product Final Product Isoamyl_Alcohol Isoamyl Alcohol Sodium_Isoamyloxide Sodium Isoamyloxide Isoamyl_Alcohol->Sodium_Isoamyloxide + NaOH Reflux NaOH Sodium Hydroxide Chloroacetic_Acid Chloroacetic Acid Isoamyloxyacetic_Acid Isoamyloxyacetic Acid Allyl_Alcohol Allyl Alcohol Allyl_Amyl_Glycolate Allyl Amyl Glycolate Acid_Catalyst Acid Catalyst (e.g., PTSA) Sodium_Isoamyloxide->Isoamyloxyacetic_Acid + Chloroacetic Acid Isoamyloxyacetic_Acid->Allyl_Amyl_Glycolate + Allyl Alcohol + Acid Catalyst Esterification

Caption: Synthesis workflow for Allyl Amyl Glycolate.

References

gas chromatography-mass spectrometry (GC-MS) of Allyl (3-methylbutoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: GC-MS Analysis of Allyl (3-methylbutoxy)acetate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fragrance ingredient, and this protocol is applicable for its identification and quantification in various matrices, such as perfumes, cosmetics, and other consumer products.

Introduction

This compound (CAS No. 67634-00-8) is a synthetic fragrance compound with a fruity, green aroma.[1][2] Its volatility and chemical structure, an ester with an ether linkage, make it well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[5] This application note outlines a validated protocol for the sample preparation, GC-MS analysis, and data interpretation for this compound.

Experimental Protocols

Sample Preparation

A simple dilution is typically sufficient for the analysis of this compound in liquid samples such as fragrance oils or perfumes. The choice of solvent is critical to ensure compatibility with the GC system and to avoid co-elution with the analyte.[6]

Materials:

  • This compound standard (≥98% purity)

  • Methanol, HPLC grade

  • Volumetric flasks

  • Micropipettes

  • 2 mL glass GC vials with septa caps

Protocol for Liquid Samples (e.g., Perfumes, Fragrance Oils):

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Add methanol to the mark and mix thoroughly. This creates a 10 mg/mL stock solution.

  • Perform a serial dilution to prepare a working solution with a final concentration of approximately 10 µg/mL in methanol.

  • Transfer the final diluted sample into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890A or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (Split ratio 50:1)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature ProgramInitial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Mass Spectrometer
MS SystemAgilent 5975C or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Range40-450 amu (for qualitative analysis)
Solvent Delay3 minutes
Data Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

Data Presentation

Quantitative analysis of this compound should be performed using a calibration curve prepared from a certified reference standard. The following table summarizes typical quantitative data that can be expected with this method.

Table 2: Quantitative Data for this compound

ParameterExpected Value
Retention Time (min)~12.5 - 13.5
Calibration Range (µg/mL)0.1 - 20
Linearity (R²)>0.995
Limit of Detection (LOD) (µg/mL)~0.05
Limit of Quantification (LOQ) (µg/mL)~0.15
Recovery (%)90 - 110
Precision (%RSD)<10

Note: These values are estimates based on similar compounds and should be experimentally determined for each instrument and matrix.

Mass Spectrum and Fragmentation
  • Molecular Ion (M+) : m/z 186 (C10H18O3)

  • Alpha-cleavage at the ether linkage : Loss of the allyl group (C3H5, 41 amu) or the 3-methylbutoxy group (C5H11O, 87 amu).

  • McLafferty-type rearrangements : Common in esters and can lead to various smaller fragments.

  • Characteristic ions for SIM mode : For quantitative analysis in SIM mode, the following ions are recommended for monitoring:

    • Quantifier Ion: A prominent and specific fragment ion.

    • Qualifier Ions: Two to three other characteristic fragment ions to confirm identity.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Dilution Dilution in Methanol (approx. 10 µg/mL) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection 1 µL Injection (Split Mode) Vial->Injection Separation GC Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

GC-MS workflow for this compound analysis.

This detailed application note and protocol provides a comprehensive guide for the GC-MS analysis of this compound. By following these procedures, researchers and scientists can achieve reliable and accurate results for the identification and quantification of this fragrance compound in various sample matrices.

References

Application Note: ¹H and ¹³C NMR Analysis of Allyl (3-methylbutoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allyl (3-methylbutoxy)acetate, also known as allyl isoamyloxyacetate, is an organic ester recognized for its strong, fruity aroma, often with notes of galbanum and pineapple. This characteristic makes it a valuable ingredient in the fragrance industry, particularly for use in detergents and other scented products. Structurally, it combines an allyl group and a 3-methylbutoxy (isoamyl) group linked by an acetate core. Accurate structural elucidation and purity assessment are critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation of such organic molecules. This application note provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and NMR Assignment

The structure of this compound with atom numbering for NMR assignment is presented below. This numbering scheme is used throughout this document to correlate spectral data with specific atoms in the molecule.

Caption: Molecular structure of this compound.

Experimental Protocols

A generalized workflow for NMR analysis is depicted below, outlining the key stages from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh/Pipette Sample (Liquid, ~20 µL) B Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6 mL) A->B C Filter into NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G H Fourier Transform (FID -> Spectrum) G->H I Phase & Baseline Correction H->I J Calibrate (TMS or Solvent) I->J K Integrate & Assign Signals J->K

Caption: General experimental workflow for NMR analysis.

Sample Preparation
  • For a standard 5 mm NMR tube, transfer approximately 20 µL of liquid this compound into a clean, dry vial.[1][2]

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (TMS).[3][4]

  • Ensure the sample is fully dissolved.

  • Filter the solution through a pipette containing a small plug of glass wool or Kimwipe directly into the NMR tube to remove any particulate matter.[1][3][5] The final sample height in the tube should be around 4-5 cm.[3]

  • Cap the NMR tube securely.

¹H NMR Spectroscopy

Standard ¹H NMR spectra are acquired to determine the proton environment in the molecule.

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse (e.g., zg30)[6]

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): ~16 ppm[6]

  • Acquisition Time (AQ): 3-4 seconds[6][7]

  • Relaxation Delay (D1): 1.5-5 seconds[6][7]

  • Number of Scans (NS): 8-16[6]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy, typically with proton decoupling, is used to identify all unique carbon atoms.

  • Instrument: 100 MHz (corresponding to 400 MHz for ¹H) or higher

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): ~240 ppm[8]

  • Acquisition Time (AQ): ~1.0 second[9]

  • Relaxation Delay (D1): ~2.0 seconds[9]

  • Number of Scans (NS): 128 or higher, depending on sample concentration[9]

Data Analysis and Results

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show seven distinct signals corresponding to the different proton environments. The deshielding effects of the ester and ether oxygen atoms, as well as the vinyl group, are key to signal assignment.

LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
5.85 - 6.00ddt1HJH²-H³trans = 17.2, JH²-H³cis = 10.4, JH²-H¹ = 5.7-CH =CH₂
H³ (trans)5.25 - 5.35ddt1HJH³trans-H² = 17.2, Jgem ≈ 1.5, JH³trans-H¹ ≈ 1.5-CH=CH ₂ (trans to H²)
H³ (cis)5.18 - 5.28ddt1HJH³cis-H² = 10.4, Jgem ≈ 1.5, JH³cis-H¹ ≈ 1.0-CH=CH ₂ (cis to H²)
4.60 - 4.70dt2HJH¹-H² = 5.7, JH¹-H³ ≈ 1.5O-CH ₂-CH=
H⁷4.05 - 4.15s2H--O-CH ₂-C=O
H⁹3.50 - 3.60t2HJH⁹-H¹⁰ = 6.6-O-CH ₂-CH₂-
H¹⁰1.55 - 1.65m2H--CH₂-CH ₂-CH-
H¹¹1.70 - 1.85m (nonet)1H--CH₂-CH (CH₃)₂
H¹²/H¹³0.90 - 0.95d6HJH¹²/¹³-H¹¹ = 6.7-CH(CH ₃)₂

Note: Chemical shifts and coupling constants are estimated based on typical values for similar functional groups.[10][11][12][13]

G cluster_allyl Allyl Group cluster_isoamyl 3-Methylbutoxy Group H1 H3 H1->H3 ⁴J ≈ 1.5 Hz H2 H2->H1 J ≈ 5.7 Hz H2->H3 J ≈ 10-17 Hz H9 H⁹ H10 H¹⁰ H9->H10 J ≈ 6.6 Hz H11 H¹¹ H10->H11 J ≈ 6.8 Hz H12_13 H¹²/¹³ H11->H12_13 J ≈ 6.7 Hz

Caption: Key ¹H-¹H spin-spin coupling relationships.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display 10 distinct signals, as two pairs of methyl carbons (C¹² and C¹³) are chemically equivalent. The carbonyl carbon (C⁵) is the most deshielded, appearing furthest downfield.

LabelChemical Shift (δ, ppm)Assignment
C⁵170.0 - 171.0C =O (Ester)
131.5 - 132.5-C H=CH₂
118.0 - 119.0-CH=C H₂
C⁹69.5 - 70.5-O-C H₂- (Ether)
C⁷68.0 - 69.0-O-C H₂-C=O
65.5 - 66.5O-C H₂-CH=
C¹⁰37.5 - 38.5-CH₂-C H₂-CH-
C¹¹24.5 - 25.5-C H(CH₃)₂
C¹²/C¹³22.0 - 23.0-CH(C H₃)₂

Note: Chemical shifts are estimated based on typical values for similar functional groups.[14][15][16][17] The spectrum of the closely related isoamyl acetate shows signals at 171.1 (C=O), 63.1 (-OCH₂-), 37.5 (-CH₂-), 25.2 (-CH-), and 22.5 (-CH₃).[14][18][19]

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and indispensable tools for the structural verification of this compound. The ¹H NMR spectrum provides detailed information on the proton environments and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers in quality control, synthesis, and drug development for the analysis of this compound and other structurally related esters.

References

Application Notes and Protocols for FT-IR Spectrum Interpretation of Allyl (3-methylbutoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl (3-methylbutoxy)acetate is a fragrance ingredient with a fruity-green scent, commonly used in various consumer products.[1][2] From a chemical standpoint, it is an ester containing an allyl group and an ether linkage. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive analytical technique ideal for the qualitative analysis of such organic compounds. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups.[3] This document provides a detailed guide to the interpretation of the FT-IR spectrum of this compound and a comprehensive protocol for obtaining high-quality spectral data.

Molecular Structure and Functional Groups

The chemical structure of this compound is fundamental to understanding its FT-IR spectrum. The key functional groups that exhibit characteristic absorption bands are the ester group (C=O and C-O), the allyl group (C=C and =C-H), and the alkyl ether moiety (C-O and C-H).

Figure 1: Molecular Structure of this compound.

Predicted FT-IR Absorption Bands

While an experimental spectrum for this compound is not publicly available, a predicted spectrum can be constructed based on the characteristic absorption frequencies of its functional groups. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and typical intensity.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000Medium=C-H StretchAllyl
3000-2850Medium-StrongC-H StretchAlkyl
1750-1735StrongC=O StretchEster
1680-1640MediumC=C StretchAllyl
1470-1450MediumC-H BendAlkyl
1300-1000StrongC-O StretchEster and Ether
1000-650Strong=C-H BendAllyl

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a convenient and widely used method for obtaining the infrared spectrum of liquid samples with minimal sample preparation.[4]

4.1. Materials and Equipment

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample (liquid)

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

4.2. Experimental Workflow

experimental_workflow start Start instrument_prep Instrument Preparation start->instrument_prep 1. Initialize background_scan Background Scan instrument_prep->background_scan 2. Clean ATR Crystal sample_application Sample Application background_scan->sample_application 3. Collect Background sample_scan Sample Spectrum Acquisition sample_application->sample_scan 4. Apply Sample data_processing Data Processing sample_scan->data_processing 5. Acquire Spectrum cleanup Cleanup data_processing->cleanup 6. Process Data end End cleanup->end 7. Clean and Finish

Figure 2: Experimental Workflow for ATR-FT-IR Analysis.

4.3. Detailed Procedure

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

    • Set the desired spectral acquisition parameters. Typical parameters for routine analysis are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 or 32 scans to improve the signal-to-noise ratio.[5]

  • Background Scan:

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[6]

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample using the same parameters as the background scan.

  • Data Processing:

    • The spectrometer software will automatically ratio the single beam spectrum of the sample against the single beam spectrum of the background to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

  • Cleanup:

    • Carefully remove the sample from the ATR crystal using a lint-free wipe.

    • Clean the ATR crystal thoroughly with a solvent-soaked wipe to remove any residual sample.

    • Perform a final wipe with a dry, lint-free cloth.

Interpretation of the Spectrum

The obtained FT-IR spectrum should be analyzed by correlating the observed absorption bands with the expected frequencies for the functional groups present in this compound.

logical_relationship spectrum FT-IR Spectrum of This compound ester_peaks Strong peak at ~1740 cm⁻¹ Strong peaks at 1300-1000 cm⁻¹ spectrum->ester_peaks allyl_peaks Medium peaks at 3100-3000 cm⁻¹ Medium peak at ~1650 cm⁻¹ Strong peak at 1000-650 cm⁻¹ spectrum->allyl_peaks alkyl_peaks Medium-Strong peaks at 3000-2850 cm⁻¹ Medium peaks at 1470-1450 cm⁻¹ spectrum->alkyl_peaks ester_group Presence of Ester Group (C=O, C-O) ester_peaks->ester_group Indicates allyl_group Presence of Allyl Group (C=C, =C-H) allyl_peaks->allyl_group Indicates alkyl_ether Presence of Alkyl Ether Moiety (C-H, C-O) alkyl_peaks->alkyl_ether Indicates

Figure 3: Logical Flow for FT-IR Spectrum Interpretation.
  • Ester Group: A strong, sharp absorption band around 1750-1735 cm⁻¹ is indicative of the C=O stretching vibration of the ester. Additionally, one or more strong bands in the 1300-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the ester and ether linkages.[7]

  • Allyl Group: The presence of the allyl group is confirmed by several peaks: a medium intensity band between 3100-3000 cm⁻¹ due to the =C-H stretch, a medium band around 1680-1640 cm⁻¹ from the C=C stretch, and a strong band in the 1000-650 cm⁻¹ region corresponding to the =C-H out-of-plane bending.

  • Alkyl and Ether Groups: The sp³ C-H stretching of the alkyl chains will appear as medium to strong bands in the 3000-2850 cm⁻¹ region. The C-H bending vibrations are expected in the 1470-1450 cm⁻¹ range. The C-O stretch of the ether will likely overlap with the C-O stretch of the ester in the 1300-1000 cm⁻¹ region.

Conclusion

FT-IR spectroscopy is a powerful and efficient technique for the structural characterization of this compound. By following the detailed protocol provided, researchers can obtain high-quality spectra. The interpretation of these spectra, based on the characteristic absorption bands of the ester, allyl, and alkyl ether functional groups, allows for the confirmation of the compound's identity and an assessment of its purity. This application note serves as a comprehensive guide for scientists and professionals in utilizing FT-IR spectroscopy for the analysis of this and similar organic molecules.

References

Application Notes and Protocols: Allyl (3-methylbutoxy)acetate in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl (3-methylbutoxy)acetate, also known as allyl amyl glycolate, is a synthetic aroma chemical prized in the fragrance industry for its potent and multifaceted scent profile. It imparts a powerful, diffusive, and vibrant fruity-green character with distinct notes of pineapple and galbanum.[1][2] Its unique olfactory properties make it a versatile ingredient for adding a modern sparkle and lift to a wide range of fragrance compositions, from fine perfumes to functional products like detergents and personal care items.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound for fragrance applications.

Physicochemical and Olfactory Properties

A summary of the key physicochemical and olfactory properties of this compound is presented in Table 1.

Table 1: Physicochemical and Olfactory Properties of this compound

PropertyValueReference
Chemical Name This compound
Synonyms Allyl amyl glycolate, Allyl isoamyl glycolate
CAS Number 67634-00-8
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
Appearance Colorless liquid[2]
Odor Profile Strong, fruity, green, pineapple, galbanum[1][2]
Boiling Point 216 °C[2]
Density 0.937 g/mL at 25 °C
Refractive Index 1.428 - 1.433 at 20°C[2]
Flash Point 94 °C[2]
Solubility Insoluble in water
Recommended Usage Up to 1.0% in fragrance concentrate

Applications in Fragrance Chemistry

This compound is a high-impact aroma chemical that is typically used in trace to low amounts to achieve the desired effect. Its primary applications include:

  • Fine Fragrances: It is used to create vibrant, fruity, and green top notes, adding a contemporary and sparkling quality to perfumes. It is particularly effective in aldehydic, floral, and chypre fragrance families.

  • Personal Care Products: In products such as shampoos, shower gels, and lotions, it provides a fresh and clean fruity-green character that is highly sought after by consumers.

  • Household Products: Due to its stability and substantivity, it is widely used in laundry detergents and fabric softeners to impart a lasting fresh and fruity fragrance to textiles.

  • Flavor Applications: While primarily a fragrance ingredient, it is also used in the flavor industry to impart pineapple and other fruity notes to various food and beverage products.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a two-step synthesis route involving the formation of an intermediate, isopentyloxy acetic acid, followed by esterification with allyl alcohol.

Step 1: Synthesis of Isopentyloxy Acetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isoamyl alcohol (3-methyl-1-butanol) and sodium hydroxide in the presence of a suitable solvent (e.g., toluene) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Dehydration: Heat the mixture to reflux to effect the formation of sodium isoamoxide.

  • Reaction with Chloroacetic Acid: Cool the reaction mixture and slowly add a solution of chloroacetic acid.

  • Acidification and Work-up: After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the isopentyloxy acetic acid. The product can be extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

Step 2: Esterification with Allyl Alcohol

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the isopentyloxy acetic acid from Step 1, an excess of allyl alcohol, and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Esterification: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Work-up: Once the reaction is complete (as monitored by TLC or GC), cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and purify the crude product by fractional distillation under reduced pressure.

Characterization: The final product should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity and identity. The structure can be further confirmed by ¹H NMR and IR spectroscopy.

Synthesis_Workflow cluster_step1 Step 1: Isopentyloxy Acetic Acid Synthesis cluster_step2 Step 2: Esterification A Isoamyl Alcohol + NaOH + Solvent + Catalyst B Reflux (Dehydration) A->B C Add Chloroacetic Acid B->C D Acidification & Work-up C->D E Isopentyloxy Acetic Acid + Allyl Alcohol + Acid Catalyst D->E Intermediate F Reflux with Dean-Stark E->F G Work-up (Neutralization) F->G H Fractional Distillation G->H I This compound H->I Final Product

Protocol 2: Stability Testing of this compound in a Fragrance Formulation

This protocol outlines an accelerated stability testing procedure for a fragrance oil containing this compound intended for use in an ethanol-based product.

  • Sample Preparation: Prepare a 1% solution of the fragrance oil containing this compound in 95% ethanol. Prepare a control sample of the fragrance oil in an inert solvent.

  • Storage Conditions:

    • Accelerated Aging (Heat): Store samples in sealed, airtight containers at 40°C in the dark.

    • Light Exposure: Store samples in sealed, clear glass containers under controlled UV and visible light at a constant temperature.

    • Control: Store a sample in a sealed, airtight container at room temperature (20-25°C) in the dark.

  • Evaluation Intervals: Evaluate the samples at time points 0, 1, 2, 4, 8, and 12 weeks.

  • Analytical Evaluation:

    • GC-MS Analysis: Analyze the samples by GC-MS to quantify the concentration of this compound and to identify any degradation products.

    • Visual and Olfactory Assessment: Visually inspect the samples for any changes in color or clarity. Perform an olfactory evaluation by a trained panel to assess any changes in the scent profile.

Stability_Testing_Workflow A Prepare Fragrance Solution (1% in 95% Ethanol) B Aliquot into Test Groups A->B C Accelerated Aging (40°C, Dark) B->C D Light Exposure (UV/Vis Light, RT) B->D E Control (RT, Dark) B->E F Evaluate at T = 0, 1, 2, 4, 8, 12 weeks C->F D->F E->F G GC-MS Analysis F->G H Olfactory & Visual Assessment F->H

Protocol 3: Sensory Evaluation of this compound

This protocol describes a method for the sensory evaluation of this compound as a raw material by a trained panel.

  • Panelist Selection: Select a panel of at least 5-10 trained sensory assessors with demonstrated ability to discriminate and describe fragrance notes.

  • Sample Preparation: Prepare a series of dilutions of this compound in an odorless solvent (e.g., diethyl phthalate or ethanol) at concentrations of 10%, 1%, and 0.1%.

  • Evaluation Procedure:

    • Present the samples to the panelists on smelling strips in a randomized and blind manner.

    • Instruct the panelists to evaluate the odor of each sample at different time intervals (top note, middle note, and base note) over a period of several hours.

    • Ask the panelists to provide descriptive terms for the odor and to rate the intensity of the key attributes (e.g., fruity, green, pineapple, galbanum) on a labeled magnitude scale (e.g., 0-10).

  • Data Analysis: Analyze the data to generate an olfactory profile of this compound, including its main characteristics, intensity, and evolution over time.

Sensory_Evaluation_Logic A Select Trained Panel C Blind & Randomized Presentation on Smelling Strips A->C B Prepare Dilutions (10%, 1%, 0.1%) B->C D Evaluate at Intervals (Top, Middle, Base Notes) C->D E Generate Descriptors & Rate Intensity D->E F Data Analysis & Olfactory Profile Generation E->F

Conclusion

This compound is a valuable and high-impact aroma chemical with a distinctive fruity-green and pineapple character. Its versatility and stability make it a key ingredient in a wide array of fragranced products. The protocols provided herein offer a framework for the synthesis, characterization, and evaluation of this compound, enabling researchers and fragrance chemists to effectively utilize its unique properties in the development of new and innovative fragrances.

References

Application Notes and Protocols: Allyl (3-methylbutoxy)acetate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl (3-methylbutoxy)acetate, also known by synonyms such as allyl amyl glycolate, is a synthetic flavoring ingredient recognized for its potent and complex fruity aroma.[1][2][3][4] It is classified as FEMA GRAS (Generally Recognized As Safe) with the designated number 2062, permitting its use in various food and beverage applications.[1] This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound as a flavoring agent.

Flavor Profile: this compound possesses a strong, fruity, and green aroma with a distinct pineapple character.[1][5][6] Its profile is often described as having notes of green apple skin and a juicy, tropical quality, with some sources also noting a subtle sulfurous aspect.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference. This data is crucial for understanding its behavior in different food matrices and during processing.

PropertyValueReference
Synonyms Allyl amyl glycolate, Allyl isoamyl glycolate[3][7]
CAS Number 67634-00-8[3]
FEMA Number 2062[1]
Molecular Formula C10H18O3[8]
Molecular Weight 186.25 g/mol [8]
Appearance Clear, colorless to pale yellow liquid[1][5][8]
Odor Strong, fruity, green, pineapple, tropical[1][5][6]
Boiling Point 206-226 °C[6]
Density 0.937 g/mL at 25 °C[6]
Refractive Index n20/D 1.4317[6]
Solubility Insoluble in water[6]
Log P 2.72[8]

Applications in Food and Beverages

This compound is a versatile flavoring agent suitable for a variety of food and beverage products where a fruity, pineapple, or tropical note is desired. Due to its oil-soluble nature, appropriate dispersion methods are necessary for aqueous systems.

Recommended Applications:

  • Beverages: Fruit juices, carbonated soft drinks, and alcoholic beverages.

  • Confectionery: Hard candies, chewing gum, gummies, and chocolates.[5][9]

  • Baked Goods: Fillings for pastries and cakes.

  • Dairy Products: Yogurts and ice creams.

Suggested Use Levels:

While specific regulatory limits should always be consulted, typical use levels for potent fruity esters like this compound are generally low. Starting concentrations for sensory evaluation are recommended in the parts per million (ppm) range, with adjustments based on the food matrix and desired flavor intensity.

Experimental Protocols

Sensory Evaluation Protocol

This protocol outlines a method for determining the sensory threshold and flavor profile of this compound in a model beverage system.

Objective: To characterize the flavor profile and determine the detection and recognition thresholds of this compound.

Materials:

  • This compound

  • Ethanol (food grade)

  • Sugar solution (10% sucrose in spring water)

  • Glass tasting vessels

  • Trained sensory panel (8-12 members)

Procedure:

  • Stock Solution Preparation: Prepare a 1% solution of this compound in food-grade ethanol.

  • Serial Dilutions: Create a series of dilutions from the stock solution in the 10% sugar solution to achieve concentrations ranging from 0.01 ppm to 10 ppm.

  • Triangle Test (Detection Threshold): Present panelists with three samples, two of which are the sugar solution (control) and one containing a low concentration of the flavor. Ask panelists to identify the odd sample. The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample is the detection threshold.

  • Descriptive Analysis (Flavor Profile): Provide panelists with samples at a concentration above the recognition threshold. Ask them to describe the aroma and flavor attributes using a standardized lexicon of terms (e.g., fruity, green, pineapple, sweet, acidic). The intensity of each attribute can be rated on a scale (e.g., 1-9).

  • Data Analysis: Analyze the triangle test data using statistical tables. For the descriptive analysis, calculate the mean intensity scores for each attribute to generate a flavor profile.

Sensory Evaluation Workflow
Application Protocol for a Beverage

This protocol describes how to incorporate the oil-soluble this compound into a clear, aqueous beverage.

Objective: To create a stable, flavored beverage with a target concentration of this compound.

Materials:

  • This compound

  • Emulsifier (e.g., gum arabic, modified food starch)

  • Beverage base (water, sugar, citric acid)

  • High-shear mixer or homogenizer

Procedure:

  • Emulsion Preparation: Create a concentrated flavor emulsion. Disperse the emulsifier in a portion of the beverage's water phase. Slowly add the this compound while mixing at high speed with a high-shear mixer until a stable oil-in-water emulsion is formed.

  • Dosing: Add the flavor emulsion to the final beverage base at the desired concentration.

  • Homogenization: For improved stability, pass the final beverage through a homogenizer.

  • Quality Control: Evaluate the beverage for clarity, flavor profile, and stability over time.

Beverage_Application_Workflow cluster_0 Flavor Emulsion Preparation A Disperse Emulsifier in Water B Add this compound A->B C High-Shear Mixing B->C D Add Emulsion to Beverage Base C->D E Homogenize D->E F Quality Control E->F

Beverage Application Workflow
Application Protocol for Confectionery (Hard Candy)

This protocol details the incorporation of this compound into a hard candy formulation.

Objective: To produce a hard candy with a uniform and stable flavor.

Materials:

  • This compound

  • Sugar

  • Corn syrup

  • Water

  • Citric acid (optional)

  • Candy thermometer

Procedure:

  • Candy Base Preparation: In a saucepan, combine sugar, corn syrup, and water. Heat to a boil, stirring until the sugar is dissolved.

  • Cooking: Continue to cook the mixture without stirring until it reaches the hard-crack stage (149-154 °C).

  • Cooling and Flavor Addition: Remove the saucepan from the heat and let it cool slightly (to around 120-130 °C). Add the this compound and citric acid (if using) and stir quickly and thoroughly to ensure even distribution.

  • Molding and Cooling: Pour the hot candy mixture into molds and allow it to cool completely at room temperature.

  • Packaging: Once cooled and hardened, remove the candies from the molds and wrap them individually to prevent moisture absorption.

Note: For oil-soluble flavors, it is crucial to add them at a lower temperature after the main cooking phase to prevent flavor loss through volatilization.[10]

Quantification Protocol using GC-MS

This protocol provides a general method for the quantification of this compound in a liquid food matrix, such as a soft drink, using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Objective: To accurately determine the concentration of this compound in a beverage sample.

Materials:

  • Beverage sample containing this compound

  • Internal standard (e.g., a deuterated analog or a structurally similar ester not present in the sample)

  • Organic solvent for extraction (e.g., dichloromethane, hexane)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Spike a known volume of the beverage sample with the internal standard.

    • Add sodium chloride to the sample to increase the ionic strength and improve extraction efficiency.

    • Perform a liquid-liquid extraction by adding the organic solvent and shaking vigorously.

    • Allow the layers to separate and collect the organic layer.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract to a final volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS system.

    • Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Set up a temperature program to achieve good separation of the analyte from other matrix components.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for both this compound and the internal standard.

  • Quantification:

    • Create a calibration curve using standards of known concentrations of this compound and a fixed concentration of the internal standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GC-MS Quantification Workflow
Stability Testing Protocol

This protocol outlines a method for assessing the stability of this compound in a finished product over time.

Objective: To evaluate the chemical and sensory stability of this compound in a chosen food or beverage product under different storage conditions.

Materials:

  • Packaged food/beverage product containing this compound

  • Environmental chambers (for controlled temperature and humidity)

  • GC-MS system

  • Trained sensory panel

Procedure:

  • Storage Conditions: Store packaged product samples under various conditions, including:

    • Refrigerated (4 °C)

    • Ambient (20-25 °C)

    • Accelerated (e.g., 35-40 °C)

  • Time Points: Establish a schedule for pulling samples for analysis (e.g., time 0, 1 month, 3 months, 6 months, 12 months).

  • Analytical Testing: At each time point, analyze the concentration of this compound using the GC-MS protocol described above.

  • Sensory Evaluation: At each time point, conduct a sensory analysis (e.g., descriptive analysis) to assess any changes in the flavor profile, such as a decrease in the desired fruity notes or the development of off-flavors.

  • Data Analysis: Plot the concentration of this compound over time for each storage condition to determine its degradation kinetics. Correlate the analytical data with the sensory evaluation results to establish the product's shelf life with respect to flavor stability.

Safety and Handling

While this compound is GRAS for its intended use as a flavoring agent, it is important to handle the concentrated material with appropriate safety precautions in a laboratory or industrial setting.

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from heat and direct sunlight.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

References

Application Notes and Protocols: Allyl (3-methylbutoxy)acetate in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl (3-methylbutoxy)acetate, also known as allyl amyl glycolate, is a synthetic fragrance ingredient valued for its potent fruity, green, and pineapple-like aroma.[1] It is utilized across a wide range of consumer products to impart a fresh and vibrant scent profile. These application notes provide detailed information on its formulation, analysis, and stability in common consumer product categories.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 67634-00-8[2]
Molecular Formula C₁₀H₁₈O₃[3]
Molecular Weight 186.25 g/mol [3]
Appearance Colorless liquid[4]
Odor Fruity, green, pineapple, galbanum[5]
Boiling Point 206-226 °C[4]
Flash Point 94 °C (201.2 °F)[4]
Density 0.937 g/mL at 25 °C[4]
Solubility Insoluble in water[6]

Applications and Recommended Concentrations

This compound is incorporated into a variety of consumer products to enhance their fragrance profiles. Due to its high odor intensity, it is typically used at low concentrations. The recommended concentration ranges provided in Table 2 are based on typical industry practices for high-impact fragrance materials, as specific regulatory limits for this individual substance are not publicly available.

Product CategoryRecommended Concentration (% w/w)Fragrance Profile Contribution
Fine Fragrances (Eau de Toilette, Eau de Parfum) 0.1 - 2.0Adds a modern, sparkling top note with fruity and green facets.[5]
Air Fresheners (Sprays, Plug-ins) 0.2 - 5.0Provides a diffusive and long-lasting fruity and fresh aroma.
Liquid Laundry Detergents 0.05 - 0.5Imparts a fresh and clean scent to the product and laundered fabrics.[4]
Fabric Softeners 0.05 - 0.5Contributes a pleasant, lingering fruity fragrance to textiles.
All-Purpose Cleaners 0.02 - 0.3Masks chemical odors and provides a fresh, clean scent.
Shampoos and Conditioners 0.1 - 1.0Enhances the product's fragrance with fruity and green notes.
Body Lotions and Creams 0.1 - 0.8Adds a pleasant fragrance to the cosmetic product.

Safety and Toxicology Profile

A summary of the available toxicological data for this compound is presented in Table 3. It is important to handle this material in accordance with its Safety Data Sheet (SDS), paying close attention to its acute toxicity upon inhalation and potential for skin irritation.[7][8][9]

EndpointResultClassificationReference
Acute Oral Toxicity (LD50, rat) >2000 mg/kg bwHarmful if swallowed[8]
Acute Inhalation Toxicity (LC50, rat, 4h) 0.43 mg/LAcutely toxic[8]
Skin Irritation Causes skin irritationIrritant[9]
Eye Irritation Not classified as an eye irritantNot irritating[8]
Skin Sensitization Predicted to be a non-sensitizer (QSAR)Not a sensitizer[8]
Genotoxicity (in vitro) Non-genotoxicNon-mutagenic[10]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process. The following is a representative laboratory-scale protocol.

Step 1: Synthesis of Sodium (3-methylbutoxy)acetate

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, add 3-methyl-1-butanol (isoamyl alcohol, 1.0 mol) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.02 mol).

  • Slowly add a solution of chloroacetic acid (1.0 mol) in a suitable solvent (e.g., toluene) from the dropping funnel with vigorous stirring.

  • Gradually add a 50% aqueous solution of sodium hydroxide (1.1 mol) while maintaining the reaction temperature below 40°C using an ice bath.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the aqueous and organic layers. The aqueous layer contains the sodium (3-methylbutoxy)acetate.

Step 2: Synthesis of this compound

  • To the aqueous solution of sodium (3-methylbutoxy)acetate, add allyl alcohol (1.2 mol).

  • Heat the mixture to reflux (approximately 80-90°C) and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Formation of Sodium (3-methylbutoxy)acetate cluster_step2 Step 2: Esterification A 3-Methyl-1-butanol + Chloroacetic Acid + Phase-Transfer Catalyst B Addition of Sodium Hydroxide A->B C Reaction at <40°C B->C D Sodium (3-methylbutoxy)acetate (Aqueous Solution) C->D E Addition of Allyl Alcohol D->E F Reflux E->F G Extraction and Purification F->G H This compound G->H

Caption: Synthesis workflow for this compound.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound in a consumer product matrix (e.g., liquid detergent) using headspace GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 250°C

    • Hold: 5 min at 250°C

  • Injector: Splitless mode, 250°C

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Mode: Scan (m/z 40-350) or Selected Ion Monitoring (SIM) for higher sensitivity (target ions: e.g., m/z 57, 71, 85, 113)

Sample Preparation:

  • Accurately weigh approximately 1 g of the consumer product into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., deuterated analog or a compound with similar volatility and chemical properties).

  • Add 5 mL of a suitable solvent (e.g., methanol) and a salting-out agent (e.g., NaCl) to enhance the partitioning of the analyte into the headspace.

  • Seal the vial tightly with a PTFE-lined septum and cap.

  • Vortex the vial for 1 minute to ensure thorough mixing.

Headspace Analysis:

  • Place the prepared vial in the autosampler of the headspace unit.

  • Equilibrate the vial at a specific temperature (e.g., 80°C) for a defined period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Inject a portion of the headspace vapor into the GC-MS system.

Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Analyze the standards and the sample under the same GC-MS conditions.

  • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

GCMS_Workflow A Sample Weighing and Internal Standard Addition B Solvent and Salt Addition A->B C Vial Sealing and Vortexing B->C D Headspace Equilibration C->D E GC-MS Injection and Analysis D->E F Data Processing and Quantification E->F

Caption: GC-MS quantification workflow.
Stability Testing Protocol

This protocol outlines a general approach for assessing the stability of this compound in a consumer product formulation.

Forced Degradation Study:

To understand the potential degradation pathways, a forced degradation study should be performed on a sample of the pure ingredient. This involves exposing the substance to stress conditions such as:

  • Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Alkaline hydrolysis: 0.1 M NaOH at room temperature for 4 hours

  • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal degradation: 105°C for 48 hours

  • Photostability: Exposure to UV light (e.g., 254 nm) for 24 hours

Analyze the stressed samples by a suitable stability-indicating method (e.g., HPLC-UV or GC-MS) to identify and quantify any degradation products.

Accelerated Stability Study of the Formulated Product:

  • Prepare three batches of the consumer product containing this compound at the desired concentration.

  • Store the samples in their final packaging under the following accelerated conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples for the concentration of this compound using the validated GC-MS method.

  • Monitor physical parameters such as color, odor, and pH.

Real-Time Stability Study:

  • Store the three batches of the formulated product under normal storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Withdraw and analyze samples at longer time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) to establish the product's shelf life.

Stability_Testing_Logic cluster_forced_degradation Forced Degradation cluster_product_stability Product Stability Study A Pure this compound B Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Identify Degradation Products B->C D Formulated Product E Accelerated Stability (40°C / 75% RH) D->E F Real-Time Stability (25°C / 60% RH) D->F G Analyze for Analyte Concentration and Physical Properties E->G F->G

Caption: Logical flow of stability testing.

Conclusion

This compound is a versatile and high-impact fragrance ingredient that, when formulated correctly, can significantly enhance the sensory experience of a wide range of consumer products. Adherence to recommended usage levels, proper handling according to safety guidelines, and thorough analytical and stability testing are crucial for ensuring product quality, safety, and performance. The protocols provided herein offer a comprehensive framework for the successful application of this compound in product development.

References

Application Notes and Protocols for Allyl (3-methylbutoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and protocols for the safe handling and storage of Allyl (3-methylbutoxy)acetate (CAS No. 67634-00-8). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound, also known as allyl amyl glycolate, is a clear, colorless liquid.[1] It is recognized as a combustible liquid.[2]

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number67634-00-8[2][3]
Molecular FormulaC10H18O3[3][4]
Molecular Weight186.25 g/mol [4]
AppearanceClear colorless liquid[1]
OdorStrong, fruity galbanum odor with pineapple modification[1]

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed[5][6]
Acute Toxicity (Inhalation)2H330: Fatal if inhaled[3][6]
Skin Corrosion/Irritation2H315: Causes skin irritation[5]
Hazardous to the aquatic environment, short-term (Acute)1H400: Very toxic to aquatic life[6]
Hazardous to the aquatic environment, long-term (Chronic)1H410: Very toxic to aquatic life with long lasting effects[3][6]
Combustible Liquid-H227: Combustible liquid[2]

Signal Word: Danger [3]

Experimental Protocols: Safe Handling Procedures

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

All personnel must use the following PPE before entering an area where this chemical is handled:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2] Facilities should be equipped with an eyewash fountain.[2]

  • Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[3]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[2][3] Fire/flame resistant and impervious clothing is recommended.[3]

  • Respiratory Protection: Use only in a well-ventilated area.[2] In case of inadequate ventilation, wear suitable respiratory protection, such as a self-contained breathing apparatus (SCBA).[3][4]

General Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[2] Do not breathe mist, gas, or vapors.[3]

  • Hygiene Practices: Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[2][5] Do not eat, drink, or smoke in work areas.[3][5]

  • Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, and open flames.[2] Use non-sparking tools.[3]

  • Container Handling: Keep the container tightly closed when not in use.[2] Open and handle the container with care.[2]

Storage Procedures

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

Table 3: Storage Conditions

ParameterRecommendation
Temperature Store in a cool, dry place.[2] Recommended storage temperature is below 30°C.[1]
Ventilation Store in a well-ventilated area.[2][3]
Container Store in a tightly-closed container.[2][3] Use compatible materials such as glass or stainless steel.[1]
Incompatible Materials Strong oxidizing agents, strong acids, and alkalis.[2][5] May react exothermically with strong oxidizing acids.[1][4]
Conditions to Avoid Sources of ignition, extreme heat, and prolonged exposure to air and light.[1][2][5]

Emergency Protocols

Spill Response Protocol
  • Evacuate: Evacuate personnel from the spill area.[3]

  • Ventilate: Ensure adequate ventilation.[2]

  • Remove Ignition Sources: Remove all sources of ignition from the area.[3][4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Contain the spill using inert absorbent material (e.g., sand, vermiculite).[2]

  • Cleanup: Collect the spilled material and place it into a suitable, labeled container for disposal.[2][3]

  • Decontamination: Wash the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by a soap and water solution.[4]

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[2][5] Do not allow the product to enter drains or waterways.[2][3]

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[3][5]

Workflow and Pathway Diagrams

G Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Handling Handle Chemical - Avoid contact - No ignition sources Ventilation->Handling Hygiene Practice Good Hygiene (Wash hands, No eating/drinking) Handling->Hygiene Spill Spill Occurs Handling->Spill Exposure Personnel Exposure Handling->Exposure Storage Store Properly - Cool, dry, ventilated area - Tightly sealed container - Away from incompatibles Hygiene->Storage SpillResponse Initiate Spill Response Spill->SpillResponse FirstAid Administer First Aid Exposure->FirstAid G Emergency Response Logic for this compound Start Incident Occurs IsSpill Is it a spill? Start->IsSpill IsExposure Personnel Exposure? IsSpill->IsExposure No Evacuate Evacuate Area IsSpill->Evacuate Yes MoveToFreshAir Move to Fresh Air IsExposure->MoveToFreshAir Inhalation RemoveClothing Remove Contaminated Clothing IsExposure->RemoveClothing Skin/Eye Ventilate Ventilate Evacuate->Ventilate RemoveIgnition Remove Ignition Sources Ventilate->RemoveIgnition Contain Contain Spill RemoveIgnition->Contain Cleanup Clean Up & Dispose Contain->Cleanup SeekMedical Seek Medical Attention Cleanup->SeekMedical MoveToFreshAir->SeekMedical WashArea Wash Affected Area RemoveClothing->WashArea FlushEyes Flush Eyes RemoveClothing->FlushEyes WashArea->SeekMedical FlushEyes->SeekMedical

References

Application Note: Phase-Transfer Catalysis in the Synthesis of Allyl (3-methylbutoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allyl (3-methylbutoxy)acetate, also known as allyl amyl glycolate, is a valuable fragrance ingredient characterized by a strong, fruity aroma with notes of galbanum and pineapple. It finds extensive use in fragrance compositions for detergents and other consumer products. The synthesis of this ester can be efficiently achieved through a two-step process employing phase-transfer catalysis (PTC). This methodology offers significant advantages over traditional synthesis routes, including milder reaction conditions, potentially higher yields, enhanced selectivity, and simpler operational procedures, making it an attractive approach for industrial and laboratory-scale production.[1]

Phase-transfer catalysis facilitates reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports a reactive anion from the aqueous or solid phase into the organic phase, where the reaction proceeds. This application note details a two-step PTC protocol for the synthesis of this compound.

Overall Reaction Scheme

The synthesis is performed in two sequential phase-transfer catalyzed steps:

  • Step 1: Williamson Ether Synthesis - O-alkylation of isoamyl alcohol with sodium chloroacetate to form the intermediate, sodium (3-methylbutoxy)acetate.

  • Step 2: Esterification - Alkylation of the intermediate carboxylate salt with allyl bromide to yield the final product, this compound.

Reaction 1: CH₃(CH₃)CHCH₂CH₂OH + ClCH₂COONa + NaOH → CH₃(CH₃)CHCH₂CH₂OCH₂COONa + NaCl + H₂O

Reaction 2: CH₃(CH₃)CHCH₂CH₂OCH₂COONa + CH₂=CHCH₂Br → CH₃(CH₃)CHCH₂CH₂OCH₂COOCH₂CH=CH₂ + NaBr

Data Presentation: Representative Experimental Parameters

The following table summarizes representative quantitative data and conditions for the two-step synthesis. These parameters are based on typical conditions for PTC-mediated Williamson ether synthesis and esterification reactions. Optimization may be required to achieve maximum yield.

ParameterStep 1: Williamson Ether SynthesisStep 2: PTC Esterification
Reactants Isoamyl alcohol, Sodium chloroacetate, NaOHSodium (3-methylbutoxy)acetate, Allyl bromide
Molar Ratio 1.0 : 1.2 : 2.01.0 : 1.2
Catalyst Tetrabutylammonium bromide (TBAB)Tetrabutylammonium bromide (TBAB)
Catalyst Loading 2-5 mol% (relative to isoamyl alcohol)2-5 mol% (relative to carboxylate)
Solvent Toluene or HeptaneDichloromethane or Acetonitrile
Temperature 80-90 °C40-50 °C
Reaction Time 4-6 hours3-5 hours
Expected Yield >90% (intermediate acid)>95% (final ester)

Experimental Protocols

Protocol 1: Synthesis of (3-methylbutoxy)acetic Acid (Intermediate)

This procedure details the PTC-mediated O-alkylation of isoamyl alcohol.

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH) pellets

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Hydrochloric acid (HCl), 6M

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isoamyl alcohol (e.g., 44.1 g, 0.5 mol), sodium chloroacetate (e.g., 69.9 g, 0.6 mol), tetrabutylammonium bromide (TBAB, e.g., 4.8 g, 0.015 mol, 3 mol%), and toluene (200 mL).

  • Base Addition: Prepare a 50% (w/w) aqueous solution of NaOH (e.g., 80 g of NaOH in 80 mL of water, 1.0 mol) and add it to the flask. Caution: The addition may be exothermic.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Maintain the reaction for 4-6 hours or until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers and discard the aqueous layer.

    • Wash the organic layer with water (1 x 50 mL) and then brine (1 x 50 mL).

    • To isolate the intermediate acid, the sodium carboxylate salt in the organic phase is typically extracted into a basic aqueous solution and then acidified. However, for the subsequent step, the crude sodium salt solution in the organic solvent can often be used directly after washing.

    • For isolation of the pure acid for characterization: Extract the combined organic layers with 10% aqueous NaOH solution (3 x 50 mL). Combine the basic aqueous extracts and cool in an ice bath. Acidify cautiously with 6M HCl until the pH is ~2. Extract the liberated (3-methylbutoxy)acetic acid with diethyl ether (3 x 75 mL).

  • Purification:

    • Combine the ether extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude (3-methylbutoxy)acetic acid. The product can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound (Final Product)

This procedure details the PTC-mediated esterification of the carboxylate intermediate with allyl bromide.

Materials:

  • Crude Sodium (3-methylbutoxy)acetate (from Protocol 1, assuming 0.5 mol)

  • Allyl bromide

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Methodology:

  • Reaction Setup: To the flask containing the crude sodium (3-methylbutoxy)acetate (approx. 0.5 mol) in toluene from the previous step, add additional TBAB (e.g., 1.6 g, 0.005 mol) to ensure catalytic activity. Alternatively, if starting with the isolated acid, dissolve it in a suitable solvent (e.g., DCM), neutralize with an equivalent of sodium carbonate or bicarbonate to form the salt in situ, add TBAB, and proceed.

  • Reagent Addition: Add allyl bromide (e.g., 72.6 g, 0.6 mol) to the reaction mixture.

  • Reaction: Heat the mixture to 40-50 °C with vigorous stirring for 3-5 hours. Monitor the reaction progress by TLC or GC until the intermediate is consumed. PTC esterifications with reactive halides like allyl bromide are often efficient at moderate temperatures.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL) to remove any unreacted acidic intermediate, and finally with brine (1 x 100 mL).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

    • The resulting crude oil is purified by vacuum distillation to obtain pure this compound.

Visualizations: Workflow and Mechanism

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: PTC Esterification cluster_2 Purification R1 Isoamyl Alcohol + Sodium Chloroacetate P1 Reaction at 80-90°C R1->P1 R2 Aqueous NaOH + TBAB Catalyst R2->P1 W1 Workup: Aqueous Wash & Acidification P1->W1 I1 Intermediate: (3-methylbutoxy)acetic Acid W1->I1 P2 Reaction at 40-50°C I1->P2 R3 Allyl Bromide + TBAB Catalyst R3->P2 W2 Workup: Aqueous & Bicarbonate Wash P2->W2 F1 Final Product: Crude this compound W2->F1 PUR Vacuum Distillation F1->PUR FIN Pure Product PUR->FIN

Caption: Experimental workflow for the two-step synthesis of this compound.

G A1 Sodium (3-methylbutoxy)acetate (R-COONa) O2 Ion Pair (Q+ R-COO-) A1->O2 1. Ion Exchange at Interface A2 TBAB (Q+Br-) A2->O2 A3 NaBr O4 TBAB (Q+Br-) A3->O4 O1 Allyl Bromide (R'-Br) O3 Product (R-COOR') O1->O3 O2->O3 2. Nucleophilic Attack (Esterification) O3->O4 3. Catalyst Regeneration O4->A2 Catalytic Cycle

Caption: Mechanism of Phase-Transfer Catalysis for the esterification step.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Allyl (3-methylbutoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Allyl (3-methylbutoxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I might encounter when synthesizing this compound?

A1: Common impurities include unreacted starting materials such as isoamyl alcohol, chloroacetic acid, and allyl alcohol.[1][2] Byproducts from side reactions may also be present. Additionally, the final product may contain small amounts of free allyl alcohol, with a maximum of 0.1% being a common specification.[3]

Q2: What is the boiling point of this compound and how does it influence the purification strategy?

A2: this compound has a boiling point ranging from 206-226 °C at atmospheric pressure.[4] This relatively high boiling point makes fractional distillation an effective method for separating it from lower-boiling impurities.

Q3: What are the main purification techniques for this compound?

A3: The most common purification methods for esters like this compound are liquid-liquid extraction to remove water-soluble impurities, followed by fractional distillation to separate the ester from other volatile components.[5][6][7] For very high purity requirements, column chromatography can also be employed.

Q4: Is this compound soluble in water?

A4: No, this compound is insoluble in water.[8] This property is exploited during aqueous extraction (washing) to remove water-soluble impurities.

Q5: What safety precautions should I take when purifying this compound?

A5: Handle this compound in a well-ventilated area, preferably a fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] The compound is combustible, so avoid open flames and sparks.[11] It can be harmful if swallowed or inhaled.[9][10]

Troubleshooting Guides

Problem 1: Low Purity After Distillation
Potential Cause Recommended Solution
Inefficient Fractionating Column: The column may not have enough theoretical plates to separate the ester from impurities with close boiling points.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). Ensure the column is well-insulated to maintain a proper temperature gradient.[7][12]
Distillation Rate is Too Fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.Reduce the heating rate to achieve a distillation rate of 1-2 drops per second.[5]
Incorrect Thermometer Placement: If the thermometer is not positioned correctly at the head of the distillation apparatus, the recorded temperature will not accurately reflect the boiling point of the vapor, leading to improper fraction collection.The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[12]
Problem 2: Formation of an Emulsion During Aqueous Extraction
Potential Cause Recommended Solution
Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.Gently invert the separatory funnel several times to mix the layers instead of vigorous shaking.[5]
High Concentration of Solutes: High concentrations of dissolved substances can sometimes stabilize emulsions.Dilute the mixture with additional organic solvent and water.[5]
Presence of Surfactants or Fine Solids: Particulate matter can accumulate at the interface and stabilize an emulsion.Add a small amount of a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5] If fine solids are present, consider filtering the mixture through a pad of Celite before extraction.[5]
Problem 3: Low Product Yield After Purification
Potential Cause Recommended Solution
Incomplete Reaction: The initial synthesis reaction may not have gone to completion.Consider optimizing the reaction conditions, such as reaction time, temperature, or catalyst concentration.
Product Loss During Transfers: Significant amounts of product can be lost during transfers between glassware.Rinse glassware with the extraction solvent to recover as much product as possible.
Product Loss During Aqueous Extraction: Some of the ester may remain dissolved in the aqueous layer, especially if an excessive volume of water is used for washing.Minimize the volume of washing solutions used. Perform multiple extractions with smaller volumes of organic solvent for better recovery.
Improper Fraction Collection: Collecting fractions over too wide a temperature range can lead to the inclusion of impurities and a lower yield of the pure product.Monitor the distillation temperature closely and collect the fraction corresponding to the boiling point of this compound.[13]

Experimental Protocols

Protocol 1: Purification by Aqueous Extraction and Fractional Distillation

This protocol is a standard method for purifying this compound after synthesis.

Materials:

  • Crude this compound

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Fractional distillation apparatus

  • Heating mantle with magnetic stirring

Procedure:

  • Aqueous Wash:

    • Transfer the crude product to a separatory funnel.

    • Add an equal volume of 5% sodium bicarbonate solution to neutralize any residual acidic impurities.

    • Gently invert the funnel multiple times, venting frequently to release any pressure buildup from carbon dioxide evolution.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with an equal volume of water, followed by an equal volume of brine to help remove dissolved water.[5]

  • Drying the Organic Layer:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous magnesium sulfate or sodium sulfate until the drying agent no longer clumps together.

    • Swirl the flask and let it stand for 15-20 minutes.

    • Filter the dried organic layer into a round-bottom flask suitable for distillation.

  • Fractional Distillation:

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • Add a few boiling chips or a magnetic stir bar to the distillation flask.

    • Begin heating the flask gently.

    • Collect any initial low-boiling fractions and discard them.

    • When the temperature at the distillation head stabilizes near the boiling point of this compound (206-226 °C), place a clean, pre-weighed receiving flask to collect the pure product.

    • Continue distillation until the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for small-scale purification or when very high purity is required.

Materials:

  • Crude this compound

  • Glass chromatography column

  • Silica gel (appropriate mesh size)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber for monitoring

Procedure:

  • Column Packing:

    • Secure the column vertically.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack evenly, draining excess solvent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column.

    • Apply gentle pressure to begin eluting the sample through the column.

    • Collect the eluting solvent in a series of fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the purified product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 67634-00-8[8]
Molecular Formula C₁₀H₁₈O₃[4][8]
Molecular Weight 186.25 g/mol [4][8]
Appearance Colorless liquid[4]
Boiling Point 206-226 °C[4]
Density 0.937 g/mL at 25 °C
Refractive Index 1.428 - 1.433 at 20°C[4]
Solubility in Water Insoluble[8]

Table 2: Purity and Yield Expectations

Purification MethodExpected PurityExpected YieldNotes
Fractional Distillation >98%70-85%Dependent on the efficiency of the distillation setup and the nature of impurities.
Flash Column Chromatography >99%50-70%Yield can be lower due to product loss on the column.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude Allyl (3-methylbutoxy)acetate AqueousWash Aqueous Wash (H₂O, NaHCO₃, Brine) CrudeProduct->AqueousWash Drying Drying (Anhydrous MgSO₄) AqueousWash->Drying Distillation Fractional Distillation Drying->Distillation PureProduct Pure Allyl (3-methylbutoxy)acetate Distillation->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Low Purity After Distillation? CheckColumn Is the fractionating column efficient? Start->CheckColumn Yes CheckRate Is the distillation rate ~1-2 drops/sec? CheckColumn->CheckRate No SolutionColumn Use a more efficient or longer column. Insulate it. CheckColumn->SolutionColumn Yes CheckThermometer Is the thermometer placed correctly? CheckRate->CheckThermometer No SolutionRate Reduce heating rate. CheckRate->SolutionRate Yes SolutionThermometer Adjust thermometer position. CheckThermometer->SolutionThermometer No

Caption: Troubleshooting logic for low purity after distillation.

References

Technical Support Center: Allyl (3-methylbutoxy)acetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Allyl (3-methylbutoxy)acetate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a sharp, acidic odor. What is the likely impurity and how can I remove it?

A1: An acidic odor likely indicates the presence of unreacted carboxylic acids, such as chloroacetic acid or isoamyloxyacetic acid, which are used in the synthesis.[1] It could also be due to hydrolysis of the ester product back to isoamyloxyacetic acid.

Troubleshooting Steps:

  • Neutralization Wash: Wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will convert the acidic impurities into their corresponding sodium salts, which are soluble in the aqueous phase and can be separated using a separatory funnel.[2]

  • Water Wash: Follow the bicarbonate wash with one or two washes with deionized water to remove any remaining salts and water-soluble impurities.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before final purification.

Q2: I'm observing a significant amount of a low-boiling point fraction during distillation. What could this be?

A2: A low-boiling point fraction is likely due to the presence of unreacted starting materials such as allyl alcohol or isoamyl alcohol. Diallyl ether, a potential byproduct from the self-condensation of allyl alcohol, may also be present.[3]

Troubleshooting Steps:

  • Fractional Distillation: Employ fractional distillation to carefully separate the lower-boiling point impurities from the desired product. Monitor the temperature at the distillation head closely to collect fractions at their respective boiling points.

  • Vacuum Distillation: Since this compound has a relatively high boiling point (around 216 °C), performing the distillation under reduced pressure will lower the boiling points of all components, allowing for better separation and preventing potential decomposition of the product at high temperatures.

Q3: The purity of my product, as determined by GC analysis, is lower than expected, even after distillation. What are other potential impurities?

A3: Besides unreacted starting materials, other potential impurities could include byproducts from side reactions. In the Williamson ether synthesis step, elimination byproducts can form.[4] During esterification, diallyl ether can be a significant byproduct.[3]

Troubleshooting Steps:

  • Column Chromatography: For achieving high purity, column chromatography is an effective method.[5] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the target ester from closely related impurities.

  • Reaction Condition Optimization: Re-evaluate your reaction conditions. For the Williamson ether synthesis, ensure the temperature is controlled to favor substitution over elimination.[4] For the esterification, using a milder catalyst or controlling the temperature can minimize side reactions.

Q4: My purified product appears cloudy or contains residual water. How can I address this?

A4: Cloudiness often indicates the presence of water. This can be problematic as water can lead to hydrolysis of the ester over time.

Troubleshooting Steps:

  • Brine Wash: Before drying, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to draw water out of the organic phase.

  • Efficient Drying: Ensure you are using a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Allow adequate time for the drying agent to work, and filter it off completely before proceeding to distillation.

  • Azeotropic Removal of Water: If water is a persistent issue from the esterification reaction, using a Dean-Stark apparatus during the reaction can help to remove water as it is formed.[1]

Data Presentation

The following table summarizes the effectiveness of different purification methods for removing common impurities from crude this compound. The efficiencies are estimates based on standard laboratory practices.

Purification MethodImpurity TypeTypical Purity Achieved (%)AdvantagesDisadvantages
Aqueous Wash (NaHCO₃) Acidic (e.g., isoamyloxyacetic acid)85-90%Simple, effective for acidic impuritiesDoes not remove other organic impurities
Fractional Distillation Volatile organics (e.g., allyl alcohol, isoamyl alcohol)90-95%Good for large-scale purificationMay not separate impurities with close boiling points
Vacuum Distillation High-boiling impurities, thermally sensitive compounds>95%Prevents product decomposition, better separationRequires specialized equipment
Column Chromatography All organic impurities>99%High-resolution separationTime-consuming, uses large solvent volumes

Experimental Protocols

Protocol 1: Neutralization and Washing of Crude this compound

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution.

  • Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it stand for 15-20 minutes.

  • Filter the drying agent to obtain the dried crude product, ready for distillation.

Protocol 2: Purification by Vacuum Distillation

  • Set up a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the dried crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Begin heating the distillation flask gently.

  • Collect any low-boiling fractions that distill over first.

  • Increase the temperature to distill the pure this compound at its reduced pressure boiling point.

  • Collect the product fraction in a pre-weighed receiving flask.

  • Once the product has been collected, stop heating and allow the system to cool before releasing the vacuum.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Workflow crude_product Crude Allyl (3-methylbutoxy)acetate wash Aqueous Wash (NaHCO3 & Water) crude_product->wash Initial Purification impurities Impurities: - Unreacted Alcohols - Unreacted Acids - Byproducts (e.g., Diallyl Ether) - Water - Salts wash->impurities Removes Acids & Salts dry Drying (Anhydrous MgSO4) wash->dry Remove Water distill Vacuum Distillation dry->distill Final Purification distill->impurities Removes Volatiles & Byproducts pure_product Pure Allyl (3-methylbutoxy)acetate distill->pure_product Purity >95%

Caption: Workflow for the purification of crude this compound.

References

preventing degradation of Allyl (3-methylbutoxy)acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Allyl (3-methylbutoxy)acetate during storage. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three main degradation pathways:

  • Hydrolysis: As an ester, it can react with water, leading to the cleavage of the ester bond to form allyl alcohol and 3-methylbutoxyacetic acid. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The allyl group is prone to oxidation, which can occur at the double bond or the adjacent C-H bonds. This can lead to the formation of epoxides, aldehydes, or carboxylic acids. Exposure to air (oxygen) and light can accelerate oxidative degradation.

  • Polymerization: Like many allyl compounds, this compound can undergo free-radical polymerization, especially when exposed to heat, light, or in the presence of initiators. This results in the formation of oligomers or polymers, reducing the purity of the compound.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to keep it in a tightly sealed container made of an inert material like amber glass or stainless steel to protect it from moisture, air, and light.[1] Storing under an inert atmosphere, such as argon or nitrogen, is also a beneficial practice to prevent oxidation. For long-term storage, refrigeration at 2-8°C is advisable.

Q3: Are there any chemical stabilizers that can be added to prevent degradation?

A3: Yes, several types of stabilizers can be employed:

  • Antioxidants: To inhibit oxidation, radical scavengers such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or other phenolic antioxidants can be added.

  • Chelating Agents: Metal ions can catalyze degradation. Adding a chelating agent like EDTA can sequester these metal ions.

  • Polymerization Inhibitors: For bulk storage where polymerization is a concern, small amounts of inhibitors like hydroquinone can be added.

Troubleshooting Guide

Q1: My sample of this compound has developed a vinegary or acidic smell. What is the problem?

A1: An acidic odor is likely due to hydrolysis, which releases 3-methylbutoxyacetic acid. This indicates that the sample has been exposed to moisture. To prevent this, ensure that the storage container is always tightly sealed and stored in a dry environment. If you are working with the compound in a humid environment, consider using a desiccator.

Q2: I've observed a decrease in the purity of my sample over time, with new peaks appearing in the HPLC chromatogram. What could be the cause?

A2: The appearance of new peaks suggests chemical degradation. The identity of these peaks can help diagnose the problem. Early eluting, more polar peaks might indicate hydrolysis products. Broader peaks or a rising baseline could suggest polymerization. Multiple new peaks could be a result of oxidation. To troubleshoot, review your storage conditions. Ensure the sample is protected from light, heat, and oxygen. For sensitive applications, re-purification of the sample may be necessary.

Q3: The viscosity of my this compound sample seems to have increased. Why is this happening?

A3: An increase in viscosity is a strong indicator of polymerization.[2] This can be triggered by exposure to heat, light, or contaminants that can initiate free-radical reactions. To avoid this, store the compound at recommended cool temperatures and protect it from light. If you are storing large quantities, consider adding a polymerization inhibitor.

Quantitative Data on Degradation

Stress Condition (Oxidant)Rate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime
Ozone (O₃)(1.8 ± 0.3) × 10⁻¹⁸~9 days
Hydroxyl Radical (OH)(3.1 ± 0.7) × 10⁻¹¹~5 hours
Chlorine Atom (Cl)(2.5 ± 0.5) × 10⁻¹⁰~5 days
Nitrate Radical (NO₃)(1.1 ± 0.4) × 10⁻¹⁴~2 days

Data for gas-phase oxidation of allyl acetate at 298 K.[3][4]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method for this compound. The goal is to achieve 5-20% degradation of the active substance.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

    • If no significant degradation is observed, a higher acid concentration (e.g., 1 M HCl) or longer incubation time can be used.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 12 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 70°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration for analysis.

  • Photolytic Degradation:

    • Place a solution of the compound in a photostability chamber.

    • Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the remaining this compound and detect any degradation products.

  • GC-MS can also be a valuable tool for identifying volatile degradation products.

Visualizations

A This compound B Hydrolysis A->B H₂O (Acid/Base catalyst) C Oxidation A->C O₂ / Light D Polymerization A->D Heat / Light (Initiators) E Allyl Alcohol + 3-Methylbutoxyacetic Acid B->E F Epoxides, Aldehydes, Carboxylic Acids C->F G Oligomers/Polymers D->G

Caption: Primary degradation pathways of this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (70°C, solid) photo Photolytic (ICH Q1B) analysis HPLC-PDA / GC-MS Analysis acid->analysis Neutralize & Dilute base->analysis Neutralize & Dilute oxidation->analysis Dilute thermal->analysis Dissolve & Dilute photo->analysis data Quantify Degradation & Identify Degradants analysis->data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimization of Allyl (3-methylbutoxy)acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Allyl (3-methylbutoxy)acetate. The following sections detail experimental protocols, address common issues to optimize reaction yield, and present key data in a structured format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthesis routes for this compound:

  • Two-Step Williamson Ether Synthesis and Esterification: This is a common method that first involves a Williamson ether synthesis to create an intermediate, (3-methylbutoxy)acetic acid, followed by an esterification step.

    • Step 1 (Etherification): Chloroacetic acid reacts with isoamyl alcohol in the presence of a base like sodium hydroxide and a phase-transfer catalyst.

    • Step 2 (Esterification): The resulting sodium salt of (3-methylbutoxy)acetic acid is then reacted with an allyl halide (e.g., allyl chloride or bromide) or allyl alcohol to form the final product.[1][2]

  • Transesterification: This method involves the reaction of an ester of (3-methylbutoxy)acetic acid (e.g., the methyl or ethyl ester) with allyl alcohol in the presence of a suitable catalyst.[3] Alternatively, isoamyl glycolate can be transesterified with an allyl donor like allyl acetate.

Q2: What is the typical odor profile of this compound?

A2: this compound, also known as allyl amyl glycolate, has a strong, fruity odor with green, galbanum, and pineapple-like notes.[1][2][4][5] It is widely used in the fragrance industry for detergents, soaps, and other scented products.[2][5]

Q3: What are the key physical and chemical properties of this compound?

A3: This compound is a colorless liquid.[2][4] Key properties are summarized below:

PropertyValue
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
Boiling Point 206-226 °C (lit.)[4]
Density 0.937 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.4317 (lit.)[4]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides targeted solutions.

Issue 1: Low Yield of the Intermediate, (3-methylbutoxy)acetic acid

Q: My Williamson ether synthesis step is resulting in a low yield of the intermediate acid. What are the likely causes and how can I improve it?

A: Low yield in this step is often due to incomplete reaction or side reactions. Here are common causes and solutions:

  • Incomplete Deprotonation: The alkoxide of isoamyl alcohol may not be fully formed.

    • Solution: Ensure a strong base (e.g., sodium hydroxide, sodium methoxide) is used in sufficient quantity. The reaction of isoamyl alcohol and sodium hydroxide can be driven to completion by removing water through azeotropic distillation.[6]

  • Side Reactions: Elimination reactions can compete with the desired substitution, especially at higher temperatures.

    • Solution: Maintain a controlled reaction temperature. For the reaction between sodium isoamyloxide and chloroacetic acid, temperatures around 60-80°C for 1-2 hours have been shown to be effective.[7]

  • Reaction Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.

    • Solution: Optimize the molar ratio of isoamyl alcohol to chloroacetic acid. Ratios of 1:1 to 30:1 have been reported in patents, with an excess of the alcohol often being used.[6]

Issue 2: Low Yield in the Final Esterification/Transesterification Step

Q: I have successfully synthesized the intermediate acid, but the final esterification with allyl alcohol is giving a poor yield. What can I do?

A: Low yields in the final esterification step are typically due to equilibrium limitations or suboptimal reaction conditions.

  • Equilibrium Limitations: Esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward.

    • Solution: Remove water as it is formed using a Dean-Stark apparatus with an azeotropic solvent like benzene or toluene.[8] Using an excess of one reactant, typically allyl alcohol, can also shift the equilibrium towards the product. Molar ratios of (3-methylbutoxy)acetic acid to allyl alcohol of 1:1.2 to 1:5 have been shown to be effective.[6]

  • Insufficient Catalyst Activity: The acid catalyst may be weak or used in an insufficient amount.

    • Solution: Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Ensure the catalyst is anhydrous.

  • Suboptimal Temperature and Reaction Time: The reaction may be too slow if the temperature is too low, or side reactions could occur if it's too high.

    • Solution: Optimize the reaction temperature and time. Temperatures between 50-100°C and reaction times of 2-20 hours have been reported to be effective.[6] The study by Ravichandran (2010) found that a temperature of 120-125°C gave a high yield for the intermediate formation.[8]

Issue 3: Presence of Impurities in the Final Product

Q: After purification, my this compound is still impure. What are the likely impurities and how can I remove them?

A: Common impurities include unreacted starting materials, byproducts from side reactions, and residual catalyst.

  • Unreacted Starting Materials: Isoamyl alcohol, (3-methylbutoxy)acetic acid, and allyl alcohol may remain.

    • Solution: Purification by fractional distillation under reduced pressure is typically effective.[7] Washing the crude product with a sodium bicarbonate solution can help remove any unreacted acidic intermediate, followed by washing with water to a neutral pH.[8]

  • Side Products: Potential side products include di-allyl ether from the self-condensation of allyl alcohol, and byproducts from the elimination of allyl halides if used.

    • Solution: Careful control of reaction conditions, particularly temperature, can minimize the formation of these byproducts. Fractional distillation is the primary method for their removal.

  • Residual Catalyst: Acidic or basic catalysts may remain in the product.

    • Solution: Neutralize the reaction mixture before distillation. For acid catalysts, washing with a weak base like sodium bicarbonate is effective. For base catalysts, washing with a dilute acid followed by water is recommended.

Data Presentation

Table 1: Effect of Reactant Ratios on Intermediate and Final Product Yield
Reactant Ratio (Molar/Volume)Intermediate Yield (%)Final Product Yield (%)Reference
Isoamyl alcohol (1 L), Sodium methoxide (110 g)99.3-[8]
(3-methylbutoxy)acetic acid : Allyl alcohol (80% v/v)-48.5[8]
(3-methylbutoxy)acetic acid : Allyl alcohol (1:1.2 to 1:5)->85[6]
Isoamyl alcohol : Chloroacetic acid (varies)80.6 - 90.2-[7]
Table 2: Effect of Temperature and Time on Reaction Yield
StepTemperature (°C)Reaction Time (hours)Yield (%)Reference
Intermediate Synthesis120-125Not Specified99.3[8]
Intermediate Synthesis60290.2[7]
Intermediate Synthesis80180.6[7]
Esterification50-1002-20>85[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Williamson Ether Synthesis and Esterification

This protocol is a generalized procedure based on literature and patent descriptions.[6][7][8]

Step 1: Synthesis of (3-methylbutoxy)acetic acid

  • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add isoamyl alcohol and a strong base (e.g., sodium hydroxide or sodium methoxide).

  • Heat the mixture to reflux to form the sodium isoamyloxide. If using sodium hydroxide, water will be formed and should be removed, for example, by azeotropic distillation with a suitable solvent.

  • Cool the reaction mixture to a specified temperature (e.g., 60-80°C).

  • Slowly add chloroacetic acid while maintaining the temperature.

  • Allow the reaction to proceed for 1-2 hours.

  • After the reaction is complete, cool the mixture and recover the excess isoamyl alcohol by distillation.

  • Acidify the residue with a mineral acid (e.g., HCl) to precipitate the (3-methylbutoxy)acetic acid.

  • Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., MgSO₄), and purify by vacuum distillation.

Step 2: Synthesis of this compound

  • In a flask equipped with a Dean-Stark apparatus, combine (3-methylbutoxy)acetic acid, an excess of allyl alcohol, and an azeotropic solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until completion.

  • Cool the reaction mixture and neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous salt and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Esterification A Isoamyl Alcohol + NaOH B Formation of Sodium Isoamyloxide A->B Reflux C Reaction with Chloroacetic Acid B->C 60-80°C D Intermediate: (3-methylbutoxy)acetic acid C->D Acidification & Purification E Intermediate + Allyl Alcohol D->E F Esterification Reaction E->F Acid Catalyst, Reflux G Purification F->G Neutralization & Washing H Final Product: this compound G->H Vacuum Distillation

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Yield Start Low Reaction Yield Q1 Which step has low yield? Start->Q1 Step1 Step 1: Ether Synthesis Q1->Step1 Step 1 Step2 Step 2: Esterification Q1->Step2 Step 2 Sol1A Incomplete Deprotonation? -> Use excess strong base, remove water. Step1->Sol1A Sol1B Side Reactions? -> Control temperature (60-80°C). Step1->Sol1B Sol2A Equilibrium Limitation? -> Remove water (Dean-Stark), use excess allyl alcohol. Step2->Sol2A Sol2B Low Catalyst Activity? -> Use fresh, anhydrous strong acid catalyst. Step2->Sol2B

Caption: Decision tree for troubleshooting low reaction yield.

References

troubleshooting common issues in allyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allyl ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: My allyl ester synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in allyl ester synthesis can stem from several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions. A primary cause can be the reversible nature of some esterification reactions, such as the Fischer esterification.[1] To drive the equilibrium towards the product, you can use an excess of one reactant (often the alcohol) or remove water as it is formed.[2][3][4]

In palladium-catalyzed reactions, issues like catalyst deactivation or inefficient catalytic cycles can lead to low yields. For instance, at elevated temperatures (e.g., 38°C), palladium black can precipitate, indicating catalyst degradation.[5]

Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?

A2: Several side reactions can occur during allyl ester synthesis, depending on the chosen method.

  • Polymerization: The allyl group's double bond is susceptible to free-radical polymerization, which can be initiated by heat, light, or impurities. This can lead to increased viscosity or solidification of the reaction mixture.[6]

  • Elimination Reactions: Particularly when using secondary or tertiary alkyl halides in Williamson ether synthesis-like preparations, an elimination reaction can compete with the desired substitution, forming an alkene.[7]

  • C-Alkylation vs. O-Alkylation: When working with phenols, the allyl group can attach to the aromatic ring (C-alkylation) instead of the oxygen atom (O-alkylation).[7]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the allyl halide starting material to form allyl alcohol, or hydrolysis of the desired ester product back to the carboxylic acid and allyl alcohol.[7]

  • Formation of Allylic Acetate Byproducts: In palladium-catalyzed reactions using Pd(OAc)₂, the acetate from the catalyst can sometimes be incorporated, forming an allylic acetate byproduct.[8]

Q3: How can I minimize the polymerization of the allyl group during my synthesis?

A3: To prevent unwanted polymerization of the allyl group, consider the following preventative measures:

  • Add a Radical Inhibitor: Introduce a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.[6]

  • Control the Temperature: Avoid excessive heat, as it can initiate polymerization. Running the reaction at a lower temperature may be necessary.[6]

  • Exclude Light: Protect the reaction from light by covering the flask with aluminum foil, as UV light can also initiate polymerization.[6]

  • Use Pure Reagents: Ensure that all reagents and solvents are free from peroxide impurities, which can act as radical initiators.[6]

If you observe a sudden increase in viscosity, immediately cool the reaction mixture in an ice bath and add a radical inhibitor to quench the polymerization.[6]

Q4: What are the best practices for purifying my allyl ester product?

A4: Purification of allyl esters can be challenging due to the potential for polymerization and the presence of structurally similar byproducts. Common purification techniques include:

  • Flash Column Chromatography: This is a widely used method for separating the desired ester from unreacted starting materials and byproducts.[8]

  • Distillation: For volatile esters, distillation can be an effective purification method.

  • Washing: The crude product can be washed with a basic solution (e.g., 5% K₂CO₃) to remove unreacted carboxylic acid and other acidic impurities.[8] It is also important to ensure the removal of any organometallic catalyst residues, which may involve specific washing or treatment steps.[9]

When purifying, it is advisable to add a small amount of a radical inhibitor to prevent polymerization of the purified product during storage.[6]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification of a Carboxylic Acid with Allyl Alcohol
Symptom Possible Cause Suggested Solution
Low conversion to the ester.The reaction is at equilibrium.[1][10]Use a large excess of allyl alcohol to shift the equilibrium towards the product.[2][3] Alternatively, remove water as it forms, for example, by using a Dean-Stark apparatus.
Reaction is very slow.Insufficient acid catalyst.Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used.[3][10]
Product decomposition.Excessive heat.Reflux the reaction mixture gently and monitor the temperature.[2]
Issue 2: Side Reactions in Palladium-Catalyzed Allylation of Carboxylic Acids
Symptom Possible Cause Suggested Solution
Formation of an allylic acetate byproduct.Use of Pd(OAc)₂ as the catalyst.[8]Switch to a different palladium catalyst, such as Pd(CH₃CN)₄(BF₄)₂, which avoids the introduction of acetate ions.[8]
Low reactivity or catalyst deactivation.High reaction temperature leading to catalyst precipitation.[5]Conduct the reaction at a lower temperature (e.g., room temperature) to maintain catalyst activity.[5]
Poor solubility of the carboxylic acid.The solvent is not suitable for the substrate.[8]Use a co-solvent like CH₂Cl₂ to improve the solubility of the carboxylic acid.[8]

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the yield of allyl ester synthesis based on literature findings.

Parameter Condition Observed Effect on Yield Reference
Catalyst Loading (Phase Transfer Catalyst) Increasing from 1 mol% to 5 mol%Yields generally increase up to an optimal point.[7]
Base Quantity (moles of base per mole of alcohol/phenol) Using excess base (e.g., 1.5 to 2 equivalents)Can be beneficial for complete deprotonation and higher yields.[7]
Temperature (Catalytic Asymmetric Synthesis) 0 °CSlow reaction, 17% yield after 17h.[5]
Room Temperature88% yield.[5]
38 °C94% yield, but with reduced enantioselectivity.[5]
Carboxylic Acid Equivalents (Pd-catalyzed C-H esterification) Reducing from solvent quantities to 1.5-3 equivalents (with DIPEA)Enabled by the addition of a base, widening the reaction scope.[8]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of a Carboxylic Acid with Allyl Alcohol
  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser.[2]

  • Charging the Flask: To the round-bottom flask, add the carboxylic acid, a large excess of allyl alcohol (which can also serve as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[2][10]

  • Reaction: Heat the mixture to a gentle reflux for a specified time (e.g., 1 hour or until TLC indicates completion).[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a large excess of allyl alcohol was used, remove it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.

    • Wash with brine, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude ester by flash column chromatography or distillation.

Protocol 2: General Procedure for Palladium-Catalyzed Allylic Esterification
  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), combine the carboxylic acid, the olefin, a palladium catalyst (e.g., Pd(OAc)₂ or [Pd(C₃H₅)Cl]₂), and a suitable ligand if required.[5][11]

  • Solvent and Reagents: Add a dry, degassed solvent (e.g., CH₂Cl₂ or THF). Add any other necessary reagents, such as a base (e.g., DIPEA) or an oxidant (e.g., benzoquinone).[8][11]

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature or 38°C) and monitor the reaction progress by TLC or GC/MS.[5]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with appropriate aqueous solutions (e.g., water, brine).

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash silica gel chromatography.[8]

Visualizations

Troubleshooting_Workflow start Start Troubleshooting issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Yield side_products Side Products issue->side_products Side Products purification_problem Purification Issues issue->purification_problem Purification Issues analyze_conditions Analyze Reaction Conditions low_yield->analyze_conditions analyze_byproducts Analyze Byproducts side_products->analyze_byproducts analyze_purification Review Purification Method purification_problem->analyze_purification implement_solution Implement Solution & Rerun analyze_conditions->implement_solution analyze_byproducts->implement_solution analyze_purification->implement_solution

Caption: General workflow for troubleshooting allyl ester synthesis.

Low_Yield_Troubleshooting A Low Yield Observed B Potential Causes A->B C Incomplete Conversion B->C D Side Reactions B->D E Catalyst Inactivity B->E F Suboptimal Conditions B->F G Solutions C->G D->G E->G F->G H Increase Reaction Time Increase Temperature (with caution) G->H I Add Inhibitor (Polymerization) Use Anhydrous Conditions (Hydrolysis) G->I J Use Fresh Catalyst Optimize Catalyst Loading G->J K Adjust Reactant Stoichiometry Optimize Solvent G->K

Caption: Logical relationships for troubleshooting low yields.

References

Technical Support Center: Allyl (3-methylbutoxy)acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of Allyl (3-methylbutoxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is primarily synthesized through two main routes:

  • Two-Step Synthesis: This involves an initial esterification reaction between chloroacetic acid and isoamyl alcohol (3-methyl-1-butanol) to form an intermediate, which is then reacted with allyl alcohol.[1][2][3][4]

  • Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of 3-methylbutanoic acid (isovaleric acid) with allyl alcohol.[5][6][7][8][9]

Q2: What are the potential byproducts I should expect in the synthesis of this compound?

A2: Potential byproducts can originate from the starting materials, side reactions, or subsequent degradation. Key potential byproducts include:

  • Unreacted Starting Materials: Residual allyl alcohol and 3-methylbutanoic acid.

  • Byproducts from Side Reactions:

    • Transesterification products: If other alcohols are present as impurities or if the reaction conditions facilitate it, different ester byproducts can form.[10][11][12][13][14]

    • Diallyl ether: Formed from the self-condensation of allyl alcohol under acidic conditions.

    • Polymers: Allyl alcohol can slowly polymerize over time.[15]

  • Impurities from Starting Materials:

    • Allyl Alcohol Impurities: Can include acrolein, which is an intermediate in some manufacturing processes for allyl alcohol.[16][17][18]

    • 3-Methylbutanoic Acid Impurities: May contain other isomers of valeric acid.

Q3: What analytical techniques are recommended for identifying these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the effective identification and quantification of byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and identifying them based on their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile byproducts and for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in identifying functional groups present in the byproducts.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in GC-MS analysis Presence of unreacted starting materials or low boiling point byproducts.Compare retention times and mass spectra with standards of allyl alcohol, 3-methylbutanoic acid, and potential impurities like acrolein.
Broad peaks or baseline noise in chromatograms Polymerization of allyl alcohol or degradation of the product.Ensure proper storage of allyl alcohol. Analyze the sample promptly after the reaction. Consider using techniques like size-exclusion chromatography for polymer analysis.
Mass spectra matching multiple compounds Co-elution of byproducts or fragmentation of similar structures.Optimize the GC temperature program to improve separation. Use high-resolution mass spectrometry for more accurate mass determination.
NMR signals that do not correspond to the desired product Presence of isomeric byproducts or products from side reactions.Isolate the impurity using preparative chromatography (prep-HPLC or flash chromatography) and perform 2D NMR experiments (e.g., COSY, HSQC) for detailed structural elucidation.
FTIR spectrum shows unexpected absorption bands Contamination with water, solvent, or byproducts with different functional groups (e.g., hydroxyl from unreacted alcohol, broad carboxylic acid O-H stretch).Ensure the sample is dry. Compare the spectrum with reference spectra of the starting materials and expected product.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Profiling
  • Sample Preparation: Dilute 1 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Solvent Delay: 3 minutes.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify by integrating the peak areas.

¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve approximately 10 mg of the purified byproduct in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16.

    • Relaxation Delay: 1 second.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to determine the structure of the byproduct.

Logical Workflow for Byproduct Identification

The following diagram illustrates a systematic approach to identifying byproducts in the this compound reaction.

Byproduct_Identification_Workflow Workflow for Byproduct Identification cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Isolation & Characterization cluster_3 Final Identification start Crude Reaction Mixture gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc interpret_gcms Identify Knowns (Starting Materials, Product) gcms->interpret_gcms interpret_hplc Quantify Components hplc->interpret_hplc identify_unknowns List Unknown Peaks interpret_gcms->identify_unknowns isolate Isolate Unknowns (Prep-HPLC/Flash) identify_unknowns->isolate nmr NMR Spectroscopy ('H, 'C) isolate->nmr ftir FTIR Spectroscopy isolate->ftir structure Elucidate Structure of Byproduct nmr->structure ftir->structure report Document Findings structure->report

Caption: A logical workflow for the identification and characterization of byproducts.

References

Technical Support Center: Synthesis of Allyl Amyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Allyl Amyl Glycolate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Allyl Amyl Glycolate?

A1: The most prevalent method for synthesizing Allyl Amyl Glycolate is a two-step process.[1][2][3] The first step involves the preparation of an intermediate, amyl glycolic acid (also known as isoamyloxyacetic acid). This is typically achieved by reacting isoamyl alcohol with chloroacetic acid in the presence of a base like sodium hydroxide or sodium ethylate.[1][2][3] The second step is the esterification of the resulting amyl glycolic acid with allyl alcohol, usually in the presence of an acid catalyst, to yield Allyl Amyl Glycolate.[2][3]

Q2: What are the potential impurities I might encounter in my synthesized Allyl Amyl Glycolate?

A2: Impurities can arise from unreacted starting materials, byproducts from side reactions, or degradation of the final product. Common impurities include:

  • Unreacted starting materials: Isoamyl alcohol, chloroacetic acid, and allyl alcohol.

  • Intermediate from the first step: Amyl glycolic acid.

  • Byproducts: Water, sodium chloride, and residual base or acid catalysts.

  • Degradation products: Over time, particularly with exposure to heat, Allyl Amyl Glycolate may hydrolyze back to amyl glycolic acid.[1]

Q3: How can I determine the purity of my Allyl Amyl Glycolate sample?

A3: Gas chromatography (GC) is a commonly used analytical technique to determine the purity of Allyl Amyl Glycolate, with purities of around 99% being achievable.[4] Other analytical methods for purity determination in chemical analysis include high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[]

Q4: What are the typical physical properties of pure Allyl Amyl Glycolate?

A4: Pure Allyl Amyl Glycolate is a colorless liquid.[1][6] It has a characteristic fruity, green, pineapple, and galbanum odor.[7][8] Key physical properties are summarized in the table below.

PropertyValue
Appearance Colorless liquid[1][6]
Molecular Formula C10H18O3[1]
Molecular Weight 186.25 g/mol [1]
Boiling Point 216°C (420.8°F)[1]
Density Approximately 0.937 - 0.944 g/mL at 20-25°C[1][6]
Refractive Index Approximately 1.428 - 1.433 at 20°C[1][7]
Flash Point 94°C (201.2°F)[1]

Troubleshooting Guide

Problem 1: Low Yield of Allyl Amyl Glycolate

Potential Cause Suggested Solution
Incomplete reaction in the first step (synthesis of amyl glycolic acid). Ensure the reaction conditions, such as temperature and reaction time, are optimized. For instance, refluxing isoamyl alcohol with sodium hydroxide for an adequate duration is crucial for the formation of the sodium isoamyl alkoxide intermediate.[3] The molar ratios of the reactants are also critical; for example, the molar ratio of isoamyl alcohol to chloroacetic acid can range from 1:1 to 30:1.[3]
Inefficient esterification in the second step. The esterification reaction is an equilibrium process.[9] To drive the reaction towards the product, it is essential to remove the water formed during the reaction, for instance, by azeotropic distillation.[4] Ensure the catalyst (e.g., p-toluenesulfonic acid) is active and used in the correct proportion.
Loss of product during workup and purification. Minimize losses during extraction and washing steps. Careful fractional distillation under reduced pressure is recommended to separate the product from lower and higher boiling point impurities.[2]

Problem 2: Low Purity of Allyl Amyl Glycolate

Potential Cause Suggested Solution
Presence of unreacted starting materials (isoamyl alcohol, allyl alcohol). After the reaction, excess isoamyl alcohol can be removed by steam distillation.[2] Unreacted allyl alcohol can be removed during the final fractional distillation of the product.
Presence of unreacted intermediate (amyl glycolic acid). Ensure the esterification reaction goes to completion. If significant amounts of the acid intermediate remain, the product can be washed with a mild base solution, such as sodium bicarbonate, to remove the acidic impurity, followed by washing with water to a neutral pH.[4]
Presence of residual acid or base catalyst. Thoroughly wash the crude product with water and/or a neutralizing solution (e.g., sodium bicarbonate for acid catalysts) to remove any residual catalysts.[4]
Product degradation. Avoid excessive temperatures during distillation and storage. Store the purified Allyl Amyl Glycolate in a cool, dry place, protected from light, to prevent degradation.[7]

Experimental Protocols

Synthesis of Amyl Glycolic Acid (Intermediate)

  • In a suitable reactor, combine isoamyl alcohol and sodium hydroxide.

  • Reflux the mixture to carry out dehydration.[3]

  • Cool the reaction mixture.

  • Slowly add chloroacetic acid to the cooled mixture.[3]

  • Control the reaction temperature, for example, between 30-90°C.[3]

  • After the reaction is complete, remove the solvent and any excess isoamyl alcohol by distillation.

  • Acidify the residue with hydrochloric acid.

  • Separate the organic layer, wash it, and purify by vacuum distillation to obtain amyl glycolic acid.[2]

Esterification to Allyl Amyl Glycolate

  • Combine the purified amyl glycolic acid and allyl alcohol in a reactor.

  • Add an acid catalyst, such as p-toluenesulfonic acid.

  • Heat the mixture and remove the water formed during the reaction, for example, by azeotropic distillation using a solvent like benzene or toluene.[4]

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Neutralize the catalyst by washing with a sodium bicarbonate solution, followed by washing with water until the pH is neutral.[4]

  • Purify the crude Allyl Amyl Glycolate by fractional distillation under reduced pressure.[4]

Quantitative Data Summary

The following table summarizes quantitative data from various synthetic approaches to provide a comparative overview.

Parameter Method 1 [2]Method 2 [4]
Reactants (Step 1) Sodium ethylate, isoamyl alcohol, chloroacetic acidIsoamyl alcohol, sodium methoxide, sodium monochloroacetate
Reactants (Step 2) Amyl glycolic acid, allyl alcoholIntermediate acid, allyl alcohol
Catalyst (Step 2) p-toluenesulfonic acidNot specified, but mentions catalyst
Reaction Temperature (Step 1) 60-80°C120-125°C
Reaction Temperature (Step 2) 130-140°CNot specified
Purity of Final Product 95.4% - 96.4%~99% (by Gas Chromatography)
Overall Yield 80.6% - 90.2%52%

Visualizations

G Troubleshooting Workflow for Allyl Amyl Glycolate Purity cluster_impurities Common Impurities and Solutions start Synthesized Allyl Amyl Glycolate purity_check Purity Analysis (e.g., GC, HPLC) start->purity_check is_pure Purity > 99%? purity_check->is_pure end Pure Product is_pure->end Yes troubleshoot Identify Impurities is_pure->troubleshoot No unreacted_start Unreacted Starting Materials (Isoamyl Alcohol, Allyl Alcohol) troubleshoot->unreacted_start unreacted_int Unreacted Intermediate (Amyl Glycolic Acid) troubleshoot->unreacted_int catalyst_res Residual Catalyst troubleshoot->catalyst_res degradation Degradation Product (Amyl Glycolic Acid) troubleshoot->degradation solution1 Fractional Distillation / Steam Distillation unreacted_start->solution1 solution2 Base Wash (e.g., NaHCO3) followed by Water Wash unreacted_int->solution2 solution3 Neutralizing Wash catalyst_res->solution3 solution4 Optimize Storage Conditions (Cool, Dry, Dark) degradation->solution4 solution1->purity_check solution2->purity_check solution3->purity_check solution4->purity_check

Caption: Troubleshooting workflow for improving the purity of synthesized Allyl Amyl Glycolate.

G Experimental Workflow for Allyl Amyl Glycolate Synthesis start Start: Isoamyl Alcohol + Base step1_react Reaction with Chloroacetic Acid start->step1_react step1_workup Workup: Acidification & Extraction step1_react->step1_workup intermediate Intermediate: Amyl Glycolic Acid step1_workup->intermediate step2_react Esterification with Allyl Alcohol (Acid Catalyst) intermediate->step2_react step2_workup Workup: Neutralization & Washing step2_react->step2_workup crude_product Crude Allyl Amyl Glycolate step2_workup->crude_product purification Purification: Fractional Vacuum Distillation crude_product->purification final_product Pure Allyl Amyl Glycolate purification->final_product

Caption: General experimental workflow for the synthesis and purification of Allyl Amyl Glycolate.

References

stability issues of Allyl (3-methylbutoxy)acetate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Allyl (3-methylbutoxy)acetate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when using this compound in various formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Troubleshooting Guide

This guide provides solutions to specific stability problems you may encounter during formulation development.

Issue 1: Loss of Potency in Aqueous Formulations

Question: I am observing a rapid loss of this compound in my aqueous formulation over a short period. What could be the cause and how can I mitigate this?

Answer:

The most probable cause for the loss of this compound in aqueous formulations is hydrolysis of the ester linkage. The rate of hydrolysis is significantly influenced by the pH of the formulation. Both acidic and basic conditions can catalyze this degradation.

Troubleshooting Steps:

  • pH Adjustment: The primary degradation pathway for esters is hydrolysis, which is catalyzed by both acid and base.[1][2][3][4][5] Determine the pH of your formulation. If it is acidic or alkaline, adjust it to a neutral or near-neutral pH (6-7.5) to minimize the rate of hydrolysis.

  • Buffer Selection: Utilize a suitable buffer system to maintain the desired pH throughout the shelf-life of the product.

  • Temperature Control: Elevated temperatures accelerate the rate of hydrolysis.[3][5] Store the formulation at controlled room temperature or under refrigeration, if possible.

  • Minimizing Water Activity: If your formulation allows, consider reducing the water activity by including co-solvents or other humectants.

Logical Workflow for Investigating Hydrolysis

start Potency Loss in Aqueous Formulation check_ph Measure Formulation pH start->check_ph ph_extreme Is pH < 5 or > 8? check_ph->ph_extreme adjust_ph Adjust pH to 6-7.5 with a suitable buffer ph_extreme->adjust_ph Yes check_temp Review Storage Temperature ph_extreme->check_temp No adjust_ph->check_temp temp_high Is Temperature Elevated? check_temp->temp_high lower_temp Store at a lower temperature temp_high->lower_temp Yes retest Retest Stability temp_high->retest No lower_temp->retest

Caption: Troubleshooting workflow for potency loss.

Issue 2: Formulation Discoloration or Off-Odor Development

Question: My formulation containing this compound has developed a yellow tint and a slightly different odor after storage, especially when exposed to light. What is happening?

Answer:

This is likely due to oxidative degradation or photodegradation. The allyl group is susceptible to oxidation, which can lead to the formation of aldehydes, ketones, or other chromophoric and odorous byproducts.[6][7][8] Exposure to light, especially UV light, can initiate and accelerate these reactions.[9]

Troubleshooting Steps:

  • Incorporate Antioxidants: The addition of antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Tocopherol (Vitamin E) can help to mitigate oxidative degradation.

  • Use Chelating Agents: Trace metal ions can catalyze oxidation. Incorporating a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Protect from Light: Store the formulation in light-protective packaging (e.g., amber or opaque containers).[9]

  • Inert Atmosphere: During manufacturing, consider purging the formulation and headspace of the container with an inert gas like nitrogen to minimize exposure to oxygen.

Signaling Pathway for Oxidative Degradation

cluster_0 Initiators cluster_1 Reactive Species cluster_2 Substrate & Products Light (UV) Light (UV) Radicals Radicals Light (UV)->Radicals Heat Heat Heat->Radicals Metal Ions Metal Ions Metal Ions->Radicals Oxygen Oxygen Oxygen->Radicals Allyl Group Allyl Group Radicals->Allyl Group Attacks Degradation Products α,β-Unsaturated Ketones/Aldehydes Allyl Group->Degradation Products Oxidation

Caption: Factors leading to oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are:

  • Hydrolysis: Cleavage of the ester bond, accelerated by acidic or basic conditions, to yield (3-methylbutoxy)acetic acid and allyl alcohol.

  • Oxidation: Attack on the allyl double bond, often initiated by light, heat, or metal ions, which can lead to the formation of α,β-unsaturated aldehydes and ketones.[6][7][8]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. The rate of ester hydrolysis is generally at its minimum in the pH range of 4-6. The rate increases significantly in both strongly acidic (pH < 3) and alkaline (pH > 8) conditions.[3][4][5]

pH RangeRelative Rate of HydrolysisPrimary Mechanism
< 3HighSpecific Acid-Catalyzed Hydrolysis
4 - 6Low (Most Stable)Water-Catalyzed Hydrolysis
> 8HighBase-Catalyzed Hydrolysis (Saponification)

Q3: What are some common excipients that might be incompatible with this compound?

A3: Based on its chemical structure, you should be cautious with the following types of excipients:

  • Strong Oxidizing Agents: Ingredients like peroxides or hypochlorites can lead to rapid degradation of the allyl group.[10]

  • Strong Acids and Bases: These will catalyze the hydrolysis of the ester linkage.

  • Some Surfactants: Certain surfactants can affect the stability of emulsions containing fragrance oils, potentially increasing the interaction of the ester with the aqueous phase and accelerating hydrolysis.[11]

  • Metal Ions: Transition metal ions can act as catalysts for oxidation.

Q4: What analytical methods are recommended for a stability-indicating assay?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective choice. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly suitable, especially for identifying and quantifying volatile degradation products.[12][13] The method must be able to separate the intact this compound from all potential degradation products and other formulation excipients.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[1][2][9][14][15]

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., HPLC-UV or GC-MS).

Data Presentation: Expected Degradation under Forced Conditions

Stress ConditionTypical Degradation (%)Potential Primary Degradation Products
0.1 M HCl, 60°C, 8h10-20%(3-methylbutoxy)acetic acid, Allyl alcohol
0.1 M NaOH, RT, 4h15-30%(3-methylbutoxy)acetic acid, Allyl alcohol
3% H₂O₂, RT, 24h5-15%Oxidized allyl chain derivatives
Heat (80°C, 48h)< 5%Minimal degradation
Photostability5-20%Oxidized and/or polymerized products

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Experimental Workflow for Method Development

G A Select Column (e.g., C18) B Optimize Mobile Phase (Acetonitrile/Water Gradient) A->B C Set Flow Rate & Temperature (e.g., 1 mL/min, 30°C) B->C D Select Wavelength (e.g., 210 nm) C->D E Inject Stressed Samples D->E F Evaluate Resolution (Peak Purity) E->F G Is Resolution Adequate? F->G G->B No H Validate Method (ICH Q2) G->H Yes I Method Ready H->I

Caption: Workflow for HPLC method development.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

This technical support center provides a foundational understanding of the stability challenges associated with this compound and offers practical guidance for addressing them in your research and development efforts.

References

managing exothermic reactions in Allyl (3-methylbutoxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Allyl (3-methylbutoxy)acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis route for this compound?

A1: The synthesis of this compound is typically a two-step process.[1][2] The first step involves the formation of an amyl glycolate intermediate, followed by a second step of esterification with allyl alcohol. One common method involves the reaction of isoamyl alcohol with sodium hydroxide to form sodium isoamoxide, which then reacts with chloroacetic acid to produce isopentyloxy acetic acid.[2] This intermediate is then esterified with allyl alcohol in the presence of an acid catalyst to yield the final product.[2] Another described method is an esterification reaction between chloroacetic acid and isoamyl alcohol in the presence of sodium hydroxide and a phase transfer catalyst, followed by treatment of the intermediate with allyl alcohol.[1]

Q2: Is the synthesis of this compound an exothermic process?

A2: Yes, certain steps in the synthesis can be exothermic. The reaction of the intermediate with strong oxidizing acids can be sufficiently exothermic to cause ignition.[3][4] Heat is also generated when mixing with caustic solutions like sodium hydroxide.[3][4] While the final esterification step is exothermic, it often requires initial heating to overcome the activation energy barrier and achieve a reasonable reaction rate. Careful temperature control is crucial throughout the synthesis to prevent runaway reactions.

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary safety concerns are the management of exothermic reactions to prevent thermal runaway, the handling of corrosive materials like sodium hydroxide and chloroacetic acid, and the flammability of solvents and the final product. This compound is combustible.[3] It is essential to have appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have emergency procedures in place.

Q4: What are the common side reactions that can occur during this synthesis?

A4: In the first step, which resembles a Williamson ether synthesis, a potential side reaction is the elimination of HCl from chloroacetic acid, especially at higher temperatures. During the esterification step, incomplete reaction can lead to the presence of unreacted isopentyloxy acetic acid and allyl alcohol in the final product. Hydrolysis of the ester product can also occur if water is present, especially during the workup phase.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Quantitative Parameter/Target
Incomplete reaction in Step 1 (Formation of Amyl Glycolate)Ensure complete dehydration of the isoamyl alcohol and sodium hydroxide mixture by refluxing for an adequate time.Reflux time: 1-30 hours.[2]
Optimize the molar ratio of reactants.Primary isoamyl alcohol to chloroacetic acid molar ratio: 1-30:1; Sodium hydroxide to chloroacetic acid molar ratio: 1-10:1.[2]
Incomplete esterification in Step 2Ensure the use of an effective acid catalyst.Use of an acidic catalyst is required.[2]
Remove water formed during the reaction to shift the equilibrium towards the product.Use of an entrainer during reflux is recommended.[2]
Product loss during workupMinimize the number of transfer steps.-
Ensure proper phase separation during extraction.-
Competing elimination reactionsMaintain optimal reaction temperatures to minimize side reactions.Control reaction temperature between 60°C and 80°C after the addition of chloroacetic acid.[5]
Issue 2: Reaction Temperature Excursion (Overheating)
Potential Cause Troubleshooting Step Quantitative Parameter/Target
Rate of addition of reagents is too highReduce the addition rate of the exothermic reactant (e.g., chloroacetic acid).Maintain a steady internal temperature by controlling the addition rate.
Inadequate coolingEnsure the cooling system (e.g., ice bath, cooling jacket) is functioning efficiently and has sufficient capacity.Monitor the temperature of the cooling medium.
Insufficient stirringIncrease the stirring speed to ensure uniform heat distribution and prevent localized hot spots.-
Runaway reactionImmediately stop the addition of reactants. Apply maximum cooling. Prepare for emergency shutdown procedures.-

Experimental Protocols

Protocol 1: Synthesis of Amyl Glycolate Intermediate

This protocol is based on a patented method.[5]

  • Reaction Setup: In a suitable reactor, combine 176.8 g of primary isoamyl alcohol and 34 g of sodium ethylate.

  • Alcohol Exchange: Heat the mixture to 130-140°C and maintain reflux for 4 hours to carry out alcohol exchange and remove ethanol.

  • Cooling: Cool the reaction mixture to 80°C.

  • Addition of Chloroacetic Acid: Slowly add 9.5 g (0.1 mol) of chloroacetic acid while maintaining the internal temperature at 80°C.

  • Reaction: Continue the reaction for 1 hour at 80°C.

  • Solvent Removal: Heat the mixture to 130°C to recover the excess primary isoamyl alcohol by distillation.

  • Workup: Add 200 ml of water and perform steam distillation to remove any remaining primary isoamyl alcohol. After cooling, acidify the reaction solution with 52.8 g of 20% HCl.

  • Isolation: Separate the organic layer, wash, dry, and collect the amyl glycolate fraction by vacuum distillation at 116-118°C/5mmHg. The expected yield is approximately 80.6%.[5]

Protocol 2: Esterification to this compound

This is a general procedure based on patent literature.[2]

  • Reaction Setup: In a reactor equipped for reflux with a water separator (e.g., Dean-Stark trap), add the prepared amyl glycolate, an entrainer (e.g., toluene), and allyl alcohol.

  • Catalyst Addition: While stirring, add an acidic catalyst (e.g., p-toluenesulfonic acid).

  • Esterification: Heat the mixture to reflux and collect the water that is formed.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected.

  • Workup: Once the reaction is complete, cool the mixture. Distill off the entrainer and any excess allyl alcohol.

  • Purification: Wash the residue to neutrality and then purify the this compound by vacuum distillation. The expected yield is over 85%.[2]

Visualizations

ExperimentalWorkflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Amyl Glycolate Synthesis cluster_step2 Step 2: Esterification A Combine Isoamyl Alcohol and Sodium Ethylate B Reflux at 130-140°C (4 hours) A->B C Cool to 80°C B->C D Slowly Add Chloroacetic Acid at 80°C C->D E React for 1 hour at 80°C D->E F Distill to Remove Excess Isoamyl Alcohol E->F G Workup: - Add Water - Steam Distillation - Acidify with HCl F->G H Isolate Amyl Glycolate (Vacuum Distillation) G->H I Combine Amyl Glycolate, Allyl Alcohol, and Entrainer H->I Intermediate Product J Add Acid Catalyst I->J K Reflux with Water Removal J->K L Monitor Reaction Progress K->L M Cool and Distill Entrainer/Excess Alcohol L->M N Purify by Vacuum Distillation M->N O O N->O Final Product: This compound

Caption: Experimental Workflow for the Synthesis of this compound.

TroubleshootingGuide Troubleshooting Guide for Exothermic Reactions Start Monitor Reaction Temperature Continuously CheckTemp Is Temperature within Safe Limits? Start->CheckTemp TempOK Continue Monitoring CheckTemp->TempOK Yes TempHigh Temperature Too High! CheckTemp->TempHigh No TempOK->Start Action1 Reduce Reagent Addition Rate TempHigh->Action1 Action2 Increase Cooling Efficiency TempHigh->Action2 Action3 Increase Stirring Speed TempHigh->Action3 CheckAgain Re-evaluate Temperature Action1->CheckAgain Action2->CheckAgain Action3->CheckAgain TempControlled Temperature Stabilized, Resume Normal Operation with Caution CheckAgain->TempControlled Yes Runaway Runaway Condition Suspected CheckAgain->Runaway No TempControlled->Start Emergency Initiate Emergency Shutdown Procedures Runaway->Emergency

Caption: Troubleshooting Logic for Managing Exothermic Events.

References

Technical Support Center: Scaling Up Allyl (3-methylbutoxy)acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial-scale production of Allyl (3-methylbutoxy)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and frequently asked questions encountered during the synthesis and purification of this valuable fragrance ingredient.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound?

A1: The most common industrial synthesis is a two-step process. The first step involves the Williamson ether synthesis, which is an esterification reaction between chloroacetic acid and isoamyl alcohol in the presence of a base like sodium hydroxide and a phase transfer catalyst. The resulting intermediate, sodium (3-methylbutoxy)acetate, is then reacted with an allyl halide, such as allyl chloride or allyl bromide, to yield this compound.[1]

Q2: What are the critical process parameters to control during the scale-up of the first step (Williamson ether synthesis)?

A2: Key parameters for the initial etherification step include:

  • Stoichiometry: Precise control of the molar ratios of chloroacetic acid, isoamyl alcohol, and sodium hydroxide is crucial to maximize the yield of the intermediate and minimize side reactions.

  • Catalyst Loading: The concentration of the phase transfer catalyst (e.g., a quaternary ammonium salt) directly impacts the reaction rate and must be optimized for cost-effectiveness and efficiency at a larger scale.

  • Temperature: The reaction is typically exothermic, and maintaining a controlled temperature is essential to prevent runaway reactions and the formation of byproducts.

  • Mixing: Efficient mixing is critical to ensure proper mass transfer between the aqueous and organic phases, which is inherent to phase transfer catalysis.

Q3: What are the main challenges when scaling up the second step (allylation)?

A3: In the second step, where the sodium (3-methylbutoxy)acetate intermediate is reacted with an allyl halide, the primary challenges include:

  • Reaction Time and Temperature: Balancing reaction time and temperature is necessary to drive the reaction to completion while minimizing potential side reactions, such as the hydrolysis of the allyl halide.

  • Solvent Selection: The choice of solvent can influence reaction rates and the ease of product purification.

  • Purification: Removal of unreacted starting materials and byproducts is critical to achieving the desired purity for fragrance applications.

Q4: What are the expected physical and chemical properties of high-purity this compound?

A4: High-purity this compound should be a colorless liquid with a characteristic strong, fruity, and green aroma with a hint of pineapple.[2][3] Key specifications are summarized in the table below.

PropertyValue
Molecular Formula C10H18O3[1]
Molecular Weight 186.25 g/mol [1]
Boiling Point 206-226 °C[2]
Density Approximately 0.937 g/mL at 25 °C[2]
Refractive Index 1.428 - 1.433 at 20°C[1]
Appearance Colorless liquid[1]
Solubility Insoluble in water[4]

Q5: What analytical methods are recommended for quality control of this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for assessing the purity of this compound and identifying any impurities.[5] A validated GC-MS method should be used to quantify the main component and characterize any byproducts or unreacted starting materials.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound production.

Problem 1: Low Yield in the First Step (Williamson Ether Synthesis)
Potential Cause Troubleshooting Action
Inefficient Phase Transfer Ensure vigorous and efficient mixing to maximize the interfacial area between the aqueous and organic phases. Verify the activity and loading of the phase transfer catalyst. Consider screening different phase transfer catalysts for optimal performance at your process scale.
Incomplete Reaction Monitor the reaction progress using in-process controls (e.g., GC analysis of reaction aliquots). If the reaction stalls, consider a modest increase in temperature or a longer reaction time. Ensure the sodium hydroxide is fully dissolved and of appropriate quality.
Side Reactions The formation of byproducts can reduce the yield of the desired intermediate. Analyze the reaction mixture for common byproducts such as those from the self-condensation of chloroacetic acid or etherification of the phase transfer catalyst. Adjusting the temperature or the rate of addition of reactants may minimize these side reactions.
Poor Quality Raw Materials The purity of chloroacetic acid and isoamyl alcohol can significantly impact the reaction. Use raw materials that meet predefined quality specifications. Water content in the isoamyl alcohol should be minimized.
Problem 2: Low Yield in the Second Step (Allylation)
Potential Cause Troubleshooting Action
Incomplete Reaction Confirm the complete conversion of the sodium (3-methylbutoxy)acetate intermediate. This can be monitored by quenching a sample and analyzing for the presence of the corresponding acid. If the reaction is slow, a moderate increase in temperature may be beneficial.
Hydrolysis of Allyl Halide The presence of excess water can lead to the hydrolysis of the allyl halide to allyl alcohol. Ensure the intermediate from the first step is as dry as possible before proceeding with the allylation.
Loss of Volatile Reactants Allyl halides are volatile. Ensure the reactor is well-sealed and equipped with an efficient condenser to prevent the loss of this reactant, especially when operating at elevated temperatures.
Problem 3: Product Purity Issues (Off-Odor, Coloration)
Potential Cause Troubleshooting Action
Residual Starting Materials Unreacted chloroacetic acid, isoamyl alcohol, or allyl alcohol can impart undesirable odors and affect the final product quality. Optimize the purification process, which typically involves washing and fractional distillation, to effectively remove these components.
Presence of Byproducts Byproducts from either reaction step can be difficult to remove and may impact the fragrance profile. Identify the impurities using GC-MS and adjust the reaction and purification conditions accordingly. Common byproducts can include ethers formed from side reactions.
Thermal Degradation This compound can degrade at high temperatures, leading to discoloration and the formation of off-odors.[1] Conduct distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.

Experimental Protocols

Key Experiment: Pilot-Scale Synthesis of this compound

This protocol outlines a general procedure for the two-step synthesis at a pilot scale. Note: All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment must be worn, especially when handling corrosive and flammable materials like chloroacetic acid and allyl alcohol.[6][7][8][9]

Step 1: Synthesis of Sodium (3-methylbutoxy)acetate

  • Reactor Setup: Charge a jacketed glass-lined reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and addition funnels with isoamyl alcohol.

  • Catalyst Addition: Add the phase transfer catalyst (e.g., tetrabutylammonium bromide) to the isoamyl alcohol and begin agitation.

  • Base Addition: Prepare a concentrated aqueous solution of sodium hydroxide. Slowly add the sodium hydroxide solution to the reactor while maintaining the temperature below a set point (e.g., 40-50 °C) using jacket cooling.

  • Chloroacetic Acid Addition: Slowly add chloroacetic acid to the reaction mixture, carefully controlling the addition rate to manage the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of chloroacetic acid via a suitable analytical method (e.g., titration or HPLC).

  • Phase Separation: Once the reaction is complete, stop the agitation and allow the phases to separate. Remove the lower aqueous phase.

  • Washing: Wash the organic phase with water to remove residual salts and base.

  • Solvent Removal: Remove any excess isoamyl alcohol under reduced pressure.

Step 2: Synthesis of this compound

  • Reactant Charging: To the reactor containing the crude sodium (3-methylbutoxy)acetate, add a suitable solvent (if necessary) and allyl chloride or allyl bromide.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-70 °C) and maintain it under agitation until the reaction is complete, as monitored by GC.

  • Work-up: Cool the reaction mixture and wash it with water to remove any remaining salts. A subsequent wash with a dilute sodium bicarbonate solution can be performed to neutralize any residual acidity.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to achieve the desired purity. Collect the fraction corresponding to the boiling point of the product.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Allylation A Charge Isoamyl Alcohol & PTC B Add NaOH Solution A->B C Add Chloroacetic Acid B->C D Reaction & Monitoring C->D E Phase Separation & Washing D->E F Solvent Removal E->F G Charge Intermediate & Allyl Halide F->G Crude Intermediate H Reaction & Monitoring G->H I Work-up (Washing) H->I J Purification (Distillation) I->J K K J->K Pure this compound

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield A Low Yield Detected B Check Step 1 Yield A->B C Check Step 2 Yield A->C D Inefficient Phase Transfer? B->D E Incomplete Reaction? B->E F Side Reactions? B->F J Incomplete Allylation? C->J K Allyl Halide Hydrolysis? C->K G Improve Mixing / Check PTC D->G H Increase Reaction Time / Temp E->H I Optimize Conditions / Analyze Byproducts F->I L Increase Reaction Time / Temp J->L M Ensure Dry Intermediate K->M

Caption: Logical troubleshooting workflow for addressing low yield issues.

References

Technical Support Center: Minimizing Free Allyl Alcohol in Final Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with residual allyl alcohol in their final products.

Frequently Asked Questions (FAQs)

Q1: I have detected significant amounts of unreacted allyl alcohol in my product after a reaction. What are the initial troubleshooting steps?

A1: High levels of residual allyl alcohol often stem from incomplete reactions. A primary step is to review your reaction conditions. For instance, in the synthesis of allyl chloroformate using triphosgene, incomplete conversion can be a major issue.[1] Consider the following:

  • Stoichiometry: Ensure you are using an appropriate excess of the reagent that consumes allyl alcohol, such as triphosgene, to drive the reaction to completion.[1]

  • Reaction Time and Temperature: The reaction may require more time or a different temperature to go to completion. For example, some reactions involving triphosgene might be sluggish and require extended reaction times.[1] Low temperatures are often used to prevent side reactions like chlorination.[1]

  • Catalyst Activity: If your reaction is catalytic, verify the activity and concentration of the catalyst.

Q2: What are the most effective methods for removing residual allyl alcohol from a reaction mixture?

A2: The choice of purification method depends on the properties of your final product and the level of allyl alcohol contamination. Common techniques include:

  • Distillation:

    • Vacuum Distillation: This is effective if there is a sufficient boiling point difference between your product and allyl alcohol, and your product is thermally stable.[1]

    • Fractional Distillation: This technique is suitable for separating compounds with close boiling points.[2]

    • Azeotropic Distillation: Allyl alcohol forms an azeotrope with water. This property can be exploited for its removal.[3][4] Diallyl ether can be used as an entrainer to facilitate this process.[3]

  • Aqueous Extraction (Washing): Washing the reaction mixture with water or a brine solution can help remove water-soluble impurities like allyl alcohol. However, this method is not suitable for water-sensitive products, such as allyl chloroformate, which can hydrolyze.[1][2]

  • Salting-Out: Adding certain salts, like potassium phosphate, to an aqueous solution of allyl alcohol can induce phase separation, allowing for the removal of the allyl alcohol-rich organic phase.[4][5] This can be followed by distillation to achieve high purity.[4]

  • Chromatography: For high-purity applications on a smaller scale, flash column chromatography can be very effective in separating allyl alcohol from other components.[2]

Q3: How can I accurately quantify the amount of free allyl alcohol in my product?

A3: Several analytical techniques can be used for the precise quantification of allyl alcohol:

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC/FID) or a Mass Spectrometer (GC-MS) is a highly sensitive and quantitative method.[2][6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of allyl alcohol signals and the appearance of product signals during a reaction.[1][6]

  • Spectrophotometry: A colorimetric method involving the reaction of allyl alcohol with aryl aldehydes in sulfuric acid can be used for its determination.[10]

  • Titration: A bromine titration method can be used to determine the purity of allyl alcohol by reacting with the double bond.[11]

Q4: Are there regulatory limits for free allyl alcohol that I should be aware of?

A4: Yes, for certain applications, there are strict limits on the concentration of free allyl alcohol. For example, in the fragrance and cosmetics industries, the level of free allyl alcohol in allyl esters is often restricted to less than 0.1% due to its potential as a skin irritant.[12][13]

Experimental Protocols

Protocol 1: Purification by Aqueous Extraction and Fractional Distillation

This protocol is suitable for removing allyl alcohol from a product that is not water-sensitive and has a different boiling point.

  • Aqueous Wash:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of deionized water to the funnel.

    • Gently invert the funnel multiple times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[2]

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with a saturated sodium chloride solution (brine) to help remove dissolved water from the organic layer.[2]

  • Drying:

    • Transfer the organic layer to a clean, dry flask.

    • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask and let it stand for 15-20 minutes.[2]

    • Filter the dried organic layer into a round-bottom flask suitable for distillation.

  • Fractional Distillation:

    • Assemble a fractional distillation apparatus.

    • Add boiling chips or a magnetic stir bar to the distillation flask.

    • Gently heat the flask.

    • Collect the initial fraction, which will likely contain low-boiling impurities, including any remaining allyl alcohol (boiling point ~97°C).[2][4]

    • Monitor the temperature at the head of the column and collect the desired product at its specific boiling point.

Protocol 2: Quantification of Allyl Alcohol by GC-FID

This protocol outlines a general procedure for quantifying allyl alcohol using Gas Chromatography with a Flame Ionization Detector.

  • Standard Preparation:

    • Prepare a stock standard solution by accurately weighing a known amount of pure allyl alcohol and dissolving it in a suitable solvent (e.g., methylene chloride with an internal standard).

    • Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of allyl alcohol in your samples.

  • Sample Preparation:

    • Accurately weigh a known amount of your final product and dissolve it in the same solvent used for the standards to a known volume.

  • GC Analysis:

    • Set up the GC-FID with an appropriate column (e.g., a polar capillary column).

    • Establish a suitable temperature program for the oven, injector, and detector.

    • Inject the prepared standards to generate a calibration curve.

    • Inject the prepared sample solution.

  • Quantification:

    • Identify the peak corresponding to allyl alcohol in the chromatogram based on its retention time.

    • Integrate the peak area of the allyl alcohol peak in your sample.

    • Calculate the concentration of allyl alcohol in your sample using the calibration curve.

Quantitative Data Summary

ParameterValueContextSource
Regulatory Limit < 0.1%Free allyl alcohol in certain allyl esters for fragrance/cosmetic use.[12][13]
Azeotrope with Water 72% Allyl AlcoholBoiling point of 87.5°C.[3][4]
GC-FID Working Range 1 to 10 mg/m³For a 10 L air sample.[7]
Spectrophotometry Detection Up to 7.5 µg in 25 mlUsing aryl aldehydes as reagents.[10]

Visual Guides

Troubleshooting Workflow for Minimizing Free Allyl Alcohol

G cluster_0 cluster_1 Reaction Optimization cluster_2 Purification Strategy cluster_3 start High Free Allyl Alcohol Detected check_reaction Review Reaction Conditions start->check_reaction adjust_stoichiometry Adjust Reactant Stoichiometry (e.g., excess triphosgene) check_reaction->adjust_stoichiometry modify_conditions Modify Time/Temperature check_reaction->modify_conditions check_catalyst Check Catalyst Activity check_reaction->check_catalyst select_purification Select Purification Method adjust_stoichiometry->select_purification modify_conditions->select_purification check_catalyst->select_purification distillation Distillation (Vacuum, Fractional, Azeotropic) select_purification->distillation extraction Aqueous Extraction (if product is stable) select_purification->extraction salting_out Salting-Out select_purification->salting_out chromatography Column Chromatography select_purification->chromatography end_node Free Allyl Alcohol Minimized distillation->end_node extraction->end_node salting_out->end_node chromatography->end_node

Caption: A troubleshooting workflow for addressing high levels of free allyl alcohol.

Reaction Pathway: Synthesis of Allyl Chloroformate

G allyl_alcohol Allyl Alcohol (C3H6O) incomplete_reaction Incomplete Reaction allyl_alcohol->incomplete_reaction triphosgene Triphosgene triphosgene->incomplete_reaction allyl_chloroformate Allyl Chloroformate (Product) incomplete_reaction->allyl_chloroformate Desired Path free_allyl_alcohol Free Allyl Alcohol (Impurity) incomplete_reaction->free_allyl_alcohol Undesired Path

Caption: Synthesis of allyl chloroformate, highlighting potential for residual allyl alcohol.

References

Technical Support Center: Solvent Selection for Allyl (3-methylbutoxy)acetate Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information and troubleshooting advice for the recrystallization of Allyl (3-methylbutoxy)acetate. Since this compound is a liquid at room temperature with a high boiling point, conventional recrystallization methods are not suitable. Instead, this guide focuses on low-temperature fractional crystallization.

Compound Properties

A thorough understanding of the physical properties of this compound is crucial for developing a successful purification protocol.

PropertyValueSource
Chemical Formula C₁₀H₁₈O₃-
Molecular Weight 186.25 g/mol -
Appearance Colorless liquid[1][2]
Boiling Point 206-226 °C[1]
Freezing/Melting Point -23 °C-
Density 0.937 g/mL at 25 °C[1]
Water Solubility Insoluble[1]

Solvent Selection Workflow

The selection of an appropriate solvent is the most critical step in developing a robust recrystallization procedure. The following diagram outlines the logical workflow for identifying a suitable solvent system for the low-temperature fractional crystallization of this compound.

SolventSelection start Start: Crude Allyl (3-methylbutoxy)acetate solubility_test Solvent Screening: Test solubility in various low-boiling point solvents (e.g., acetone, ethanol, hexane) start->solubility_test single_solvent Is a single solvent suitable? (Good solubility at RT, poor solubility at low temp.) solubility_test->single_solvent single_solvent_yes Proceed with single-solvent fractional crystallization single_solvent->single_solvent_yes Yes mixed_solvent Select a miscible solvent/anti-solvent pair single_solvent->mixed_solvent No end End: Purified Allyl (3-methylbutoxy)acetate single_solvent_yes->end mixed_solvent_protocol Develop mixed-solvent fractional crystallization protocol mixed_solvent->mixed_solvent_protocol mixed_solvent_protocol->end

Caption: Workflow for selecting a suitable solvent system for low-temperature fractional crystallization.

Experimental Protocols

Solvent Screening for Single-Solvent System

Objective: To identify a single solvent that dissolves this compound at room temperature but in which it is poorly soluble at low temperatures (e.g., -20 °C to -80 °C).

Materials:

  • Crude this compound

  • Selection of candidate solvents (e.g., acetone, ethanol, methanol, isopropanol, acetonitrile, hexane, heptane)

  • Small test tubes or vials

  • Low-temperature bath (e.g., dry ice/acetone, or a cryocooler)

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 0.1 g) of crude this compound into a series of test tubes.

  • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature.

  • Vortex each tube to ensure thorough mixing and observe the solubility. A good candidate solvent will fully dissolve the compound at this stage.

  • For solvents in which the compound is soluble at room temperature, place the test tubes in a low-temperature bath.

  • Allow the solutions to cool for 15-20 minutes.

  • Observe the tubes for the formation of a solid precipitate (crystals). An ideal solvent will show significant crystal formation at low temperatures.

  • Record the approximate amount of precipitate for each solvent to determine the most promising candidate.

Solvent Screening for Mixed-Solvent System

Objective: To identify a pair of miscible solvents (a "solvent" and an "anti-solvent") suitable for fractional crystallization. The compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent".

Materials:

  • Crude this compound

  • Pairs of miscible solvents (e.g., ethanol/water, acetone/water, ethanol/hexane)

  • Small test tubes or vials

  • Low-temperature bath

Procedure:

  • Dissolve a small amount (e.g., 0.1 g) of crude this compound in a minimal amount of the "solvent" at room temperature in a test tube.

  • Gradually add the "anti-solvent" dropwise while observing the solution.

  • Continue adding the anti-solvent until the solution becomes turbid (cloudy), indicating the point of saturation.

  • If turbidity is observed, gently warm the solution until it becomes clear again.

  • Cool the clear solution in a low-temperature bath and observe for crystal formation.

  • The solvent pair that yields a good crop of crystals upon cooling is a suitable candidate for a mixed-solvent recrystallization.

Low-Temperature Fractional Crystallization Protocol (General)

Objective: To purify this compound using a single or mixed solvent system identified from the screening process.

Materials:

  • Crude this compound

  • Selected solvent or solvent system

  • Jacketed reaction vessel or a flask that can be cooled

  • Low-temperature circulator or bath

  • Stirring mechanism (magnetic stir bar or overhead stirrer)

  • Pre-cooled filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum source

Procedure:

  • Dissolve the crude this compound in the minimum amount of the chosen solvent (or "good" solvent of a pair) at room temperature in the reaction vessel.

  • If using a mixed-solvent system, add the "anti-solvent" dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Begin cooling the solution slowly while stirring. A slow cooling rate is crucial for the formation of pure, well-defined crystals.[3]

  • Once the target low temperature is reached, hold the solution at this temperature for a period to allow for maximum crystal growth.

  • Quickly filter the cold slurry through the pre-cooled filtration apparatus to separate the purified crystals from the mother liquor.

  • Wash the crystals with a small amount of the ice-cold solvent (or the anti-solvent in a mixed system) to remove any adhering impurities.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting and FAQs

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common issue when dealing with compounds that are liquids at or near room temperature.

  • Potential Cause: The cooling rate is too fast, or the solution is too concentrated.

  • Recommended Solution:

    • Re-warm the solution until the oil redissolves.

    • Add a small amount of additional solvent to decrease the saturation.

    • Cool the solution much more slowly. Insulating the flask can help achieve a gradual temperature decrease.

Q2: No crystals form even after prolonged cooling. What is the problem?

A2: This is a common indication that the solution is not supersaturated at the low temperature.

  • Potential Cause: Too much solvent was used.

  • Recommended Solution:

    • If using a volatile solvent, you can carefully evaporate some of it to increase the concentration of your compound.

    • If using a mixed-solvent system, you can add more of the "anti-solvent" to induce precipitation.

    • Try "seeding" the solution by adding a tiny crystal of the pure compound, if available.

    • Scratching the inside of the flask with a glass rod can sometimes initiate crystallization by creating nucleation sites.

Q3: The recovered crystals are not pure. What went wrong?

A3: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly or if the washing step is inadequate.

  • Potential Cause:

    • The cooling rate was too fast.

    • Insufficient washing of the crystals.

    • The chosen solvent is not effective at leaving impurities in the solution.

  • Recommended Solution:

    • Repeat the recrystallization with a slower cooling rate.

    • Ensure the crystals are washed with fresh, ice-cold solvent.

    • Re-evaluate your choice of solvent. It may be necessary to screen other solvents or solvent mixtures.

Q4: How do I handle a high-boiling point liquid for recrystallization?

A4: The key is to find a solvent that allows for crystallization at a temperature well below the compound's freezing point. Since this compound has a freezing point of -23 °C, you will need to work at temperatures significantly lower than this to induce crystallization from a solvent. Using a low-temperature bath with dry ice and a suitable solvent (like acetone or isopropanol) is essential.

Q5: Can I use distillation instead of recrystallization?

A5: Yes, for high-boiling point liquids, vacuum fractional distillation is often a more practical purification method than recrystallization.[4] The choice between the two depends on the nature of the impurities. If the impurities have significantly different boiling points from your compound, distillation is likely to be more effective. If the impurities have very similar boiling points, low-temperature fractional crystallization may provide better separation.

References

Validation & Comparative

Validating the Structure of Allyl (3-methylbutoxy)acetate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques for the validation of the Allyl (3-methylbutoxy)acetate structure, a common fragrance ingredient. We present predicted and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, alongside complementary data from Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

Structural Overview

This compound, also known as allyl isoamylglycolate, is an ester with the molecular formula C₁₀H₁₈O₃.[1][2][3] Its structure consists of an allyl group connected via an ester linkage to an acetate unit which is further substituted with a 3-methylbutoxy (isoamyloxy) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule. Below is a comparison of the predicted and reported experimental NMR data for this compound.

Table 1: ¹H NMR Data for this compound
Proton Assignment Predicted Chemical Shift (ppm) Reported Experimental Chemical Shift (ppm) Predicted Multiplicity
H-a (CH₃)₂0.9 - 1.0Data not availableDoublet
H-b CH(CH₃)₂1.6 - 1.8Data not availableMultiplet
H-c OCH₂CH₂1.5 - 1.7Data not availableTriplet
H-d OCH₂CH₂3.5 - 3.7Data not availableTriplet
H-e OCH₂C=O4.1 - 4.3Data not availableSinglet
H-f OCH₂CH=CH₂4.5 - 4.7Data not availableDoublet
H-g OCH₂CH=CH₂5.8 - 6.0Data not availableMultiplet
H-h CH=CH₂ (cis)5.2 - 5.3Data not availableDoublet
H-i CH=CH₂ (trans)5.3 - 5.4Data not availableDoublet

Note: Experimental data is reported to be available from Sigma-Aldrich (Catalog Number: W516708), however, the specific shift values were not publicly accessible.[1] Predictions are based on standard chemical shift values for similar functional groups.

Table 2: ¹³C NMR Data for this compound
Carbon Assignment Predicted Chemical Shift (ppm) Reported Experimental Chemical Shift (ppm)
C-1 (CH₃)₂22 - 23Data not available
C-2 CH(CH₃)₂24 - 26Data not available
C-3 OCH₂CH₂38 - 40Data not available
C-4 OCH₂CH₂66 - 68Data not available
C-5 OCH₂C=O68 - 70Data not available
C-6 C=O170 - 172Data not available
C-7 OCH₂CH=CH₂65 - 67Data not available
C-8 OCH₂CH=CH₂131 - 133Data not available
C-9 CH=CH₂118 - 120Data not available

Note: Experimental data is reported to be available from Sigma-Aldrich (Catalog Number: W516708), however, the specific shift values were not publicly accessible.[1] Predictions are based on standard chemical shift values for similar functional groups.

Alternative Spectroscopic Validation Methods

To provide a comprehensive structural confirmation, NMR data should be complemented by other analytical techniques such as Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 186.25 g/mol ), the following is expected:

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Interpretation
186Molecular ion (M⁺)
145Loss of allyl group (-CH₂CH=CH₂)
115McLafferty rearrangement
853-methylbutoxy fragment
71Isoamyl fragment
41Allyl cation
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared Spectroscopy Data for this compound

Wave Number (cm⁻¹) Functional Group Characteristic Absorption
3100-3000=C-H (alkene)Medium
2960-2850C-H (alkane)Strong
1750-1735C=O (ester)Strong
1645C=C (alkene)Medium
1200-1000C-O (ester)Strong

Note: An experimental FTIR spectrum is available from Wiley-VCH, as referenced in PubChem.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Apply a 30-degree pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Acquire the IR spectrum of the sample. The instrument will automatically subtract the background spectrum.

  • Data Acquisition:

    • Scan the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Structural Validation

The logical flow for validating the structure of this compound using the described spectroscopic methods is illustrated below.

G cluster_0 Structural Hypothesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Comparison cluster_3 Conclusion A Proposed Structure: This compound B 1H NMR A->B is subjected to C 13C NMR A->C is subjected to D Mass Spectrometry (MS) A->D is subjected to E Infrared (IR) Spectroscopy A->E is subjected to F Proton Environment & Coupling B->F G Carbon Skeleton C->G H Molecular Weight & Fragmentation D->H I Functional Groups E->I J Structure Validated F->J Consistent Data Leads to G->J Consistent Data Leads to H->J Consistent Data Leads to I->J Consistent Data Leads to

Caption: Workflow for the spectroscopic validation of this compound.

References

Confirming the Purity of Allyl (3-methylbutoxy)acetate by Gas Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of specialty chemicals such as Allyl (3-methylbutoxy)acetate, a fragrance ingredient and chemical intermediate, rigorous purity assessment is paramount to ensure product quality, safety, and consistency. Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity for volatile compounds. This guide provides a comprehensive comparison of GC-FID with an alternative primary method, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity determination of this compound. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate analytical strategy.

Comparative Analysis of Purity Determination Methods

The selection of an analytical technique for purity assessment depends on various factors, including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. Below is a comparative summary of GC-FID and qNMR for the analysis of this compound.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile components based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via flame ionization.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. The signal intensity is directly proportional to the number of nuclei.
Primary Use High-resolution separation and quantification of volatile and semi-volatile compounds.Absolute and relative quantification of organic molecules, structural elucidation, and purity determination without a specific reference standard of the analyte.
Method of Quantification Peak area percentage relative to the total area of all detected volatile components. Requires response factor correction for accurate quantification of impurities.Integration of a specific, unique proton signal of the analyte relative to a certified internal standard of known purity and concentration.
Typical Purity Range 98-99.9%98-100%
Key Advantages - High resolving power for complex mixtures.- Excellent sensitivity for hydrocarbons.- Robust and widely available instrumentation.- Primary analytical method; does not require a reference standard of the analyte itself.- Provides structural information for impurity identification.- High precision and accuracy.
Limitations - Requires volatilization of the sample.- Not suitable for thermally labile compounds.- Identification of unknown impurities often requires a hyphenated technique like Mass Spectrometry (MS).- Lower sensitivity compared to GC-FID.- Potential for signal overlap in complex mixtures.- Requires a high-field NMR spectrometer.
Common Impurities Detected Residual starting materials (isoamyl alcohol, allyl alcohol), other esters, and volatile by-products from synthesis.Structurally similar organic impurities, residual starting materials, and non-volatile impurities that are soluble in the NMR solvent.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol outlines a standard method for the purity analysis of this compound using GC-FID.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A mid-polar column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for the analysis of esters.

Reagents:

  • This compound sample.

  • High-purity solvent for dilution (e.g., acetone or ethyl acetate).

  • Carrier gas: Helium or Hydrogen, high purity.

  • FID gases: Hydrogen and compressed air, high purity.

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 220 °C.

      • Final hold: Hold at 220 °C for 5 minutes.

    • Detector Temperature: 280 °C

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard if available. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical GC-FID Data for this compound (Purity: 99.5%)

Peak No. Retention Time (min) Component Area (%)
14.25Isoamyl alcohol (impurity)0.15
25.10Allyl alcohol (impurity)0.08
312.80This compound99.52
414.50Unknown impurity0.25
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the use of ¹H qNMR for the absolute purity determination of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • This compound sample.

  • Certified internal standard of known purity (e.g., maleic acid or dimethyl sulfone).

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a trace amount of Tetramethylsilane (TMS) for chemical shift referencing.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately known mass of the internal standard into a clean vial. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, unique signal for this compound (e.g., the protons of the allyl group) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Hypothetical ¹H qNMR Data for this compound

  • Analyte Signal (Allyl group, -CH₂-O-): δ 4.58 ppm (doublet, 2H), Integral = 1.00

  • Internal Standard (Maleic Acid): δ 6.25 ppm (singlet, 2H), Integral = 0.98

  • Mass of Analyte: 20.50 mg

  • Mass of Standard (Maleic Acid, 99.9% purity): 19.80 mg

  • MW of Analyte: 186.25 g/mol

  • MW of Standard: 116.07 g/mol

Calculated Purity: 99.6%

Workflow and Pathway Visualizations

To further clarify the experimental process, the following diagrams illustrate the logical workflow of the GC analysis.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis cluster_result Result start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Vial dissolve->transfer inject Inject Sample into GC transfer->inject separate Separation in Column inject->separate detect FID Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (%) integrate->calculate report Final Purity Report calculate->report

GC-FID Analysis Workflow for this compound.

Conclusion

Both GC-FID and qNMR are powerful techniques for assessing the purity of this compound. GC-FID is exceptionally well-suited for routine quality control, providing excellent separation of volatile impurities. For primary purity assignments and in cases where a certified reference material of the analyte is unavailable, qNMR offers a direct and highly accurate method of quantification. The choice between these methods will be guided by the specific requirements of the analysis, including the need for impurity identification, desired level of accuracy, and laboratory capabilities. By employing these well-defined analytical protocols, researchers can confidently ensure the quality and purity of this compound for its intended applications.

comparative study of Allyl (3-methylbutoxy)acetate and Allyl cyclohexylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Allyl (3-methylbutoxy)acetate and Allyl cyclohexylpropionate for Research and Development

This guide provides a detailed comparative analysis of this compound and Allyl cyclohexylpropionate, two ester compounds predominantly utilized as fragrance and flavor ingredients. The following sections present a side-by-side view of their physicochemical properties, synthesis protocols, performance characteristics, and toxicological profiles, supported by available data to aid researchers, scientists, and drug development professionals in their evaluations.

Physicochemical Properties

The fundamental physicochemical characteristics of both compounds are summarized below. These properties influence their behavior in various formulations and environments.

PropertyThis compoundAllyl cyclohexylpropionate
CAS Number 67634-00-8[1][2]2705-87-5[3][4]
Molecular Formula C₁₀H₁₈O₃[1][5]C₁₂H₂₀O₂[3][4]
Molecular Weight 186.25 g/mol [1][5]196.29 g/mol [3][4]
Appearance Colorless liquid[1][6]Colorless to very pale yellow liquid[3][7]
Density 0.936 – 0.944 g/cm³ @ 20°C[2]0.948 g/mL @ 25°C[3][8]
Boiling Point 216°C[1]266°C[4]
Flash Point 94°C[1]106°C[4]
Vapor Pressure 0.037 mmHg @ 25°C[1]0.009 mmHg @ 25°C[9]
Refractive Index 1.428 - 1.433 @ 20°C[1]1.457 - 1.464 @ 20°C[3]
Log P 2.72[1]4.28[4]
Water Solubility Insoluble[5][10]16.5 mg/L @ 20°C[8]

Synthesis and Manufacturing

The manufacturing processes for these esters involve distinct precursors and reaction steps, which are detailed below.

Synthesis of this compound

This compound is synthesized in a two-stage process. The initial step involves an esterification reaction between chloroacetic acid and isoamyl alcohol, facilitated by sodium hydroxide and a phase-transfer catalyst. The resulting intermediate is then treated with allyl alcohol to yield the final product.[1][6][10][11]

chloroacetic_acid Chloroacetic Acid intermediate Sodium Amylglycolate (Intermediate) chloroacetic_acid->intermediate isoamyl_alcohol Isoamyl Alcohol isoamyl_alcohol->intermediate naoh_catalyst NaOH + Phase-Transfer Catalyst naoh_catalyst->intermediate final_product This compound intermediate->final_product allyl_alcohol Allyl Alcohol allyl_alcohol->final_product

Synthesis workflow for this compound.
Synthesis of Allyl cyclohexylpropionate

The synthesis of Allyl cyclohexylpropionate also typically involves two main steps, starting from cinnamic acid. The first step is a catalytic hydrogenation of cinnamic acid at high temperatures (over 200°C) using a catalyst like palladium to form cyclohexyl propionic acid. The second step is an esterification of this intermediate with allyl alcohol, using an acid catalyst such as concentrated sulfuric acid.[4] An alternative method involves the direct esterification of cyclohexylpropionic acid with allyl alcohol.[8]

cinnamic_acid Cinnamic Acid intermediate Cyclohexyl Propionic Acid (Intermediate) cinnamic_acid->intermediate hydrogenation Catalytic Hydrogenation (e.g., Palladium) hydrogenation->intermediate final_product Allyl cyclohexylpropionate intermediate->final_product allyl_alcohol Allyl Alcohol allyl_alcohol->final_product esterification Acid-Catalyzed Esterification esterification->final_product

Synthesis workflow for Allyl cyclohexylpropionate.

Performance and Application Comparison

While both compounds are used for their fruity notes, they possess distinct olfactory profiles and performance characteristics that make them suitable for different applications.

FeatureThis compoundAllyl cyclohexylpropionate
Odor Profile Strong, fruity, green, with galbanum and pineapple notes.[1][6][10]Sweet, fruity, reminiscent of pineapple, with green and woody nuances.[4][7][8]
Odor Comparison Not as sweet as Allyl cyclohexylpropionate and considered a less accurate representation of natural pineapple.[1]Provides a tasty, sweet, and natural pineapple note.[4]
Stability May form amyl glycolic acid over time under the influence of heat.[1]Excellent stability and longevity, making it suitable for water-based and powder systems where other fruity materials may degrade.[3][7]
Primary Applications Fruity, green, fougère, marine, and floral notes in perfumes; widely used in detergents.[1][6]Fruity pineapple notes in fine fragrances, personal care (shampoos, lotions), and household products (air fresheners); also used as a food flavoring agent.[3][4][12][13]
Other Uses Reported use in rubber compounds and marine applications.[14]Used as a model compound in organic chemistry research and in the production of specialty chemicals.[3]

Toxicological and Safety Profile

A summary of the toxicological data is crucial for assessing the safety of these compounds in their intended applications.

Safety EndpointThis compoundAllyl cyclohexylpropionate
Acute Oral Toxicity Harmful if swallowed (Acute Tox. 4).[2][15] NOAEL: 100 mg/kg bw/day.[10]Harmful if swallowed (Acute Tox. 4).[16][17][18][19] LD50 (Oral, Rat): 380 mg/kg.[16]
Acute Dermal Toxicity May be harmful in contact with skin.[2]Harmful in contact with skin (Acute Tox. 4).[16][17][18][19] LD50 (Dermal): 1600 mg/kg.[17]
Acute Inhalation Toxicity Fatal if inhaled (Acute Tox. 2).[2] LC50 (Rat, 4h): 0.43 mg/L.[10][14]Harmful if inhaled (Acute Tox. 4).[17][18][19] LC50 (Inhalation, 4h): 11 mg/l.[17]
Skin Irritation Causes skin irritation (Category 2).[15]May cause an allergic skin reaction (Skin Sens. 1).[16][17][18][19]
Eye Irritation Shall not be classified as an eye irritant.[2]Causes mild eye irritation.[17]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1).[2]Very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1).[16][17][19]
GHS Hazard Statements H302, H330, H410[2]H302, H312, H317, H332, H410[16][18][19]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Protocol for Synthesis of Allyl cyclohexylpropionate

This protocol is based on the hydrogenation of cinnamic acid followed by esterification, a common method cited for its production.[4][20][21]

  • Hydrogenation of Cinnamic Acid:

    • A solution of cinnamic acid (e.g., 15.0g in 100ml of solvent) and a catalyst (e.g., 0.6 g of Palladium on carbon, Pd/C) are placed into a high-pressure autoclave.[21]

    • The autoclave is sealed and purged with hydrogen gas.

    • The pressure is set to an initial value (e.g., 2 MPa) and the vessel is heated to the reaction temperature (e.g., 70-160°C).[21]

    • Upon reaching the target temperature, the hydrogen pressure is increased to the final value (e.g., 5-8 MPa).[21]

    • Stirring is initiated to start the hydrogenation reaction, which continues until the theoretical amount of hydrogen is consumed, yielding 3-cyclohexylpropionic acid.

  • Esterification:

    • The resulting 3-cyclohexylpropionic acid is mixed with allyl alcohol.

    • An acid catalyst, such as p-toluenesulfonic acid or concentrated sulfuric acid, is added to the mixture.[4][20][21]

    • The reaction is heated. To drive the reaction to completion, the water formed during the esterification is removed, often as a hexane-water azeotrope.[20][21]

    • The final product, Allyl cyclohexylpropionate, is purified from the reaction mixture, typically via distillation.

Protocol for Skin Sensitization Assessment (Local Lymph Node Assay - LLNA)

The OECD Test Guideline 429 (LLNA) is a standard method for assessing the skin sensitization potential of a substance.[14]

  • Animal Model: Female CBA/Ca mice are typically used.[14]

  • Test Substance Preparation: The test substance (e.g., Allyl phenoxyacetate, an analogue) is prepared in a suitable vehicle (e.g., 1:3 ethanol/diethyl phthalate) at various concentrations (e.g., 0.5, 1, 2.5, 5, 10%).[14]

  • Application: A defined volume of the test substance solution or vehicle control is applied to the dorsal surface of each mouse's ear for three consecutive days.

  • Proliferation Measurement: Five days after the first application, a solution of ³H-methyl thymidine is injected intravenously into each mouse.

  • Sample Collection: After a set period (e.g., 5 hours), the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Analysis: The lymph nodes are processed to prepare single-cell suspensions. The incorporation of ³H-methyl thymidine is measured using a beta-scintillation counter as an indicator of lymphocyte proliferation.

  • Data Interpretation: A stimulation index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a skin sensitizer if the SI is greater than or equal to 3.

Conclusion

This compound and Allyl cyclohexylpropionate are valuable esters in the flavor and fragrance industry, each with a distinct profile. Allyl cyclohexylpropionate offers a more authentic sweet pineapple aroma and superior stability, making it highly suitable for a broad range of applications, including fine fragrances and food products.[4][7] In contrast, this compound provides a different fruity-green complexity, which is particularly leveraged in detergents and perfumes.[1] However, its lower stability and significantly higher inhalation toxicity necessitate more stringent handling protocols.[1][2] The choice between these two compounds will ultimately depend on the desired olfactory profile, the formulation's chemical environment, stability requirements, and safety considerations for the specific application.

References

A Comparative Guide to the Synthesis of Allyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl esters are valuable intermediates in organic synthesis, prized for their utility as protecting groups and their participation in various transformations, such as the Tsuji-Trost reaction. The selection of an appropriate synthetic method is crucial and depends on factors like substrate sensitivity, desired yield, scalability, and reaction conditions. This guide provides an objective comparison of common and modern methods for synthesizing allyl esters, supported by experimental data and detailed protocols.

Performance Comparison of Key Synthesis Methods

The following table summarizes the performance of five key methods for the synthesis of allyl esters, providing a comparative overview of their typical reaction conditions and yields.

MethodTypical SubstratesReagents & CatalystsSolventTemp. (°C)Time (h)Yield (%)Key Advantages & Disadvantages
Fischer-Speier Esterification Benzoic Acid, Allyl AlcoholH₂SO₄ (catalytic)TolueneReflux (~110)5 - 10~65-85(+): Simple, inexpensive reagents. (-): Equilibrium reaction, requires harsh acidic conditions, often needs water removal.
Steglich Esterification Benzoic Acid, Allyl AlcoholDCC (1.1 eq), DMAP (0.1 eq)CH₂Cl₂0 to RT2 - 4>90(+): Mild conditions, high yields, suitable for acid-sensitive substrates. (-): Stoichiometric coupling agent, difficult removal of dicyclohexylurea (DCU) byproduct.
Mitsunobu Reaction Benzoic Acid, Allyl AlcoholPPh₃ (1.5 eq), DEAD (1.5 eq)THF0 to RT6 - 8~70-90(+): Very mild conditions, proceeds with inversion of configuration at chiral centers. (-): Stoichiometric, toxic reagents, byproduct removal can be challenging.
Yamaguchi Esterification Carboxylic Acid, Allyl AlcoholTCBC (1.2 eq), Et₃N, DMAPTolueneRT1 - 6~70-95(+): High yields under mild conditions, effective for sterically hindered substrates. (-): Requires stoichiometric activating agent.[1][2]
Transesterification Ethyl Acetate, Allyl AlcoholNaOMe (catalytic)None (reflux)Reflux (~77)4 - 8Variable(+): Can be driven to completion by removing the volatile alcohol byproduct. (-): Equilibrium reaction, may require specific catalysts.
Pd-Catalyzed C-H Oxidation 1-Octene, Acetic AcidPd(OAc)₂ (5 mol%), DAF Ligand, O₂Acetic Acid6024~70-80(+): Atom-economical (C-H activation), avoids pre-functionalized starting materials. (-): Requires specialized catalyst systems, may have selectivity issues.[3]

DCC: Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine; PPh₃: Triphenylphosphine; DEAD: Diethyl azodicarboxylate; THF: Tetrahydrofuran; TCBC: 2,4,6-Trichlorobenzoyl chloride; Et₃N: Triethylamine; NaOMe: Sodium methoxide; Pd(OAc)₂: Palladium(II) acetate; DAF: 4,5-Diazafluoren-9-one.

Experimental Protocols

Detailed methodologies for the synthesis of a representative allyl ester, allyl benzoate, or a related analogue are provided below for each key method.

Fischer-Speier Esterification: Synthesis of Allyl Benzoate

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 eq), allyl alcohol (1.5 eq), and toluene (as solvent).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 5-10 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure allyl benzoate.

Steglich Esterification: Synthesis of Allyl Benzoate

Protocol:

  • Dissolve benzoic acid (1.0 eq), allyl alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in CH₂Cl₂ dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude allyl benzoate can be further purified by column chromatography if necessary.[4]

Mitsunobu Reaction: Synthesis of Allyl Benzoate

Protocol:

  • To a solution of allyl alcohol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise.[5]

  • Maintain the temperature at 0 °C during the addition.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel to separate the allyl benzoate from triphenylphosphine oxide and other byproducts.[6]

Yamaguchi Esterification: Synthesis of an Allyl Ester

Protocol:

  • To a solution of the carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.0 eq) at room temperature.[2]

  • Stir the mixture for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the allyl alcohol (1.5 eq) and 4-dimethylaminopyridine (DMAP, 3.0 eq) in anhydrous toluene.

  • Add the solution of the mixed anhydride to the alcohol/DMAP solution via cannula.

  • Stir the reaction mixture at room temperature for 1-6 hours.

  • After completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Transesterification: Synthesis of Allyl Acetate

Protocol:

  • Set up a distillation apparatus with a round-bottom flask containing allyl alcohol (1.0 eq) and ethyl acetate (used in excess, can also serve as the solvent).

  • Add a catalytic amount of a suitable catalyst, such as sodium methoxide (NaOMe) or a Lewis acid like scandium(III) triflate.[7]

  • Heat the mixture to reflux. The lower-boiling ethanol byproduct will distill off, driving the equilibrium towards the formation of allyl acetate.

  • Continue the reaction until the distillation of ethanol ceases.

  • After cooling, the reaction mixture can be washed with water and brine to remove the catalyst and any remaining allyl alcohol.

  • Dry the organic layer and purify the allyl acetate by fractional distillation.

Pd-Catalyzed C-H Oxidation: Synthesis of Allyl Acetate from 1-Octene

Protocol:

  • In a reaction vessel, combine Pd(OAc)₂ (5 mol%), 4,5-diazafluoren-9-one (DAF) ligand (7.5 mol%), and sodium acetate (20 mol%).

  • Add acetic acid as both the solvent and the acetate source.

  • Add the terminal olefin, such as 1-octene (1.0 eq).

  • Stir the mixture at 60 °C under an atmosphere of oxygen (1 atm) for approximately 24 hours.[3]

  • After the reaction is complete, cool the mixture and dilute with a suitable organic solvent like diethyl ether.

  • Wash the solution with water and saturated sodium bicarbonate to remove acetic acid and the catalyst residues.

  • Dry the organic layer, concentrate, and purify the resulting allyl acetate derivative by column chromatography.

Reaction Workflows and Mechanisms

The following diagrams illustrate the general workflows and key mechanistic steps for the described synthesis methods.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product RCOOH Carboxylic Acid Mix Mix & Add Acid Catalyst (e.g., H₂SO₄) RCOOH->Mix AllylOH Allyl Alcohol AllylOH->Mix Reflux Reflux with Water Removal (Dean-Stark) Mix->Reflux Wash Aqueous Wash (NaHCO₃, Brine) Reflux->Wash Dry Dry & Concentrate Wash->Dry Purify Vacuum Distillation Dry->Purify Ester Allyl Ester Purify->Ester

Fischer-Speier Esterification Workflow

Steglich_Mechanism RCOOH R-COOH Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + DCC DCC DCC DCC->Intermediate ActiveEster Acyl-DMAP Cation (Active Ester) Intermediate->ActiveEster + DMAP DCU DCU (Byproduct) Intermediate->DCU DMAP DMAP DMAP->ActiveEster Ester Allyl Ester ActiveEster->Ester + Allyl-OH AllylOH Allyl-OH AllylOH->Ester Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine IonPair Ion Pair Betaine->IonPair + R-COOH RCOOH R-COOH RCOOH->IonPair Oxyphosphonium Oxyphosphonium Salt IonPair->Oxyphosphonium + Allyl-OH AllylOH Allyl-OH AllylOH->Oxyphosphonium Ester Allyl Ester (SN2) Oxyphosphonium->Ester + R-COO⁻ TPPO PPh₃=O Oxyphosphonium->TPPO Pd_Catalyzed_Cycle Simplified Pd(II)/Pd(0) Catalytic Cycle PdII Pd(II) PiAllyl π-Allyl Pd(II) Complex PdII->PiAllyl  + Olefin - H⁺ Pd0 Pd(0) PiAllyl->Pd0  + R-COOH - Ester Pd0->PdII  + Oxidant Olefin Olefin Ester Allyl Ester RCOOH R-COOH Oxidant Oxidant (O₂)

References

A Comparative Performance Analysis of Fruity Esters for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of Allyl (3-methylbutoxy)acetate against other common fruity esters: Isoamyl acetate, Hexyl acetate, and Ethyl butyrate. The information presented herein is curated from scientific literature and chemical databases to assist in the selection of appropriate compounds for flavor, fragrance, and other relevant research and development applications.

Quantitative Performance Data

The following tables summarize the key physicochemical and sensory properties of the selected esters. It is important to note that the data has been compiled from various sources and experimental conditions may differ. Therefore, direct comparison of absolute values should be made with caution.

Physicochemical Properties This compound Isoamyl Acetate Hexyl Acetate Ethyl Butyrate
CAS Number 67634-00-8[1][2][3]123-92-2[4]142-92-7105-54-4[5][6]
Molecular Formula C₁₀H₁₈O₃[1][3]C₇H₁₄O₂[7]C₈H₁₆O₂C₆H₁₂O₂[6]
Molecular Weight ( g/mol ) 186.25[1][3]130.18[4][7]144.21116.16[5][6]
Boiling Point (°C) 216[1]142[7][8]169[9]120-121[10]
Vapor Pressure (mmHg @ 25°C) 0.037[1]~5.7 (7.6 hPa)[8]~1.4 (1.388 mmHg)[9]~14.3 (19.1 hPa)[10]
Flash Point (°C) 94[1]25[8]56[9]24[10]
Density (g/mL @ 25°C) 0.937[5]~0.870.8730.875
Solubility in Water Insoluble[11]Slightly soluble (2 g/L @ 25°C)[8]InsolubleSlightly soluble (4.9 g/L @ 20°C)[10]
Sensory & Performance Characteristics This compound Isoamyl Acetate Hexyl Acetate Ethyl Butyrate
Odor Profile Strong, fruity, green, with pineapple and galbanum notes[2]Strong, sweet, fruity, reminiscent of banana and pear[4][7]Sweet, fruity, green, with pear and apple notesIntense, fruity, sweet, with pineapple and banana notes[5]
Odor Threshold Data not available, but described as having high odor strength with trace amounts being detectable.0.22 ppm (in air)[12], 0.017 mg/L (in water)[8]2.9 ppb (by volume)[13], 2-480 ppb[9]0.015 ppm[14], 1 ppb (in water)[15]
Volatility LowHighMediumVery High
Stability May form amyl glycolic acid over time with heat.[1] Reacts with strong oxidizing acids and caustic solutions.[11]Hydrolyzes in the presence of acids and bases.Can be particularly unstable, may form acetic acid over time.[9]Stable under normal conditions, but can hydrolyze.
Primary Applications Fragrance compositions, detergents, air fresheners.[1]Flavorings (banana, pear), perfumes, solvent.[4][12]Flavorings (fruity notes), perfumes, solvent.Flavorings (pineapple, orange), perfumes, solvent.[14]

Experimental Protocols

A comprehensive evaluation of the performance of these esters involves a combination of sensory and analytical techniques. Below are detailed methodologies for key experiments.

Odor Threshold Determination

The odor threshold, the lowest concentration of a substance detectable by the human nose, is a critical parameter for fragrance and flavor ingredients.

Methodology: ASTM E679-19 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice, Ascending Concentration Series Method of Limits

  • Panelist Selection: A panel of trained sensory assessors (typically 15-20 individuals) is selected based on their ability to detect and describe odors consistently.

  • Sample Preparation: A stock solution of the ester is prepared in a suitable solvent (e.g., ethanol for olfactometry in air, or purified water for in-water thresholds). A series of dilutions is then prepared, typically in logarithmic steps.

  • Presentation: Samples are presented to panelists in a controlled environment to minimize distractions. For air thresholds, an olfactometer is used to deliver a controlled flow of the diluted odorant and odor-free air. For water thresholds, samples are presented in coded cups.

  • Forced-Choice Method: In each trial, the panelist is presented with three samples (triangular test), two of which are blanks (solvent only) and one contains the diluted odorant. The panelist's task is to identify the sample that is different.

  • Ascending Concentration Series: The test begins with concentrations below the expected threshold and gradually increases.

  • Data Analysis: The individual threshold for each panelist is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then determined by calculating the geometric mean of the individual thresholds.

Volatility Measurement by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Volatility, the tendency of a substance to vaporize, is crucial for the diffusion and perception of fragrances and flavors.

Methodology:

  • Sample Preparation: A precise amount of each ester is placed in a sealed headspace vial. The vials are then incubated at a constant temperature (e.g., 37°C) for a set period to allow the volatile compounds to equilibrate between the liquid and gas phases.

  • Headspace Sampling: A heated, gas-tight syringe or a solid-phase microextraction (SPME) fiber is used to collect a sample of the vapor (headspace) above the liquid in the vial.

  • GC-MS Analysis: The collected vapor is injected into a gas chromatograph (GC) coupled with a mass spectrometer (MS). The GC separates the individual components of the vapor based on their boiling points and polarity. The MS then identifies and quantifies each component based on its mass-to-charge ratio.

  • Data Analysis: The peak area of each ester in the chromatogram is proportional to its concentration in the headspace. By comparing the peak areas of the different esters under identical conditions, their relative volatilities can be determined.

Stability Testing

The chemical stability of an ester determines its shelf-life and performance in various formulations.

Methodology:

  • Sample Preparation: The ester is incorporated into a relevant product base (e.g., a cosmetic emulsion, an acidic beverage, or an alkaline detergent) at a known concentration. Control samples of the ester in an inert solvent are also prepared.

  • Storage Conditions: The samples are stored under various stress conditions to accelerate degradation, such as elevated temperatures (e.g., 40°C, 50°C), exposure to UV light, and different pH levels.

  • Analytical Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), an aliquot of each sample is taken and analyzed using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the remaining concentration of the ester.

  • Data Analysis: The degradation of the ester over time is plotted, and the degradation kinetics (e.g., first-order or zero-order) and half-life are calculated. The formation of any degradation products can also be monitored to understand the degradation pathway.

Visualizations

Synthesis of Fruity Esters

The following diagram illustrates the general Fischer esterification reaction for the synthesis of fruity esters.

G Fischer Esterification for Fruity Esters cluster_reactants Reactants cluster_products Products Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid, Butyric Acid) Fruity_Ester Fruity Ester (e.g., this compound) Carboxylic_Acid->Fruity_Ester Alcohol Alcohol (e.g., Isoamyl Alcohol, Hexanol, Ethanol) Alcohol->Fruity_Ester Water Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Fruity_Ester

Caption: General reaction pathway for the synthesis of fruity esters.

Experimental Workflow for Performance Evaluation

This diagram outlines the key steps in the experimental evaluation of the performance of fruity esters.

G Experimental Workflow for Ester Performance Evaluation Start Select Esters for Comparison Odor_Threshold Odor Threshold Determination (ASTM E679-19) Start->Odor_Threshold Volatility Volatility Measurement (HS-GC-MS) Start->Volatility Stability Stability Testing (Accelerated Aging) Start->Stability Data_Analysis Data Analysis and Comparison Odor_Threshold->Data_Analysis Volatility->Data_Analysis Stability->Data_Analysis Conclusion Performance Conclusion and Application Recommendation Data_Analysis->Conclusion G Interrelation of Fruity Ester Performance Metrics Ester Fruity Ester Odor_Profile Odor Profile Ester->Odor_Profile Odor_Threshold Odor Threshold Ester->Odor_Threshold Volatility Volatility Ester->Volatility Stability Stability Ester->Stability Application Application Suitability Odor_Profile->Application Odor_Threshold->Application Volatility->Application Stability->Application

References

Quantitative Analysis of Allyl (3-methylbutoxy)acetate in Complex Mixtures: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Allyl (3-methylbutoxy)acetate, a common fragrance ingredient, in complex matrices such as cosmetics and detergents. The primary focus is on Gas Chromatography (GC) techniques, given their prevalence in volatile compound analysis. A discussion of alternative methods like Ultra-Performance Liquid Chromatography (UPLC) is also included to provide a broader perspective on available technologies.

Introduction to Analytical Challenges

This compound, also known as allyl isoamyloxyacetate, is a volatile ester that contributes a fruity-green, pineapple-like aroma to various consumer products. Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance, especially concerning fragrance allergens. The complexity of matrices like lotions, shampoos, and detergents presents a significant analytical challenge, requiring robust sample preparation and highly selective and sensitive detection methods.

Primary Analytical Technique: Gas Chromatography (GC)

Gas Chromatography is the gold standard for the analysis of volatile and semi-volatile compounds like this compound. The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Detection is most commonly achieved using a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for both quantification and definitive identification.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a widely used, reliable, and cost-effective technique for quantitative analysis. The detector measures the ions produced when organic compounds are burned in a hydrogen flame, generating a signal proportional to the mass of carbon present.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. This technique provides not only quantitative data but also structural information, enabling confident identification of the target analyte, even in complex mixtures. For trace-level analysis, GC-MS is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

Experimental Protocols

Below are detailed experimental protocols for the quantitative analysis of this compound using GC-FID and GC-MS. These protocols are representative of methods used for fragrance analysis in cosmetic matrices.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for emulsions like lotions and creams.

  • Objective: To extract this compound from the sample matrix into an organic solvent.

  • Procedure:

    • Weigh 1 gram of the homogenized sample into a 15 mL centrifuge tube.

    • Add an appropriate amount of a suitable internal standard (e.g., 1,4-dibromobenzene or a deuterated analog of a similar ester).

    • Add 5 mL of a suitable extraction solvent, such as methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial.

    • The extract is now ready for GC analysis.

2. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is ideal for analyzing volatile compounds in liquid or solid samples, such as detergents or shampoos, with minimal sample preparation.

  • Objective: To extract and concentrate volatile analytes from the headspace above the sample onto a coated fiber.

  • Procedure:

    • Place a known amount of the sample (e.g., 1 gram) into a 20 mL headspace vial.

    • Add a suitable internal standard.

    • Seal the vial with a PTFE-lined septum.

    • Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).

    • Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.

3. GC-FID and GC-MS Instrumental Parameters

ParameterGC-FIDGC-MS
GC System Agilent 7890B or equivalentAgilent 7890B with 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium, constant flow at 1.2 mL/minHelium, constant flow at 1.2 mL/min
Injector Temp. 250 °C250 °C
Injection Mode Split (e.g., 20:1) or Splitless (for trace analysis)Split (e.g., 20:1) or Splitless (for trace analysis)
Injection Vol. 1 µL1 µL
Oven Program Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minInitial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Detector FID at 280 °CMS Transfer Line: 280°C, Ion Source: 230°C, Quadrupole: 150°C
Acquisition Mode N/AFull Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification

Note: The oven temperature program should be optimized based on the complexity of the sample matrix and the volatility of other components.

Quantitative Data and Performance Comparison

The following tables summarize the expected performance characteristics for the quantitative analysis of a fragrance ester like this compound using GC-FID and GC-MS.

Table 1: Method Performance Comparison

ParameterGC-FIDGC-MS (SIM)
Linearity (r²) > 0.995> 0.995
Limit of Quantification (LOQ) ~5 - 10 µg/mL~0.1 - 1 µg/mL
Accuracy (% Recovery) 85 - 115%85 - 115%
Precision (% RSD) < 10%< 10%
Specificity Moderate (based on retention time)High (based on mass spectrum)
Cost LowerHigher
Maintenance SimplerMore complex

Table 2: Typical Validation Parameters for Fragrance Allergen Analysis [1][2]

Validation ParameterTypical Range of Acceptance Criteria
Linearity (Coefficient of Determination, r²) ≥ 0.99
Limit of Quantification (LOQ) 1 - 20 µg/g in product
Accuracy (Recovery) 80 - 120%
Precision (Repeatability, RSD) ≤ 15%
Intermediate Precision (RSD) ≤ 20%

Alternative Analytical Technique: Ultra-Performance Liquid Chromatography (UPLC)

While GC is the dominant technique for volatile esters, advancements in liquid chromatography offer potential alternatives, particularly for less volatile fragrance components or when GC is not available. UPLC, a high-pressure version of HPLC, provides faster analysis times and better resolution.

UPLC-MS/MS

For the analysis of fragrance compounds, UPLC would typically be coupled with a mass spectrometer (MS/MS) for sufficient sensitivity and selectivity, as many esters lack a strong UV chromophore for traditional UV detection.

Comparison with GC Techniques
FeatureGC-MSUPLC-MS/MS
Analyte Suitability Volatile & Semi-volatile compoundsNon-volatile & less volatile compounds
Sample Preparation Often requires extraction into an organic solventCan sometimes analyze aqueous extracts directly
Analysis Time Typically 15-40 minutesTypically < 10 minutes
Sensitivity High, especially in SIM modeVery high, especially in MRM mode
Selectivity HighVery high
Cost & Complexity Moderate to highHigh

Considerations for UPLC: this compound is quite volatile, making it an ideal candidate for GC. Direct injection onto a UPLC system might be challenging due to its volatility. However, for a comprehensive screen of both volatile and non-volatile fragrance ingredients in a single run, UPLC-MS/MS could be a powerful tool.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a cosmetic product using GC-MS.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample Homogenize Homogenization Sample->Homogenize Spike Spiking with Internal Standard Homogenize->Spike Extract Liquid-Liquid Extraction (e.g., with MTBE) Spike->Extract Concentrate Concentration/ Solvent Exchange Extract->Concentrate Inject Injection into GC Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM/Scan) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify Report Reporting Results Quantify->Report

Figure 1. GC-MS Quantitative Analysis Workflow.
Method Selection Logic

This diagram outlines the decision-making process for selecting an appropriate analytical method.

logic start Start: Quantify This compound is_volatile Is the analyte volatile? start->is_volatile gc_path Use Gas Chromatography is_volatile->gc_path Yes lc_path Consider Liquid Chromatography is_volatile->lc_path No / Also need to analyze non-volatiles need_id Is definitive identification required? gc_path->need_id uplc_ms UPLC-MS/MS: Fast analysis for a broad range of compound polarities lc_path->uplc_ms gc_fid GC-FID: Robust & Cost-Effective Quantification need_id->gc_fid No gc_ms GC-MS: High Specificity & Sensitivity (Quantification & Identification) need_id->gc_ms Yes

Figure 2. Decision tree for analytical method selection.

Conclusion

For the quantitative analysis of this compound in complex mixtures, GC-MS is the recommended technique , offering an excellent balance of sensitivity, selectivity, and the ability to provide definitive identification. For routine quality control where the identity of the analyte is already established, GC-FID presents a more cost-effective and robust alternative . While UPLC-MS/MS is a powerful tool for broader fragrance analysis, its application for a single, volatile target like this compound may be less conventional but could be advantageous in specific multi-analyte screening scenarios. The choice of sample preparation method, either LLE or HS-SPME, will depend on the specific sample matrix and laboratory workflow. Proper method validation is essential to ensure accurate and reliable quantitative results.

References

Navigating the Specificity of Allyl (3-methylbutoxy)acetate Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity is paramount for accurate and reliable analytical results. While direct immunological cross-reactivity data for Allyl (3-methylbutoxy)acetate is not publicly available due to a lack of reported immunoassays for this compound, a comparative analysis of its analytical specificity against structurally similar molecules can provide valuable insights. This guide focuses on the differentiation of this compound from its close structural isomer, Allyl (2-methylbutoxy)acetate, using standard analytical techniques.

This compound is a fragrance ingredient known for its fruity and green scent profile.[1] Its structural isomer, Allyl (2-methylbutoxy)acetate, shares the same molecular formula and weight, presenting a potential challenge for analytical methods aiming for high specificity. The primary distinction lies in the branching point of the methyl group on the butoxy chain, which influences their physicochemical properties and, consequently, their behavior in analytical systems.

Structural Comparison of Isomers

The subtle difference in the placement of a methyl group defines the two isomers, as illustrated in the diagram below. This minor structural variation is the basis for their potential analytical differentiation.

G cluster_0 This compound cluster_1 Allyl (2-methylbutoxy)acetate a0 CH2=CH-CH2-O-C(=O)-CH2-O-CH2-CH2-CH(CH3)2 b0 CH2=CH-CH2-O-C(=O)-CH2-O-CH2-CH(CH3)-CH2-CH3

Figure 1: Chemical structures of this compound and its isomer.
Physicochemical Properties

A comparison of the physicochemical properties of these isomers is essential for developing selective analytical methods. While many properties are similar, slight differences can be exploited for separation and detection.

PropertyThis compoundAllyl (2-methylbutoxy)acetateReference
Molecular Formula C10H18O3C10H18O3[2]
Molecular Weight 186.25 g/mol 186.25 g/mol [2]
Boiling Point 206-226 °C238-239 °C (est.)[3][4]
logP (o/w) 2.3 (est.)2.553 (est.)[2][4]
CAS Number 67634-00-867634-01-9[2][5]

Table 1: Comparison of Physicochemical Properties.

Analytical Differentiation: A Focus on Gas Chromatography-Mass Spectrometry (GC-MS)

In the absence of immunoassay data, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds, including fragrance esters.[6][7] The specificity of GC-MS relies on the combination of chromatographic separation based on physicochemical properties and mass spectrometric detection based on mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: Hypothetical GC-MS Method for Isomer Differentiation

The following protocol outlines a typical GC-MS method that could be employed to differentiate between this compound and Allyl (2-methylbutoxy)acetate.

1. Sample Preparation:

  • Prepare standard solutions of this compound and Allyl (2-methylbutoxy)acetate in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of 10 µg/mL.

  • For complex matrices, a sample extraction method such as solid-phase microextraction (SPME) may be employed to isolate the analytes.[8]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Conditions:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Electron ionization (EI) at 70 eV.

    • Scan range: m/z 40-350.

Expected Results and "Cross-Reactivity" Assessment

Due to the difference in their boiling points and polarity, the two isomers are expected to have different retention times on a non-polar GC column. The compound with the lower boiling point, this compound, would likely elute earlier.

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)
This compound ~12.541, 57, 71, 85, 101
Allyl (2-methylbutoxy)acetate ~12.841, 57, 71, 85, 101

Table 2: Hypothetical GC-MS Data for Isomer Differentiation.

While the mass spectra of isomers can be very similar, minor differences in the relative abundance of fragment ions, coupled with the distinct retention times, allow for their unambiguous identification and quantification. In this context, "cross-reactivity" would refer to the degree of chromatographic co-elution and the similarity of mass spectra. A well-optimized GC method would aim for baseline separation (no co-elution), thus minimizing analytical cross-reactivity.

Workflow for Analytical Specificity Assessment

The logical workflow for assessing the analytical specificity and potential for "cross-reactivity" between these two isomers is depicted below.

G cluster_input Input Analytes cluster_analysis Analytical Method cluster_detection Detection & Identification cluster_output Results A This compound GC Gas Chromatography (GC) Separation based on boiling point and polarity A->GC B Allyl (2-methylbutoxy)acetate B->GC MS Mass Spectrometry (MS) Identification based on mass spectrum GC->MS RT1 Distinct Retention Time 1 MS->RT1 RT2 Distinct Retention Time 2 MS->RT2 Spec1 Unique Mass Spectrum 1 MS->Spec1 Spec2 Unique Mass Spectrum 2 MS->Spec2

Figure 2: Workflow for differentiating isomers using GC-MS.

Conclusion

While the term "cross-reactivity" is traditionally associated with immunoassays, the concept of specificity is universal in analytical science. In the case of this compound, where immunological data is absent, a thorough understanding of its analytical chemistry provides the necessary framework for its specific detection and quantification. The structural similarity to its isomer, Allyl (2-methylbutoxy)acetate, necessitates the use of high-resolution analytical techniques like GC-MS to ensure accurate identification and avoid analytical "cross-reactivity." The methodologies and data presented in this guide offer a practical approach for researchers to ensure the specificity of their analyses involving these and other structurally related compounds.

References

Establishing a Reference Standard for Allyl (3-methylbutoxy)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a reference standard for Allyl (3-methylbutoxy)acetate, a key fragrance and flavor ingredient. By outlining detailed analytical methodologies and comparing a certified reference material (CRM) with commercially available analytical standards, this document serves as a practical resource for ensuring the quality, consistency, and reliability of this compound in research and product development.

Characterization of this compound Reference Standard

A reference standard for this compound requires comprehensive characterization to confirm its identity, purity, and to identify any potential impurities. The following table summarizes the key analytical techniques and their role in this process.

Analytical TechniquePurposeTypical Acceptance Criteria
Identity
¹H Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the molecular structure by analyzing the chemical shifts and coupling constants of protons.Spectrum conforms to the structure of this compound.
Mass Spectrometry (MS)Determines the molecular weight and fragmentation pattern, confirming the molecular formula.Molecular ion and fragmentation pattern consistent with C₁₀H₁₈O₃.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentifies characteristic functional groups (e.g., ester C=O, C-O, C=C).Spectrum shows characteristic absorption bands for the functional groups present.
Purity
Gas Chromatography with Flame Ionization Detection (GC-FID)Quantifies the main component and detects volatile impurities.Purity ≥ 99.5%
Quantitative NMR (qNMR)Provides an absolute purity value by comparing the analyte signal to a certified internal standard.Purity ≥ 99.5%
Impurities
Gas Chromatography-Mass Spectrometry (GC-MS)Identifies and quantifies volatile impurities.Individual impurities ≤ 0.1%, Total impurities ≤ 0.5%
Karl Fischer TitrationDetermines the water content.≤ 0.1%
Physicochemical Properties
Refractive IndexA measure of the purity and consistency of the liquid.1.428 - 1.433 @ 20°C
DensityA measure of mass per unit volume.0.935 - 0.945 g/cm³ @ 20°C
Boiling PointThe temperature at which the liquid boils at a given pressure.206-226 °C

Comparison of Analytical Standards

The choice of an analytical standard is critical for obtaining accurate and reliable results. This section compares a hypothetical Certified Reference Material (CRM) with typical commercially available analytical standards for this compound.

Certificate of Analysis Comparison

The following tables present a side-by-side comparison of the information typically provided in a Certificate of Analysis (CoA) for a CRM versus a standard commercial-grade product.

Table 2.1: Hypothetical Certified Reference Material (CRM) - Certificate of Analysis

ParameterCertified ValueUncertaintyMethod
Purity (by qNMR)99.8%± 0.1%¹H NMR (Internal Standard: Maleic Acid)
Purity (by GC-FID)99.9%± 0.1%GC-FID (Area % Normalization)
Isoamyl Alcohol0.05%± 0.01%GC-MS
Allyl Alcohol0.02%± 0.005%GC-MS
Chloroacetic Acid< 0.01%-LC-MS
Water Content0.03%± 0.01%Karl Fischer Titration
Refractive Index1.431± 0.001Refractometer
Density0.940 g/cm³± 0.001 g/cm³Densitometer

Table 2.2: Typical Commercial Analytical Standard - Certificate of Analysis

ParameterSpecificationResultMethod
Purity (by GC)≥ 98.0%99.2%GC-FID
Refractive Index1.428 - 1.4331.430Refractometer
Density0.935 - 0.945 g/cm³0.939 g/cm³Densitometer
AppearanceColorless LiquidConformsVisual
OdorFruity, GreenConformsOlfactory

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Purity and Impurity Profiling

This method is suitable for determining the purity of this compound and identifying volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetone.

  • Data Analysis: Calculate the area percentage of each peak to determine the purity and relative abundance of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

qNMR provides a highly accurate and direct method for determining the purity of a substance without the need for a specific reference standard of the same compound.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a vial.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in 0.75 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the methylene protons of the allyl group) and the signal of the internal standard (the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Accelerated Stability Study Protocol

This protocol is designed to assess the stability of this compound under stressed conditions to predict its shelf-life.

  • Storage Conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)

    • 25°C ± 2°C / 60% RH ± 5% RH (Long-term)

    • 5°C ± 3°C (Refrigerator)

    • Photostability: ICH Q1B option 2 (exposure to 1.2 million lux hours and 200 watt hours/square meter UV light).

  • Time Points: 0, 1, 3, and 6 months for accelerated and long-term studies.

  • Packaging: Amber glass vials with inert caps.

  • Analytical Tests:

    • Appearance (Visual)

    • Purity by GC-FID

    • Impurity profile by GC-MS

    • Water content by Karl Fischer titration

  • Acceptance Criteria: No significant change in appearance, purity decrease of not more than 1%, and no new impurity peak greater than 0.1%.

Visualizations

Experimental Workflow for Establishing a Reference Standard

cluster_0 Material Acquisition & Initial Assessment cluster_1 Comprehensive Characterization cluster_2 Reference Standard Qualification A Source High-Purity This compound B Preliminary Analysis (GC-FID, ¹H NMR) A->B C Identity Confirmation (¹H NMR, MS, FTIR) B->C D Purity Determination (qNMR, GC-FID) C->D E Impurity Profiling (GC-MS, Karl Fischer) D->E F Physicochemical Properties (Refractive Index, Density) E->F G Data Review & Comparison to Acceptance Criteria F->G H Stability Assessment (Accelerated & Long-Term) G->H I Certification & Documentation (Certificate of Analysis) H->I

Caption: Workflow for establishing a reference standard.

Logical Relationship in Standard Comparison

cluster_methods Analytical Methods CRM Certified Reference Material (Highest Accuracy & Traceability) qNMR qNMR CRM->qNMR Calibrates GC_FID GC-FID CRM->GC_FID Calibrates GC_MS GC-MS CRM->GC_MS Calibrates Comm_A Commercial Standard A (High Purity) Comm_B Commercial Standard B (Standard Grade) Lab_Synth In-house Synthesized Material qNMR->Comm_A Analyzes qNMR->Comm_B Analyzes qNMR->Lab_Synth Analyzes GC_FID->Comm_A Analyzes GC_FID->Comm_B Analyzes GC_FID->Lab_Synth Analyzes GC_MS->Comm_A Analyzes GC_MS->Comm_B Analyzes GC_MS->Lab_Synth Analyzes

Caption: Comparison of analytical standards.

A Comparative Olfactory Analysis of Synthetic versus Purified Allyl Amyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl amyl glycolate is a widely utilized synthetic aroma chemical prized for its potent fruity-green and pineapple-like scent profile. The olfactory characteristics of this compound can, however, be influenced by the purity of the material. This guide provides a comparative analysis of the odor profile of standard synthetic grade versus highly purified allyl amyl glycolate, supported by potential experimental data and detailed methodologies for sensory evaluation.

Data Presentation: A Comparative Odor Profile

The primary olfactory distinction between synthetic and purified allyl amyl glycolate lies in the presence of subtle yet impactful notes from process-related impurities in the synthetic grade. While the main character of the aroma chemical remains constant, these impurities can introduce nuances that may be undesirable in certain applications.

Odor Characteristic Synthetic Allyl Amyl Glycolate Purified Allyl Amyl Glycolate Potential Impurities Contributing to Synthetic Profile
Primary Note Fruity, Green, Pineapple[1]Strong, clean, fruity-green with a prominent pineapple character[2]-
Subtle Nuances May possess slight pungent, fusel, or alcoholic undertones.A more direct and less complex pineapple and green galbanum-like aroma.Allyl Alcohol, Amyl Alcohol
Overall Impression A powerful and diffusive fruity-green aroma with potentially complex undertones.A refined, potent, and cleaner representation of the characteristic pineapple and green notes.-

Note: The perceived odor of allyl amyl glycolate is highly dependent on its concentration. In its pure, concentrated form, it can be perceived as acrid, with the characteristic fruity-pineapple notes emerging upon dilution[2].

Potential Impurities and Their Olfactory Contribution

The synthesis of allyl amyl glycolate typically involves the reaction of an amyl alcohol with chloroacetic acid, followed by esterification with allyl alcohol[3][4][5][6][7]. Unreacted starting materials and intermediates can persist in the final synthetic product, contributing to its overall odor profile.

  • Allyl Alcohol: This precursor has a pungent, mustard-like odor at high concentrations and a more generic alcohol-like scent at lower levels[1][2][8][9]. Its presence can impart a sharp, slightly irritating note to the synthetic allyl amyl glycolate.

  • Amyl Alcohol (Isoamyl Alcohol): Characterized by a mild, alcoholic, and somewhat fruity aroma often described as "fusel" or "fermented"[10][11][12][13][14]. This can add a boozy or overripe fruit nuance to the synthetic product.

The process of purification aims to minimize the concentrations of these and other process-related impurities, resulting in a cleaner and more direct odor profile for the purified allyl amyl glycolate.

Experimental Protocols

To quantitatively and qualitatively assess the odor profiles of synthetic and purified allyl amyl glycolate, Gas Chromatography-Olfactometry (GC-O) is the recommended methodology. This technique combines the separation capabilities of gas chromatography with human sensory perception[15][16][17][18][19].

Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis

Objective: To separate and identify the volatile compounds in synthetic and purified allyl amyl glycolate samples and to characterize the odor of each active compound.

Materials and Equipment:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

  • Capillary column suitable for aroma compounds (e.g., DB-5, DB-Wax).

  • High-purity helium as carrier gas.

  • Samples of synthetic and purified allyl amyl glycolate.

  • Appropriate solvent for dilution (e.g., ethanol).

  • A panel of trained sensory assessors.

Procedure:

  • Sample Preparation: Prepare solutions of both synthetic and purified allyl amyl glycolate in the chosen solvent at a concentration suitable for GC analysis (e.g., 1% and 0.1%).

  • GC-FID Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-FID system to determine the retention times of the various components.

    • Optimize the GC temperature program to achieve good separation of all volatile compounds.

  • GC-O Analysis:

    • The effluent from the GC column is split between the FID and the ODP.

    • A trained sensory assessor sniffs the effluent at the ODP and records the time, duration, intensity, and a descriptor for each odor detected.

    • This process is repeated with multiple assessors to ensure the reliability of the sensory data.

  • Data Analysis:

    • The data from the FID is used to create a chromatogram, identifying the different chemical components based on their retention times.

    • The sensory data from the GC-O is compiled to create an aromagram, which maps the detected odors to the corresponding peaks in the chromatogram.

    • By comparing the aromagrams of the synthetic and purified samples, specific odor-active impurities in the synthetic grade can be identified and characterized.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the comparative analysis of synthetic and purified allyl amyl glycolate.

cluster_synthesis Synthesis of Allyl Amyl Glycolate cluster_purification Purification Process allyl_alcohol Allyl Alcohol synthetic_aag Synthetic Allyl Amyl Glycolate allyl_alcohol->synthetic_aag amyl_alcohol Amyl Alcohol amyl_alcohol->synthetic_aag chloroacetic_acid Chloroacetic Acid chloroacetic_acid->synthetic_aag impurities Impurities (e.g., residual reactants) synthetic_aag->impurities purified_aag Purified Allyl Amyl Glycolate synthetic_aag->purified_aag synthetic_aag->purified_aag Purification

Caption: Synthesis and Purification of Allyl Amyl Glycolate.

cluster_samples Sample Preparation cluster_analysis Analytical Workflow cluster_results Comparative Results synthetic Synthetic Allyl Amyl Glycolate gc_o Gas Chromatography-Olfactometry (GC-O) synthetic->gc_o purified Purified Allyl Amyl Glycolate purified->gc_o data_analysis Data Analysis gc_o->data_analysis odor_profile_synthetic Odor Profile of Synthetic Sample data_analysis->odor_profile_synthetic odor_profile_purified Odor Profile of Purified Sample data_analysis->odor_profile_purified comparison Identification of Impurity-Related Odors odor_profile_synthetic->comparison odor_profile_purified->comparison

Caption: Experimental Workflow for Comparative Odor Analysis.

References

A Comparative Guide to Allyl (3-methylbutoxy)acetate for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl (3-methylbutoxy)acetate, also known as allyl amyl glycolate, is a synthetic ester recognized for its potent fruity and green olfactory profile.[1][2] While comprehensive experimental data on its efficacy across different product matrices is limited in publicly available literature, this guide provides a detailed profile of the compound based on existing chemical data. It also offers a comparison with a relevant alternative, Allyl Cyclohexyl Propionate, to aid researchers and drug development professionals in their formulation decisions.

Chemical and Physical Properties

This compound is a colorless liquid.[3][4] It is characterized by a strong, fruity galbanum odor with a pineapple modification.[3][4][5] Key chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C10H18O3[6][7]
Molecular Weight 186.25 g/mol [6][7]
Appearance Colorless liquid[3][6]
Density 0.937 g/mL at 25 °C[3][5]
Boiling Point 206-226 °C[3][5][8]
Flash Point 94 °C (201.2 °F)[6]
Refractive Index 1.428 - 1.433 at 20°C[6]
Vapor Pressure 0.037 mmHg at 25°C[6]
Solubility Insoluble in water[3][5][7]
Log P 2.72[6]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-stage process.[6]

Stage 1: Synthesis of Sodium Amylglycolate

  • React chloroacetic acid with isoamyl alcohol.

  • This reaction is conducted in the presence of sodium hydroxide and a phase-transfer catalyst.

  • The resulting product is sodium amylglycolate.

Stage 2: Synthesis of this compound

  • The sodium amylglycolate intermediate is then treated with allyl alcohol.

  • This step yields the final product, this compound.

An alternative patented method involves the following steps:

  • Isoamyl alcohol is reacted with sodium hydroxide in the presence of a solvent to form isoamyl sodium alkoxide.

  • This is then reacted with chloroacetic acid to produce isopentyloxy acetic acid after acidification.

  • Finally, the isopentyloxy acetic acid undergoes an esterification reaction with allyl alcohol in the presence of an acid catalyst to yield this compound.[9]

Synthesis_Workflow cluster_stage1 Stage 1: Formation of Intermediate cluster_stage2 Stage 2: Esterification chloroacetic_acid Chloroacetic Acid intermediate Sodium Amylglycolate chloroacetic_acid->intermediate + NaOH + Phase-transfer catalyst isoamyl_alcohol Isoamyl Alcohol isoamyl_alcohol->intermediate + NaOH + Phase-transfer catalyst final_product This compound intermediate->final_product + Allyl Alcohol allyl_alcohol Allyl Alcohol

Caption: Synthesis workflow for this compound.

Olfactory Profile and Applications

This compound is valued in the fragrance industry for its multifaceted scent profile. It imparts fruity, green, fougere, marine, and floral notes.[6] This compound is widely utilized in the formulation of fragrances for detergents and other perfumery products, often in trace amounts to add a specific green and fruity facet.[3][6] Its aroma is described as having aspects of fresh green sprouts with a hint of pine.[10]

Comparison with an Alternative: Allyl Cyclohexyl Propionate

A notable alternative to this compound in fragrance applications is Allyl Cyclohexyl Propionate (ACP). While both share fruity and green characteristics, their olfactory profiles have distinct differences.

FeatureThis compoundAllyl Cyclohexyl Propionate
CAS Number 67634-00-8[6][7]2705-87-5[11]
Molecular Formula C10H18O3[6][7]C12H20O2[11]
Odor Profile Strong, fruity galbanum, pineapple modification, green[3][4]Long-lasting, sweet pineapple, green, slightly waxy, woody[11][12]
Key Differences Less sweet than ACP.[6]Considered to better represent natural pineapple than this compound; noted for its high tenacity.[6][11]
Primary Applications Detergents, various perfumery for a green, fruity facet.[3][6]Fine fragrances, personal care, household products, especially in tropical and fruity-floral compositions.[11]

In a direct comparison, Allyl Cyclohexyl Propionate is described as being sweeter and providing a more authentic pineapple scent than this compound.[6] Conversely, this compound offers a strong, modified pineapple fragrance with a pronounced green, galbanum character.[3]

This compound is a significant synthetic fragrance ingredient with a characteristic fruity-green aroma. While data on its performance in different product matrices remains proprietary or unpublished, its chemical properties, synthesis, and olfactory profile provide a solid foundation for its application in perfumery, particularly in detergents. Its comparison with Allyl Cyclohexyl Propionate highlights the nuanced differences in olfactory properties that can be leveraged by formulation scientists to achieve specific scent profiles in their products. Further research into its stability and release characteristics in various formulations would be beneficial for optimizing its use.

References

Mutagenicity Assessment of Allyl (3-methylbutoxy)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the mutagenicity of Allyl (3-methylbutoxy)acetate, a fragrance and flavor ingredient, alongside alternative compounds. The information is compiled from publicly available toxicology data and scientific literature. While direct quantitative data for this compound is limited in the public domain, this guide presents the available findings and offers a comparison with structurally similar compounds for which more comprehensive data exists.

Executive Summary

This compound has yielded conflicting results in bacterial reverse mutation assays (Ames test), with one recent study indicating a mutagenic potential while earlier industry-sponsored studies reported negative findings. However, in mammalian cell assays, including a gene mutation test (HPRT assay) and an in vitro micronucleus test for chromosomal damage, the compound has been found to be non-mutagenic and non-clastogenic. In contrast, structurally related compounds such as isoamyl acetate have consistently tested negative across a battery of mutagenicity assays. Another alternative, allyl hexanoate, has also been reported as non-genotoxic in recent assessments. The potential mutagenicity of allyl esters is often linked to their metabolic activation to allyl alcohol and subsequently to acrolein, a known DNA-reactive compound.

Comparative Mutagenicity Data

The following table summarizes the available mutagenicity data for this compound and selected alternatives. It is important to note the absence of publicly available quantitative data for some of the key studies on this compound.

CompoundAssay TypeMetabolic ActivationResultQuantitative DataReference
This compound Ames Test (OECD 471) With & WithoutContradictory (Positive and Negative)Not publicly available(Food and Chemical Toxicology, 2023)[1], (RIFM, 1980, 2002)[1]
HPRT Assay (OECD 476) With & WithoutNegative No statistically significant increase in mutant colonies(RIFM, 2021)[1]
In Vitro Micronucleus (OECD 487) With & WithoutNegative (Non-clastogenic)No induction of binucleated cells with micronuclei(RIFM, 2015)[1]
Isoamyl Acetate Ames Test With & WithoutNegative Not mutagenic in various strains up to 5 mg/plate(Ishidate et al., 1984)[2]
Chromosomal Aberration Not specifiedNegative No induction of aberrations up to 2 mg/ml(Ishidate et al., 1984)[2]
Mouse Lymphoma Assay With & WithoutNegative Not specified(McCarroll et al., 1985)[2]
Allyl Hexanoate BlueScreen™ HC Assay With & WithoutNegative (Non-genotoxic)Not publicly available(RIFM, 2014)
In Vitro Micronucleus (OECD 487) With & WithoutNegative (Non-clastogenic)No biologically relevant increases in micronuclei(RIFM)

Experimental Protocols

Detailed methodologies for the key mutagenicity assays are outlined below, based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

  • Test Strains: A minimum of five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolism in mammals.

  • Procedure: The test compound, bacterial culture, and S9 mix (or buffer) are combined and plated on a minimal agar medium.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay - OECD 476)

This assay detects gene mutations in mammalian cells, specifically at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus.

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) or V79 cells.

  • Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

  • Exposure: Cell cultures are exposed to at least four concentrations of the test substance for a defined period (e.g., 3-4 hours).

  • Phenotypic Expression: After exposure, cells are cultured for a period to allow for the expression of any induced mutations.

  • Mutant Selection: Cells are then cultured in a selective medium containing a purine analogue (e.g., 6-thioguanine). Normal cells will incorporate the analogue and be killed, while HPRT-deficient mutant cells will survive and form colonies.

  • Data Analysis: The number of mutant colonies is counted, and the mutant frequency is calculated. A significant, dose-dependent increase in mutant frequency indicates a mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells.

  • Cell Lines: Human peripheral blood lymphocytes or other suitable mammalian cell lines (e.g., CHO, V79, TK6) are used.

  • Metabolic Activation: The test is performed with and without an S9 metabolic activation system.

  • Exposure: Cells are exposed to the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one cell division. This allows for the specific analysis of cells that have undergone mitosis during or after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Data Analysis: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Visualizations

Potential Metabolic Activation Pathway of Allyl Esters

The following diagram illustrates the generally accepted metabolic pathway for the activation of allyl esters into genotoxic metabolites.

G cluster_0 Metabolic Activation AllylEster This compound (or other Allyl Esters) Esterases Esterases AllylEster->Esterases Hydrolysis AllylAlcohol Allyl Alcohol Esterases->AllylAlcohol ADH Alcohol Dehydrogenase (ADH) AllylAlcohol->ADH Oxidation Acrolein Acrolein ADH->Acrolein DNA_Adducts DNA Adducts Acrolein->DNA_Adducts Reacts with DNA Mutation Potential for Mutation DNA_Adducts->Mutation

Caption: Metabolic activation of allyl esters to the reactive metabolite acrolein.

General Workflow for In Vitro Mutagenicity Testing

This diagram outlines the typical workflow for assessing the mutagenic potential of a chemical compound using a battery of in vitro tests.

G cluster_workflow In Vitro Mutagenicity Assessment Workflow cluster_assays Tier 1 Assays TestCompound Test Compound: This compound Ames Ames Test (Bacterial Gene Mutation) TestCompound->Ames HPRT HPRT Assay (Mammalian Gene Mutation) TestCompound->HPRT Micronucleus In Vitro Micronucleus Test (Chromosomal Damage) TestCompound->Micronucleus DataAnalysis Data Analysis & Interpretation Ames->DataAnalysis HPRT->DataAnalysis Micronucleus->DataAnalysis HazardID Hazard Identification DataAnalysis->HazardID RiskAssessment Further Risk Assessment HazardID->RiskAssessment

Caption: A typical workflow for in vitro mutagenicity assessment.

Conclusion

The available data on the mutagenicity of this compound presents a mixed profile. While the majority of the evidence from mammalian cell tests suggests a lack of genotoxic potential, the conflicting results from the Ames test warrant careful consideration. The general understanding of the metabolic activation of allyl esters to the DNA-reactive metabolite acrolein provides a plausible mechanism for potential mutagenicity.

For researchers and professionals in drug development, the selection of fragrance or flavor ingredients should prioritize compounds with a consistent and robustly negative profile in a comprehensive battery of genotoxicity tests. Based on the currently available public data, alternatives such as isoamyl acetate appear to present a lower risk profile in terms of mutagenicity. A thorough weight of evidence approach is recommended when evaluating the safety of any new or existing chemical, and further studies providing clear, quantitative data for this compound would be beneficial for a more definitive risk assessment.

References

A Comparative Analysis of the Skin Sensitization Potential of Allyl (3-methylbutoxy)acetate and Other Fragrance Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin sensitization potential of Allyl (3-methylbutoxy)acetate against other commonly used fragrance ingredients. The assessment is based on a comprehensive review of experimental data from key in vivo and in vitro assays, including the Murine Local Lymph Node Assay (LLNA), the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT). Detailed experimental protocols for these assays are provided, along with visualizations of the underlying biological pathways and experimental workflows.

Executive Summary

This compound is a fragrance ingredient with a moderate skin sensitization potential, as indicated by data from the Murine Local Lymph Node Assay (LLNA). Comparison with a broad range of other fragrance allergens reveals a wide spectrum of sensitizing potencies, from extreme to weak sensitizers. This guide presents a data-driven comparison to aid in the risk assessment and selection of fragrance ingredients in product development.

Data Presentation

The following tables summarize the quantitative data from various skin sensitization assays for this compound and a selection of other fragrance ingredients.

Table 1: Murine Local Lymph Node Assay (LLNA) Data and Potency Classification

The LLNA is an in vivo assay that measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test substance. The EC3 value, which is the estimated concentration of a substance required to produce a threefold increase in lymphocyte proliferation compared to controls, is a key measure of sensitization potency.

Fragrance IngredientCAS NumberLLNA EC3 (%)Potency Classification
This compound 67634-00-8 ≥1 to <10 Moderate
Cinnamal104-55-20.2Strong
Isoeugenol97-54-10.54Strong
Citral5392-40-51.2Moderate
Geraniol106-24-113.1Weak
Limonene5989-27-5>50Weak/Non-sensitizer
Linalool78-70-6>50Weak/Non-sensitizer
Benzyl Salicylate118-58-12.9Moderate
Butylphenyl methylpropional80-54-62.9Moderate
Hexyl cinnamal101-86-04.5Moderate
Hydroxycitronellal107-75-56.5Moderate
Eugenol97-53-07.9Moderate

Potency classification is based on the following EC3 value ranges: Extreme (<0.1%), Strong (≥0.1 to <1%), Moderate (≥1 to <10%), and Weak (≥10%).[1][2]

Table 2: In Chemico and In Vitro Assay Data for Selected Fragrance Ingredients

The Direct Peptide Reactivity Assay (DPRA), KeratinoSens™ assay, and human Cell Line Activation Test (h-CLAT) are non-animal alternative methods that assess key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

Fragrance IngredientDPRA (% Cysteine Depletion)DPRA (% Lysine Depletion)KeratinoSens™ EC1.5 (µM)h-CLAT EC150 (µg/mL)h-CLAT EC200 (µg/mL)
Cinnamal98.28.85.22.53.7
Isoeugenol45.6010.41315
Geraniol00>2000>100>100
Limonene (oxidized)23.50.9630--
Linalool (oxidized)15.401270--
Formaldehyde90.192.41.50.30.4
Lactic Acid00>2000>1000>1000

Experimental Protocols

The following are summarized protocols for the key experimental assays cited in this guide, based on OECD guidelines.

Murine Local Lymph Node Assay (LLNA) - OECD Guideline 429

The LLNA assesses the induction of lymphocyte proliferation in the draining auricular lymph nodes of mice.[3][4][5][6]

  • Animals: Female CBA/J mice, 8-12 weeks old, are used.

  • Test Substance Preparation: The test substance is dissolved in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v) to achieve a range of concentrations.

  • Application: 25 µL of the test substance or vehicle control is applied to the dorsum of each ear of the mice daily for three consecutive days.

  • Proliferation Measurement: On day 5, mice are injected intravenously with 5-bromo-2'-deoxyuridine (BrdU). Three days later, the auricular lymph nodes are excised, and a single-cell suspension is prepared.

  • Analysis: Lymphocyte proliferation is measured by determining the amount of BrdU incorporated into the DNA of lymph node cells, typically by flow cytometry. The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive response. The EC3 value is then interpolated from the dose-response curve.

Direct Peptide Reactivity Assay (DPRA) - OECD Guideline 442C

The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.[7][8][9][10][11]

  • Peptide Solutions: Synthetic heptapeptides containing either a single cysteine or lysine residue are prepared in appropriate buffers.

  • Test Substance Preparation: The test substance is dissolved in a suitable solvent (typically acetonitrile) to a concentration of 100 mM.

  • Incubation: The test substance is incubated with the cysteine and lysine peptide solutions for 24 hours at 25°C. The molar ratio of test substance to peptide is 1:10 for cysteine and 1:50 for lysine.

  • Analysis: The concentration of the remaining, unreacted peptide is measured by high-performance liquid chromatography (HPLC) with UV detection.

  • Data Interpretation: The percentage of peptide depletion is calculated for both cysteine and lysine. The mean of the cysteine and lysine depletion values is used to classify the reactivity of the test substance (minimal, low, moderate, or high).

KeratinoSens™ Assay - OECD Guideline 442D

The KeratinoSens™ assay is an in vitro method that measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in human keratinocytes.[12][13][14][15][16]

  • Cell Culture: KeratinoSens™ cells, which are immortalized human keratinocytes containing a luciferase reporter gene under the control of an ARE element, are cultured in 96-well plates.

  • Test Substance Exposure: The cells are exposed to a range of concentrations of the test substance for 48 hours.

  • Luciferase Assay: After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) is performed to assess cell viability.

  • Data Analysis: The fold induction of luciferase activity compared to the vehicle control is calculated. A chemical is considered a sensitizer if it induces a statistically significant increase in luciferase activity of 1.5-fold or greater at a concentration where cell viability is at least 70%. The EC1.5 value (the concentration at which a 1.5-fold induction is observed) is determined.

Human Cell Line Activation Test (h-CLAT) - OECD Guideline 442E

The h-CLAT is an in vitro method that measures the expression of cell surface markers associated with dendritic cell activation on a human monocytic cell line (THP-1).[1][2][4][5][14][17][18][19]

  • Cell Culture: THP-1 cells are cultured and maintained in a suitable medium.

  • Test Substance Exposure: The cells are exposed to a range of concentrations of the test substance for 24 hours.

  • Cell Staining: After exposure, the cells are stained with fluorescently labeled antibodies against the cell surface markers CD86 and CD54. A viability dye (e.g., propidium iodide) is also included.

  • Flow Cytometry Analysis: The expression levels of CD86 and CD54 on viable cells are quantified using a flow cytometer.

  • Data Interpretation: The relative fluorescence intensity (RFI) of CD86 and CD54 is calculated relative to the vehicle control. A test substance is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments. The EC150 (for CD86) and EC200 (for CD54) values are determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological and experimental processes involved in skin sensitization assessment.

AOP_Skin_Sensitization cluster_events Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event (MIE) Covalent binding of hapten to skin proteins KE2 Key Event 2 Keratinocyte Activation (Inflammatory response, Nrf2 activation) MIE->KE2 KE3 Key Event 3 Dendritic Cell Activation and Maturation KE2->KE3 KE4 Key Event 4 T-cell Proliferation and Differentiation KE3->KE4 AO Adverse Outcome (AO) Allergic Contact Dermatitis KE4->AO

Caption: Adverse Outcome Pathway for Skin Sensitization.

DPRA_Workflow cluster_workflow Direct Peptide Reactivity Assay (DPRA) Workflow prep Prepare Cysteine and Lysine Peptide Solutions incubate Incubate Peptides with Test Substance (24h, 25°C) prep->incubate sample_prep Prepare Test Substance Solution (100 mM) sample_prep->incubate hplc Analyze Remaining Peptide Concentration by HPLC-UV incubate->hplc analyze Calculate % Peptide Depletion and Determine Reactivity hplc->analyze

Caption: DPRA Experimental Workflow.

KeratinoSens_Workflow cluster_workflow KeratinoSens™ Assay Workflow culture Culture KeratinoSens™ Cells in 96-well plates expose Expose Cells to Test Substance (48 hours) culture->expose luciferase Measure Luciferase Activity expose->luciferase cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) expose->cytotoxicity analyze Calculate Fold Induction and EC1.5 (Cell Viability >70%) luciferase->analyze cytotoxicity->analyze

Caption: KeratinoSens™ Experimental Workflow.

hCLAT_Workflow cluster_workflow h-CLAT Workflow culture Culture THP-1 Cells expose Expose Cells to Test Substance (24 hours) culture->expose stain Stain with Fluorescent Antibodies (anti-CD86, anti-CD54) & Viability Dye expose->stain flow Analyze by Flow Cytometry stain->flow analyze Calculate RFI for CD86 and CD54 Determine EC150 and EC200 flow->analyze

Caption: h-CLAT Experimental Workflow.

Conclusion

The data presented in this guide indicate that this compound possesses a moderate skin sensitization potential. This places it within the range of many other commonly used fragrance ingredients. For risk assessment and the development of safer products, it is crucial to consider the potency of individual fragrance ingredients. The use of a combination of in vivo and in vitro data, as outlined in this guide, provides a robust framework for evaluating the skin sensitization hazard of fragrance materials. The continued development and validation of non-animal testing methods will further enhance our ability to ensure the safety of consumer products.

References

Safety Operating Guide

Navigating the Safe Disposal of Allyl (3-methylbutoxy)acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. Allyl (3-methylbutoxy)acetate, a combustible liquid also known as Allyl amyl glycolate, presents several hazards that necessitate a strict and informed disposal protocol.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for minimizing risk and ensuring compliance with regulatory standards.

Hazard Profile and Regulatory Overview

This compound is classified as a hazardous substance due to its potential health and environmental effects. Understanding its specific hazards is the first step in safe management. The disposal of such chemicals is governed by a framework of federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is implemented by the Environmental Protection Agency (EPA).[2][3] All personnel must also adhere to their institution's specific Environmental Health & Safety (EH&S) policies and local regulations.[4]

Hazard Classification Data

A summary of the hazards associated with this compound is presented below. This information is derived from Safety Data Sheets (SDS) and is critical for risk assessment and handling procedures.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[4][5][6]
Acute Toxicity (Inhalation)Category 2H330: Fatal if inhaled[5][6]
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation[4]
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life[5]
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[5][6]
Combustible Liquid-H227: Combustible liquid[1]

Standard Operating Procedure for Disposal

This section outlines the essential, step-by-step process for the proper disposal of this compound from the point of generation to final removal by authorized personnel.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste : Any unused this compound or material contaminated with it must be treated as hazardous waste.[7] A chemical is considered waste when it is no longer intended for use.[7][8]

  • Segregate from Incompatibles : Store waste containers of this compound separately from incompatible materials, such as strong acids, alkalis, or oxidizing agents, to prevent hazardous reactions.[4][8] Use methods like separate cabinets or secondary containment to ensure segregation.[7][9]

Step 2: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure appropriate PPE is worn to minimize exposure risks.

  • Gloves : Wear chemical-impermeable gloves.[6]

  • Eye Protection : Use safety glasses with side shields or goggles.[4]

  • Lab Coat : A standard lab coat or other protective clothing is required.[1]

  • Respiratory Protection : If there is a risk of inhalation, especially in case of inadequate ventilation, wear respiratory protection.[5][6]

Step 3: Waste Collection and Containment
  • Select an Appropriate Container :

    • Use a container that is in good condition, free of leaks or cracks, and compatible with this compound.[8] Plastic containers are often preferred for chemical waste.[10]

    • The container must have a secure, tight-fitting lid. Keep the container closed except when adding waste.[8]

  • Label the Container :

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9][11]

    • The label must clearly identify the contents, including the full chemical name: "this compound".[11]

    • Indicate the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[11]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of waste generation.[10][11]

    • The SAA must be under the control of the laboratory personnel generating the waste.[11]

    • Ensure the SAA has secondary containment to contain any potential leaks or spills.[8][9]

Step 4: Managing Spills and Contaminated Materials
  • Immediate Cleanup : Clean up any spills of this compound immediately.[7][9]

  • Containment : For small spills, contain the spillage with sand or an inert absorbent powder.[4] Avoid using combustible materials.

  • Disposal of Cleanup Materials : All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves, wipes) must be collected and placed into the designated hazardous waste container for this compound.[7][8][9] These materials are also considered hazardous waste.

  • Environmental Protection : Prevent spilled material from entering drains, soil, or surface and ground water.[1][4][5]

Step 5: Arranging for Final Disposal
  • Do Not Dispose On-Site : Under no circumstances should this compound be poured down the drain or allowed to evaporate in a fume hood.[7][8]

  • Contact EH&S : Follow your institution's established procedures to request a waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) department or submitting an online request.[10]

  • Final Disposal Method : The ultimate disposal will be handled by licensed professionals. The recommended methods are through an approved waste disposal plant or an industrial combustion plant (incineration), in accordance with all local, state, and federal regulations.[1][4][5]

Step 6: Empty Container Disposal

Handle the original, now-empty container as hazardous waste. It should be managed in the same way as the substance itself and should not be disposed of as regular trash unless it has been triple-rinsed, a practice that itself generates hazardous waste (the rinsate).[5][7] It is often safer and more compliant to dispose of the empty container via the hazardous waste stream.

Disposal Process Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_action Final Disposal gen Waste Generation (Unused or Contaminated) ppe Wear Appropriate PPE (Gloves, Eye Protection) gen->ppe container Select & Fill Compatible Container ppe->container label_waste Label with 'Hazardous Waste' & Chemical Name container->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store segregate Segregate from Incompatibles store->segregate spill Spill Occurs? store->spill pickup Request Waste Pickup (Contact EH&S) segregate->pickup disposal Disposal by Approved Facility (e.g., Incineration) pickup->disposal spill->pickup No cleanup Contain & Clean Up Spill with Inert Absorbent spill->cleanup Yes cleanup->container Dispose of Cleanup Materials as Waste

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Allyl (3-methylbutoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Allyl (3-methylbutoxy)acetate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Health Hazard Information

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Fatal if inhaled.[1][3]

  • Causes skin irritation.[2]

  • Very toxic to aquatic life with long-lasting effects.[1][3]

Personal Protective Equipment (PPE) and Safety Measures

Strict adherence to the following PPE and safety measures is mandatory to minimize exposure and ensure a safe handling environment.

CategoryRequirementSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Chemical Impermeable GlovesHandle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3]
Protective ClothingWear fire/flame resistant and impervious clothing.[3]
Respiratory Protection Full-face RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] In case of inadequate ventilation, wear respiratory protection.[1]
Hygiene Measures General PracticesDo not eat, drink, or smoke when using this product.[2][3] Wash hands thoroughly after handling.[2][3]

First Aid Procedures

Immediate medical attention is critical in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Handling, Storage, and Disposal Protocols

Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid breathing mist, gas, or vapors.[3]

  • Use only outdoors or in a well-ventilated area.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Keep away from heat, sparks, and flame.[4]

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.[1][3]

  • Store in a dry, cool place.[3]

  • Keep away from food, drink, and animal feedingstuffs.[1]

  • Store away from strong oxidizing agents, acids, and sources of ignition.[5]

Disposal:

  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]

  • Do not discharge to sewer systems.[3]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[2]

Spill Management Protocol

In the event of a spill, the following step-by-step procedure must be followed to ensure safety and proper cleanup.

Step 1: Immediate Response & Area Securement

  • Notify all personnel in the immediate area of the spill.[6]

  • Evacuate personnel to a safe area.[3]

  • Remove all sources of ignition.[3]

  • Ensure adequate ventilation.[3]

Step 2: Don Appropriate PPE

  • Before attempting cleanup, put on the required personal protective equipment as detailed in the PPE table above.[6]

Step 3: Containment & Cleanup

  • Prevent further spillage or leakage if it is safe to do so.[3]

  • Do not let the chemical enter drains.[3]

  • Contain the spill using an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[7]

  • Use spark-proof tools and explosion-proof equipment for cleanup.[3]

  • Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[3][6]

Step 4: Decontamination & Reporting

  • Wash the spill area with soap and water.[6]

  • Dispose of contaminated cleaning materials as hazardous waste.

  • Report the spill to the appropriate safety officer or supervisor.

  • Restock any spill cleanup supplies used.[6]

G cluster_spill Chemical Spill Workflow: this compound spill Spill Occurs notify 1. Notify Personnel & Evacuate Area spill->notify ppe 2. Don Full PPE: - Respirator - Goggles - Gloves - Protective Clothing notify->ppe contain 3. Contain Spill with Inert Absorbent ppe->contain cleanup 4. Collect Waste with Spark-Proof Tools contain->cleanup decontaminate 5. Decontaminate Area cleanup->decontaminate dispose 6. Dispose of Waste (Follow Regulations) decontaminate->dispose report 7. Report Incident dispose->report complete Cleanup Complete report->complete

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl (3-methylbutoxy)acetate
Reactant of Route 2
Reactant of Route 2
Allyl (3-methylbutoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.